molecular formula C9H18ClNO2 B1528277 1-Propylpiperidine-3-carboxylic acid hydrochloride CAS No. 1795498-10-0

1-Propylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1528277
CAS No.: 1795498-10-0
M. Wt: 207.7 g/mol
InChI Key: KIETYSHLLLMFMT-UHFFFAOYSA-N
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Description

1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS 1795498-10-0) is a derivative of nipecotic acid, a well-characterized scaffold in neuroscience research . Nipecotic acid itself is recognized as a potent in vitro inhibitor of neuronal and glial γ-aminobutyric acid (GABA) uptake . GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and inhibitors of its reuptake can enhance GABAergic neurotransmission, which is a mechanism of interest for investigating various neurological disorders . The parent compound, nipecotic acid, has limited ability to cross the blood-brain barrier due to its high polarity . The structural modifications in this compound—specifically the N-alkyl substitution—are a common strategy in medicinal chemistry to develop leads with improved physicochemical properties for better CNS penetration . This makes this compound a valuable intermediate or lead compound for researchers designing and developing novel neuroactive agents. It is supplied with a molecular weight of 207.70 g/mol and a molecular formula of C9H18ClNO2 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

1-propylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIETYSHLLLMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-Propylpiperidine-3-carboxylic acid hydrochloride" CAS number 1795498-10-0

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for GABAergic Ligand Design & Physicochemical Tuning

Executive Summary

1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS: 1795498-10-0) is a specialized N-substituted derivative of nipecotic acid (piperidine-3-carboxylic acid).[1][2][3][4][5] Within medicinal chemistry, this compound serves as a pivotal chemical probe and building block in the development of


-aminobutyric acid (GABA) uptake inhibitors.

Unlike the parent nipecotic acid, which is polar and impermeable to the blood-brain barrier (BBB), the N-propyl modification introduces a degree of lipophilicity that modulates pharmacokinetic profiles while retaining the zwitterionic core essential for orthosteric binding to GABA transporters (GAT). This guide details its physicochemical properties, synthetic pathways, and utility in Structure-Activity Relationship (SAR) studies targeting neurological disorders such as epilepsy and neuropathic pain.

Chemical Identity & Physicochemical Profile[6][7][8]

Compound Name: this compound Synonyms: N-Propylnipecotic acid HCl; 1-Propyl-3-piperidinecarboxylic acid hydrochloride CAS Number: 1795498-10-0 Molecular Formula:


Molecular Weight:  207.70  g/mol [4]
Structural Characterization

The compound consists of a saturated piperidine ring with a carboxylic acid at the C3 position and a propyl chain at the N1 position. As a hydrochloride salt, the nitrogen is protonated, rendering the molecule highly water-soluble and stable as a solid.

PropertyValue / DescriptionNote
SMILES O=C(C1CN(CCC)CCC1)O.[H]ClDefinitive structure string
Appearance White to off-white crystalline solidTypical for HCl salts of amino acids
Solubility High in

, MeOH; Low in

, Hexane
Polar salt character
Hygroscopicity Moderate to HighRequires desiccated storage
pKa (Calc.) Acid: ~3.8; Base (Piperidine N): ~9.5Exists as zwitterion in neutral pH (free base form)
Biological Significance: The GABAergic Connection
Mechanism of Action: GAT Inhibition

The core structure of nipecotic acid is a potent inhibitor of GABA uptake, specifically targeting GAT-1.[6] However, nipecotic acid itself fails as a CNS drug due to poor BBB penetration.

  • The "Lipophilic Anchor" Strategy: Successful drugs like Tiagabine utilize the nipecotic acid pharmacophore linked to a bulky lipophilic domain (via an alkyl spacer) to cross the BBB and anchor the molecule in the transporter's vestibule.

  • Role of the Propyl Derivative: 1-Propylpiperidine-3-carboxylic acid represents a "short-chain" probe. In SAR studies, it helps define the minimum steric requirement for the N-substituent. It answers the critical question: Does a short alkyl chain improve lipophilicity enough to enhance uptake without sterically clashing with the transporter's extracellular gate?

Pharmacophore Visualization

The diagram below illustrates the SAR logic connecting Nipecotic Acid, the N-Propyl derivative, and the clinical drug Tiagabine.

GAT_SAR Nipecotic Nipecotic Acid (Parent Scaffold) PropylDeriv 1-Propyl Derivative (CAS 1795498-10-0) Intermediate Lipophilicity Nipecotic->PropylDeriv N-Alkylation (Propyl) Target GAT-1 Transporter (Orthosteric Site) Nipecotic->Target High Affinity Binding BBB Blood-Brain Barrier Permeability Nipecotic->BBB Poor Penetration Tiagabine Tiagabine (Clinical Drug) High Lipophilicity PropylDeriv->Tiagabine Spacer Extension + Bulky Aryl Group PropylDeriv->Target Probing Steric Tolerance PropylDeriv->BBB Moderate Penetration Tiagabine->Target Locked Conformation Tiagabine->BBB Excellent Penetration

Figure 1: SAR progression from the polar parent scaffold to the lipophilic drug, highlighting the N-propyl derivative as a transitional probe.

Synthetic Methodologies

For research-grade synthesis, two primary pathways are employed. The Reductive Amination route is generally preferred over direct alkylation to avoid quaternary ammonium salt formation (over-alkylation).

Pathway A: Reductive Amination (Preferred)

This method couples nipecotic acid (or its ethyl ester) with propanal using a mild reducing agent.

  • Reagents: Nipecotic acid ethyl ester, Propanal, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

  • Hydrolysis: Subsequent acid hydrolysis (HCl/Water) converts the ester to the acid and yields the HCl salt directly.

Pathway B: Direct Alkylation
  • Reagents: Nipecotic acid ethyl ester, 1-Bromopropane,

    
    , Acetonitrile.
    
  • Risk: Higher risk of dialkylation (quaternization) if stoichiometry is not strictly controlled.

Comparative Workflow Diagram

Synthesis_Path Start Nipecotic Acid Ethyl Ester RouteA Route A: Reductive Amination (High Selectivity) Start->RouteA RouteB Route B: Direct Alkylation (Lower Selectivity) Start->RouteB ReagentsA Propanal + NaBH(OAc)3 DCM, AcOH RouteA->ReagentsA Intermed N-Propyl Ethyl Ester Intermediate RouteA->Intermed ReagentsB 1-Bromopropane + K2CO3 Acetonitrile, Reflux RouteB->ReagentsB RouteB->Intermed Hydrolysis Hydrolysis & Salt Formation 6M HCl, Reflux Intermed->Hydrolysis Final 1-Propylpiperidine-3-carboxylic acid HCl (CAS 1795498-10-0) Hydrolysis->Final

Figure 2: Synthetic strategies for generating the target HCl salt. Route A is recommended for purity.

Experimental Protocol: Reductive Amination (Representative)

Note: This protocol is adapted for the synthesis of N-alkyl nipecotic acid derivatives.

Step 1: N-Alkylation

  • Dissolve Ethyl nipecotate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Propanal (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes at room temperature to allow imine formation.

  • Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Add saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. (Optional: Column chromatography if purity <95%).
    

Step 2: Hydrolysis & Salt Formation

  • Dissolve the N-propyl ester intermediate in 6M HCl (10 vol).

  • Reflux for 4–6 hours. Monitor by LC-MS for disappearance of the ester.

  • Isolation: Concentrate the aqueous solution in vacuo to dryness.

  • Crystallization: Triturate the residue with Acetone or Ether to induce crystallization of the hydrochloride salt.

  • Yield: Typical yields range from 70–85%.

Handling, Stability & Safety
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.

  • Safety:

    • GHS Signal: Warning (Irritant).

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.

  • Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which will liberate the free amine (oily liquid) and potentially lead to oxidation over time.

References
  • PubChem Compound Summary. (n.d.). This compound.[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Kragler, A., et al. (2008). "Synthesis and biological evaluation of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Contextual reference for N-substituted nipecotic acid synthesis).
  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as N-propylnipecotic acid hydrochloride ).[1] This compound is a derivative of nipecotic acid, a classic inhibitor of


-aminobutyric acid (GABA) transporters.[1]

Executive Summary

This compound is a pharmacological agent belonging to the class of nipecotic acid derivatives .[1] Its primary mechanism of action is the inhibition of GABA transporters (GATs) , specifically targeting the GAT-1 subtype.[1] By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it prolongs the residence time of the neurotransmitter in the synapse, thereby enhancing GABAergic inhibitory transmission.[1]

Unlike its parent compound, nipecotic acid, which has poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, the N-propyl substitution increases lipophilicity, potentially improving CNS bioavailability, although it remains less potent and lipophilic than large lipophilic tail analogs like tiagabine.[1]

Structural Basis & Pharmacophore

To understand the mechanism, one must analyze the structural pharmacophore:

  • Core Scaffold (Nipecotic Acid): The piperidine-3-carboxylic acid moiety mimics the "folded" conformation of GABA.[1] The basic nitrogen (N1) and the acidic carboxylate (C3) align with the amino and carboxyl groups of GABA, allowing recognition by the GABA transporter.[1]

  • N-Propyl Substituent: The alkyl chain at the N1 position targets a hydrophobic pocket adjacent to the orthosteric GABA binding site on the transporter.[1] This steric bulk prevents the transporter from completing its conformational cycle, effectively locking it.[1]

  • Hydrochloride Salt: The HCl form ensures water solubility for experimental handling, dissociating into the protonated cation and chloride ion in physiological buffer.[1]

Core Mechanism: GABA Transporter (GAT) Inhibition[1][2]

The physiological target is the GABA Transporter (GAT) , a sodium- and chloride-dependent transmembrane protein (Solute Carrier Family 6, SLC6).[1]

Binding Kinetics and Conformational Locking

The transport of GABA is driven by the transmembrane Na+ gradient.[1] The transporter cycles between "outward-facing" (synaptic cleft) and "inward-facing" (cytoplasm) states.[1]

  • Recognition: 1-Propylpiperidine-3-carboxylic acid binds to the outward-facing conformation of GAT-1.[1]

  • Competitive Antagonism: It competes directly with endogenous GABA for the substrate binding site.[1]

  • Transporter Locking: Unlike GABA, which induces a conformational change to the inward-facing state to release the substrate, the N-propyl derivative stabilizes the transporter in an occluded or open-to-out state .[1] The propyl group likely sterically hinders the closure of the extracellular gate (specifically involving Transmembrane Domains 1 and 6), preventing the translocation step.[1]

  • Result: The transporter is immobilized, and GABA uptake is halted.[1]

Downstream Physiological Effects[1]
  • Increased Synaptic GABA: With reuptake blocked, GABA accumulates in the synaptic cleft.[1]

  • Receptor Activation:

    • Phasic Inhibition: Enhanced activation of synaptic GABA-A receptors (postsynaptic).[1]

    • Tonic Inhibition: "Spillover" of GABA activates extrasynaptic GABA-A receptors and presynaptic GABA-B receptors.[1]

  • Net Effect: Hyperpolarization of the postsynaptic neuron (influx of Cl-) and reduction of neuronal excitability.[1]

Pathway Visualization

The following diagram illustrates the interference of 1-Propylpiperidine-3-carboxylic acid with the GABAergic recycling pathway.

GAT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane / Glia cluster_postsynaptic Postsynaptic Neuron GABA Synaptic GABA GAT_Open GAT-1 (Outward-Facing) GABA->GAT_Open Endogenous Substrate GABA_R GABA-A Receptor GABA->GABA_R Receptor Binding Drug 1-Propylpiperidine-3-COOH Drug->GAT_Open Competitive Binding GAT_Occluded GAT-1 (Drug-Bound/Locked) GAT_Open->GAT_Occluded Inhibition GAT_Inward GAT-1 (Inward-Facing) GAT_Open->GAT_Inward Normal Transport Cycle GAT_Occluded->GABA Prevents Clearance Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Signal Transduction

Caption: Schematic of GAT-1 inhibition.[1] The drug binds the outward-facing transporter, preventing the conformational change required for GABA clearance, thereby enhancing GABAergic signaling.[1]

Experimental Validation Protocols

To verify the mechanism of action of 1-Propylpiperidine-3-carboxylic acid, the following self-validating experimental workflows are recommended.

[³H]-GABA Uptake Assay (In Vitro)

Objective: Quantify the potency (


) of the compound against GAT-1, GAT-2, and GAT-3.[1]

Protocol:

  • Preparation: Transfect HEK-293 cells with human GAT-1, GAT-2, or GAT-3 cDNAs.[1]

  • Seeding: Plate cells in 96-well poly-D-lysine coated plates (

    
     cells/well).
    
  • Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]

  • Treatment: Incubate cells with varying concentrations of 1-Propylpiperidine-3-carboxylic acid HCl (

    
     to 
    
    
    
    M) for 10 minutes.
  • Substrate Addition: Add [³H]-GABA (final concentration 10-20 nM) and incubate for 5-10 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 M NaOH. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine

    
    .
    
    • Control: Nipecotic acid (Standard GAT inhibitor).[1][2]

    • Blank: Non-transfected cells or presence of excess non-radioactive GABA.[1]

Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional enhancement of GABAergic currents in neurons.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300 µm) from rodent brain.

  • Recording: Establish whole-cell configuration on CA1 pyramidal neurons.

  • Stimulation: Electrically stimulate Schaffer collaterals to evoke inhibitory postsynaptic currents (eIPSCs).[1]

  • Perfusion: Perfuse 1-Propylpiperidine-3-carboxylic acid HCl (e.g., 10-100 µM) into the bath solution.

  • Measurement: Monitor the decay time constant (

    
    ) and amplitude of eIPSCs.
    
    • Expected Result: Prolongation of eIPSC decay time (slower clearance of GABA) without necessarily altering the amplitude of the first response (unless tonic current is measured).[1]

  • Tonic Current: Application of the drug should induce a shift in the holding current (baseline shift) due to increased ambient GABA activating extrasynaptic receptors.[1]

Comparative Data: SAR Context

The following table contextualizes 1-Propylpiperidine-3-carboxylic acid within the Structure-Activity Relationship (SAR) of nipecotic acid derivatives.

CompoundStructure (N-Substituent)GAT-1 Potency (

)
BBB PermeabilityMechanism Note
Nipecotic Acid Hydrogen (H)~1-5 µMLowParent pharmacophore; zwitterionic.
1-Propyl-Nipecotic Acid Propyl (-C3H7) ~5-20 µM (Est.)[1]Moderate Subject of this guide. Improved lipophilicity over parent.
Tiagabine Lipophilic Thienyl Tail~20-100 nMHighOptimized drug; tail anchors in hydrophobic vestibule.[1]

Note: While the N-propyl analog is less potent than Tiagabine, it serves as a critical intermediate probe for studying the steric limits of the GAT-1 transporter vestibule.[1]

References

  • Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, synthesis and pharmacological properties."[1] Epilepsy Research, 1987.[1] Link

  • Borden, L. A. "GABA transporter heterogeneity: pharmacology and cellular localization."[1] Neurochemistry International, 1996.[1] Link

  • Gati, C., et al. "Structure of the human GABA transporter 1." Nature, 2022.[1] (Provides structural basis for Tiagabine/Nipecotic acid binding).[1][3] Link[1]

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Link[1]

  • Schousboe, A., et al. "GABA transporter inhibitors as potential antiepileptic drugs."[1] Biochemical Pharmacology, 2004.[1] Link

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile & Experimental Applications[1][2]

Executive Summary

1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as


-propylnipecotic acid hydrochloride ) is a piperidine-based pharmacological agent primarily utilized in neurobiology and medicinal chemistry.[1] It belongs to the class of nipecotic acid derivatives , a family of compounds renowned for their interaction with the gamma-aminobutyric acid (GABA)  system.[2]

While its parent compound, nipecotic acid, is a potent inhibitor of GABA uptake, the


-propyl derivative serves as a critical study in Structure-Activity Relationships (SAR) .[1][2] It demonstrates how alkyl substitution on the piperidine nitrogen modulates affinity for GABA transporters (GAT) and alters physicochemical properties like lipophilicity, which are essential for Blood-Brain Barrier (BBB) penetration.[1][2]

Key Classification:

  • Pharmacological Class: GABA Uptake Inhibitor (GAT-1/GAT-3 selectivity profile dependent on concentration).[1]

  • Chemical Class:

    
    -substituted Piperidine-3-carboxylic acid.[1]
    
  • Primary Application: Pharmacological probe for GABAergic transmission; intermediate for lipophilic GAT inhibitors.[2]

Chemical Identity & Physicochemical Properties

Understanding the physical nature of the compound is a prerequisite for accurate formulation in experimental assays.[2]

PropertyDataNotes
IUPAC Name This compound
Common Name

-Propylnipecotic acid HCl
CAS Number 1795498-10-0 (HCl salt) / 783265-23-6 (Free acid)Verify salt form before calculation.[1][3]
Molecular Formula

Molecular Weight 207.70 g/mol
Solubility Water (High), DMSO (Moderate), Ethanol (Moderate)Highly soluble in aqueous buffers due to ionic nature.[1][2]
pKa ~3.6 (COOH), ~9.5 (Piperidine N)Exists as a zwitterion at physiological pH (free base form).[1][2]
LogP ~0.61 (Predicted, Free Acid)More lipophilic than nipecotic acid (LogP ~ -2.0), improving membrane interaction.[1][2]
Pharmacodynamics: Mechanism of Action

The core pharmacological activity of 1-Propylpiperidine-3-carboxylic acid lies in its ability to modulate synaptic GABA levels.[1]

3.1. Target Interaction: GABA Transporters (GAT)

The compound functions as a competitive inhibitor of plasma membrane GABA transporters (specifically GAT-1 and potentially GAT-3).[1][2]

  • Mechanism: It competes with endogenous GABA for the substrate-binding site on the transporter.[1]

  • Translocation: Unlike large lipophilic inhibitors (e.g., Tiagabine) that lock the transporter, simple

    
    -alkyl derivatives like the propyl analog can often be substrates themselves, meaning they are translocated into the neuron/glia while blocking GABA reuptake.[1][2]
    
  • SAR Insight: The addition of the propyl group to the nitrogen of nipecotic acid generally reduces inhibitory potency compared to the parent compound (Nipecotic Acid

    
     1-10 
    
    
    
    ). However, it increases lipophilicity.[1][2][4] This trade-off is a classic lesson in medicinal chemistry: the propyl group is not large enough to access the hydrophobic accessory pocket utilized by high-potency inhibitors like Tiagabine, but it sterically hinders the optimal fit found in the parent molecule.[1][2]
3.2. Signaling Pathway Visualization

The following diagram illustrates the locus of action within the GABAergic synapse.

G Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Activation (Cl- Influx) GAT GAT-1 Transporter (Reuptake Pump) Synapse->GAT Reuptake (Termination) Effect Increased Synaptic GABA (Prolonged Inhibition) GAT->Effect Inhibition leads to Compound 1-Propylpiperidine-3-carboxylic acid Compound->GAT Competitive Inhibition (Blocks Reuptake)

Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits GAT-1, preventing GABA clearance and potentiating inhibitory signaling.[1][2]

Experimental Protocols

For researchers intending to characterize this compound or use it as a control, the following protocols are established standards.

4.1. In Vitro [

H]-GABA Uptake Assay

This assay determines the potency (


) of the compound in inhibiting GABA reuptake in synaptosomes or transfected cells.[1][2]

Materials:

  • Rat brain synaptosomes (P2 fraction) or HEK-293 cells expressing hGAT-1.[1]

  • Radioligand: [

    
    H]-GABA (Specific activity ~80 Ci/mmol).[1][2]
    
  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).[1][2]

  • Test Compound: 1-Propylpiperidine-3-carboxylic acid HCl (dissolved in water).[1]

Workflow:

  • Preparation: Resuspend synaptosomes in glucose-containing buffer.

  • Pre-incubation: Incubate synaptosomes with varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
    • Control: Use Nipecotic acid (positive control) and buffer only (negative control).[1][2]

  • Initiation: Add [

    
    H]-GABA (final concentration 10-50 nM) to initiate uptake.[1][2]
    
  • Incubation: Incubate for exactly 3-5 minutes.

    • Critical Step: Timing is crucial; uptake must remain in the linear phase.[2]

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
4.2. Chemical Synthesis (Reductive Amination)

If the compound is not available commercially, it is synthesized from nipecotic acid.[1][2]

Reaction Scheme:


[1][2]

Protocol:

  • Dissolve nipecotic acid (1 eq) in Methanol.

  • Add Propanal (1.1 eq) and stir for 30 min to form the imine.

  • Add Sodium Cyanoborohydride (

    
    , 1.5 eq) slowly.
    
  • Adjust pH to ~6 with Acetic Acid.[2] Stir overnight at RT.

  • Workup: Evaporate solvent, dissolve residue in water, and purify via ion-exchange chromatography (Dowex 50) to isolate the zwitterion.

  • Salt Formation: Treat with HCl in dioxane to generate the hydrochloride salt.

Pharmacokinetics & ADME (Inferred)
  • Absorption: The propyl group increases lipophilicity (

    
    ) compared to nipecotic acid (
    
    
    
    ).[1][2] This predicts improved intestinal absorption via passive diffusion, though active transport (via amino acid transporters) may still play a role.[1][2]
  • Blood-Brain Barrier (BBB): While better than nipecotic acid, the propyl chain is likely insufficient for robust BBB penetration required for clinical efficacy (unlike the lipophilic anchor in Tiagabine).[1][2] It serves as a "borderline" penetrator in research models.[2]

  • Metabolism: Piperidine rings are subject to oxidative metabolism (hydroxylation) and N-dealkylation by CYP450 enzymes.[1][2]

Workflow Visualization: Assay Design

The following diagram outlines the logical flow for validating the compound's activity in a laboratory setting.

Experiment Start Compound Preparation Incubation Incubation (37°C, 10 min) Start->Incubation Cells Synaptosome Isolation Cells->Incubation Uptake Add [3H]-GABA Incubation->Uptake Initiate Wash Rapid Filtration & Wash Uptake->Wash Terminate (3 min) Count Scintillation Counting Wash->Count Data IC50 Calculation Count->Data

Figure 2: Step-by-step workflow for the [


H]-GABA uptake inhibition assay.
References
  • Andersen, K. E., et al. (1993).[1][2][5] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[1][5] Journal of Medicinal Chemistry. Link

  • Wood, J. D., et al. (1979).[1][2][6] "Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid." Canadian Journal of Physiology and Pharmacology.[2][6] Link

  • Krogsgaard-Larsen, P. (1980).[1][2] "Inhibitors of the GABA uptake systems."[2][4][5][6][7][8] Molecular and Cellular Biochemistry. Link

  • BLD Pharm. (2024).[1][2] "this compound - Product MSDS and Properties." Link

  • PubChem. (2024).[1][2] "Nipecotic Acid Derivatives - Compound Summary." Link[1][2]

Sources

The Selective GABA Uptake Inhibitor 1-Propylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Propylpiperidine-3-carboxylic acid hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document is intended for researchers, scientists, and professionals in drug development who are investigating the GABAergic system and its modulation. Herein, we will explore the pharmacology, mechanism of action, and practical applications of this compound, including a detailed protocol for its characterization in vitro.

Introduction: The Significance of GABAergic Neurotransmission and Its Regulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise control of GABA levels in the synaptic cleft is vital for normal brain function. This regulation is primarily achieved through the action of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] GAT-1 is the most prevalent subtype in the brain and is a key target for therapeutic intervention in neurological and psychiatric disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.[1][2] By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.

This compound, also known as SKF-89976A, is a valuable pharmacological tool for studying the role of GAT-1 in health and disease. Its high potency and selectivity for GAT-1, coupled with its ability to cross the blood-brain barrier, make it an ideal compound for both in vitro and in vivo investigations.[3][4]

Pharmacology of this compound (SKF-89976A)

Potency and Selectivity

This compound is a potent inhibitor of GAT-1. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The compound demonstrates significant selectivity for the human GAT-1 transporter over other GAT subtypes.[3][4]

Transporter SubtypeIC50 (μM)
Human GAT-1 (hGAT-1) 0.13 [3][4]
Rat GAT-2 (rGAT-2)550[3][4]
Human GAT-3 (hGAT-3)944[3][4]
Human BGT-1 (hBGT-1)7210[3][4]

The high selectivity of SKF-89976A for GAT-1 makes it a precise tool for dissecting the specific functions of this transporter subtype in complex biological systems.

Mechanism of Action

This compound acts as a competitive inhibitor of GABA transport at the GAT-1 transporter.[3] This means that it binds to the same site on the transporter as GABA, thereby preventing the uptake of the neurotransmitter. The inhibition of the transport current has been shown to be competitive, with a reported Ki value of 7 μM.[3]

Interestingly, the compound also exhibits a non-competitive inhibition of the transmitter-gated current, with a much higher potency (Ki = 0.03 nM).[3] This suggests a more complex interaction with the transporter, potentially involving an allosteric site that modulates the transporter's function. This dual mechanism of action—competitive inhibition of GABA uptake and non-competitive modulation of the transporter's electrical properties—contributes to its potent effects on the GABAergic system.

cluster_0 GABAergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GABA GABA GABA_Vesicle GABA Vesicle GABA_Vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter GABA->GAT1 Uptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds GAT1->Presynaptic_Neuron Reuptake SKF_89976A SKF-89976A SKF_89976A->GAT1 Blocks

Caption: Mechanism of GABA uptake inhibition by SKF-89976A.

In Vivo Activity

A significant advantage of this compound is its ability to penetrate the blood-brain barrier following systemic administration, making it active in vivo.[3][4] This property has enabled its use in numerous preclinical studies to investigate the behavioral and physiological effects of GAT-1 inhibition. For instance, it has demonstrated anticonvulsant effects in animal models of epilepsy and has shown antiallodynic properties in models of neuropathic pain.[5][6]

Experimental Protocol: In Vitro GABA Uptake Assay

This section provides a detailed, step-by-step methodology for a [3H]GABA uptake assay using synaptosomes, a preparation of nerve terminals that is a valuable tool for studying neurotransmitter uptake. This protocol is designed to be a self-validating system for assessing the inhibitory activity of compounds like this compound.

Preparation of Synaptosomes

The quality of the synaptosomal preparation is critical for the success of the uptake assay. The following protocol describes a standard method for isolating synaptosomes from rodent brain tissue.

Materials:

  • Rodent brain tissue (e.g., cortex, hippocampus)

  • Homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Sucrose solutions (0.8 M and 1.2 M)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Dissect the desired brain region on ice and weigh the tissue.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

  • Resuspend the P2 pellet in homogenization buffer.

  • Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M and 1.2 M sucrose solutions).

  • Centrifuge at 50,000 x g for 2 hours at 4°C.

  • Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

  • Dilute the collected synaptosomes with homogenization buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the final synaptosomal pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

[3H]GABA Uptake Assay

This assay measures the uptake of radiolabeled GABA into synaptosomes and the inhibition of this uptake by a test compound.

Materials:

  • Prepared synaptosomes

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound (or other test compounds)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Dilute the synaptosomal preparation in ice-cold assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a multi-well plate, pre-incubate 50 µL of the synaptosomal suspension with 50 µL of the test compound dilutions (or vehicle for control) for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding 100 µL of a solution containing [3H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve the desired final GABA concentration, e.g., 1 µM).

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold.

  • Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound [3H]GABA.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor like tiagabine or in the absence of Na+).

  • Plot the percentage of inhibition of [3H]GABA uptake against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow [3H]GABA Uptake Assay Workflow Start Start: Prepare Synaptosomes Preincubation Pre-incubate Synaptosomes with SKF-89976A Start->Preincubation Initiate_Uptake Initiate Uptake with [3H]GABA + unlabeled GABA Preincubation->Initiate_Uptake Incubation Incubate at 37°C Initiate_Uptake->Incubation Termination Terminate by Filtration Incubation->Termination Washing Wash Filters Termination->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the [3H]GABA uptake assay.

Chemical Properties and Synthesis

  • Chemical Name: this compound

  • Synonyms: SKF-89976A

  • Molecular Formula: C₁₀H₁₉NO₂ · HCl

  • Molecular Weight: 221.72 g/mol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a piperidine-3-carboxylic acid derivative. For instance, ethyl nipecotate can be reacted with 1-bromopropane in the presence of a base, followed by hydrolysis of the ester to yield the final product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Conclusion

This compound (SKF-89976A) is a powerful and selective tool for the investigation of the GABAergic system. Its specific inhibition of GAT-1 allows for the precise modulation of GABAergic neurotransmission, making it invaluable for both in vitro and in vivo studies. The detailed experimental protocol provided in this guide offers a robust framework for characterizing the activity of this and other GAT-1 inhibitors. As research into the complexities of GABAergic signaling continues, the utility of selective pharmacological agents like SKF-89976A will undoubtedly remain critical for advancing our understanding of brain function and developing novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Lewin, L., Mattsson, M. O., & Sellström, A. (1992). On the activity of gamma-aminobutyric acid and glutamate transporters in chick embryonic neurons and rat synaptosomes. Neurochemical Research, 17(6), 577–584.
  • Lewin, L., Mattsson, M. O., Grahn, B., & Sellström, A. (1994). Inhibition of SKF 89976-A of the gamma-aminobutyric acid release from primary neuronal chick cultures. Acta Physiologica Scandinavica, 152(2), 173–179.
  • Galvan, A., Kuwajima, M., & Smith, Y. (2005). SKF-89976A and SNAP-5114 (100 M each) increase GABA levels in the monkey GPe. ResearchGate. Retrieved from [Link]

  • Lewin, L., Mattsson, M. O., & Sellström, A. (1992). Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken. Neurochemical Research, 17(6), 577–584.
  • Kragler, P., Schedel, H., & Höfner, G. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(7), 848–857.
  • Löscher, W., & Rating, D. (1987). Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake. European Journal of Pharmacology, 144(1), 79–88.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725.
  • De Graaf, C., & Langer, T. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 12.
  • Clausen, R. P., & Krogsgaard-Larsen, P. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(3), 253–266.
  • Knutsen, L. J., Andersen, K. E., Lau, J., Lundt, B. F., Henry, R. F., Morton, H. E., Nielsen, E. B., Suzdak, P. D., & Swedberg, M. D. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(19), 3447–3462.
  • Cai, Y., Wang, Y., & Li, J. (2012). Quantitative determination of the GABA uptake activity of GAT1/GFP in Hek293 cells after NaIO4 treatment. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Krogsgaard-Larsen, P., Falch, E., & Peet, M. J. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 26(6), 895–900.
  • Conti, F., Melone, M., & De Biasi, S. (2004). Structure, function, and plasticity of GABA transporters.
  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 9(2), e88667.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. Retrieved from [Link]

  • Hell, J. W., Maycox, P. R., & Jahn, R. (1990). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. The EMBO Journal, 9(5), 1469–1474.
  • Morita, K., Jinzenji, A., Sogawa, C., Miyawaki, T., Wen, X. F., Yi, D., Ohyama, K., Kitayama, S., & Sogawa, N. (2014). Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. Journal of Pharmacological Sciences, 125(2), 225–228.
  • Zorn, S. H., Jones, S. B., & Salgado-Mendoza, R. (1993). GABA uptake inhibitors produce a greater antinociceptive response in the mouse tail-immersion assay than other types of GABAergic drugs.
  • Jin, Y., & Wu, L. G. (2007). A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA transporter. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" and nipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 1-Propylpiperidine-3-carboxylic Acid Hydrochloride & The Nipecotic Acid Scaffold in GABAergic Therapeutics Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of This compound (also known as N-propylnipecotic acid HCl), a structural derivative of the classic GABA uptake inhibitor nipecotic acid. While nipecotic acid itself is a potent inhibitor of GABA transporters (GAT), its therapeutic utility is limited by poor blood-brain barrier (BBB) penetration due to its zwitterionic nature.

The N-propyl derivative represents a critical study in Structure-Activity Relationships (SAR), illustrating the impact of N-alkylation on lipophilicity and transporter affinity. This guide details the chemical properties, pharmacological mechanism, synthesis protocols, and the evolutionary path from this simple derivative to complex clinical agents like Tiagabine .

Chemical & Structural Analysis[1][2]

1.1 Compound Identity[1][2][3][4]
  • IUPAC Name: this compound[5]

  • Common Name: N-Propylnipecotic acid hydrochloride

  • CAS Number: 1795498-10-0 (HCl salt); 498-95-3 (Parent acid)

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 207.70 g/mol [6]

1.2 Structural Significance

The piperidine-3-carboxylic acid (nipecotic acid) core mimics the conformation of


-aminobutyric acid (GABA). The addition of the propyl group at the nitrogen atom serves two primary functions:
  • Lipophilicity Modulation: It masks the secondary amine, reducing the zwitterionic character at physiological pH, thereby marginally improving BBB permeability compared to the parent compound.

  • Steric Probe: It tests the tolerance of the GAT-1 transporter's "lipophilic pocket." While a propyl chain is tolerated, larger lipophilic anchors (e.g., the diarylbutenyl group in Tiagabine) are required for nanomolar affinity.

Table 1: Physicochemical Profile

PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar organic solvents.[2][3]
pKa ~3.5 (COOH), ~9.2 (Piperidine N)
LogP ~1.2 (Predicted for parent acid)
Chirality Contains one stereocenter at C3. The (R)-enantiomer is generally the bioactive form for GAT inhibition.

Pharmacology & Mechanism of Action

2.1 The GABAergic System & GAT Inhibition

The primary mechanism of action for nipecotic acid derivatives is the inhibition of GABA Transporter 1 (GAT-1) . GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. By inhibiting this transporter, 1-propylpiperidine-3-carboxylic acid prolongs the residence time of GABA in the synapse, enhancing inhibitory neurotransmission.

2.2 Mechanism Diagram

The following diagram illustrates the synaptic mechanism where N-substituted nipecotic acids block the reuptake process.

GAT_Inhibition Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Binding & Activation GAT1 GAT-1 Transporter (Reuptake Pump) Synapse->GAT1 Reuptake Attempt GAT1->Presynaptic Recycling (Blocked) Inhibitor 1-Propylpiperidine-3-carboxylic acid (Inhibitor) Inhibitor->GAT1 Blocks Transporter GABA GABA Neurotransmitter

Caption: Schematic of GAT-1 inhibition. The inhibitor binds to the transporter, preventing GABA reuptake and enhancing postsynaptic signaling.

2.3 Structure-Activity Relationship (SAR)[7]
  • Parent (Nipecotic Acid): High affinity (IC

    
     ~10-20 
    
    
    
    M) but zero BBB penetration.
  • N-Propyl Derivative: Modest improvement in lipophilicity. Retains affinity but still lacks sufficient bulk for optimal interaction with the transporter's distal hydrophobic domains.

  • Tiagabine (Clinical Standard): Connects the nipecotic acid nitrogen to a bulky diarylbutenyl spacer. This "anchor" locks the molecule into the transporter, improving affinity to the nanomolar range (IC

    
     ~70 nM) and ensuring excellent BBB penetration.
    

Synthesis & Manufacturing

The synthesis of this compound is typically achieved via Reductive Amination or Direct Alkylation . The reductive amination route is preferred in pharmaceutical settings for its cleaner impurity profile.

3.1 Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-propylpiperidine-3-carboxylic acid from nipecotic acid.

Reagents:

  • Nipecotic acid (Piperidine-3-carboxylic acid)[1]

  • Propionaldehyde

  • Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB)
    
  • Methanol (solvent)[8]

  • Acetic Acid (catalyst)

  • HCl (for salt formation)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nipecotic Acid (1.0 eq) in Methanol (10 mL/g) .

  • Activation: Add Acetic Acid (1.5 eq) to adjust pH to ~5–6. Stir for 15 minutes at room temperature.

  • Imine Formation: Add Propionaldehyde (1.2 eq) dropwise. Allow the mixture to stir for 30–60 minutes to ensure imine formation.

  • Reduction: Cool the solution to 0°C. Cautiously add Sodium Triacetoxyborohydride (1.5 eq) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS.[6]

  • Quenching: Quench the reaction with water. Adjust pH to >10 using 1N NaOH to solubilize the borate salts and ensure the amine is free.

  • Isolation:

    • Wash the aqueous layer with diethyl ether to remove non-polar impurities.

    • Carefully adjust the aqueous layer pH to ~7 (isoelectric point) and extract exhaustively with n-butanol or DCM/Isopropanol (3:1).

    • Note: Due to high water solubility, resin purification (Dowex 50W) is often preferred over extraction.

  • Salt Formation: Dissolve the crude free base in minimal ethanol. Add 2M HCl in diethyl ether dropwise. The Hydrochloride salt will precipitate.

  • Purification: Recrystallize from Ethanol/Ether.

3.2 Synthesis Workflow Diagram

Synthesis_Flow Step1 Nipecotic Acid + Methanol Step2 Add Propionaldehyde (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)3 (Reduction) Step2->Step3 Step4 Workup & Extraction Step3->Step4 Step5 Add HCl/Ether (Salt Formation) Step4->Step5 Product 1-Propylpiperidine-3-COOH HCl Salt Step5->Product

Caption: Reductive amination pathway for the synthesis of the target compound.

Therapeutic Applications & Context

4.1 Neurological Indications

While 1-propylpiperidine-3-carboxylic acid is primarily a research tool, its pharmacophore is central to treating:

  • Epilepsy: By inhibiting GAT-1, synaptic GABA levels increase, raising the seizure threshold.

  • Anxiety Disorders: Enhanced GABAergic tone produces anxiolytic effects.

4.2 Comparative Efficacy
  • 1-Propyl derivative: Low potency, short half-life. Used to validate binding models.

  • Tiagabine (Gabitril): High potency.[7][9] Approved for partial seizures. The lipophilic tail anchors it in the open-to-out conformation of the transporter.

Safety & Handling (GHS Standards)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[10]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the powder in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place. Hygroscopic; keep under inert gas (Argon/Nitrogen) if possible.

References

  • PubChem. (n.d.). 1-Propylpiperidine.[5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • H Höfner et al. (2013).[11] Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors.[12][9][11] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry. (Contextual grounding for Nipecotic Acid SAR).
  • Organic Syntheses. (2004). Preparation of Piperidine-4-carboxylic acid derivatives. (General piperidine acid synthesis methodology).[8][13] Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Propylpiperidine-3-carboxylic acid hydrochloride for Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Potential Modulator of GABAergic Neurotransmission

In the intricate landscape of neuroscience research, the modulation of inhibitory neurotransmission holds a key to understanding and potentially treating a spectrum of neurological and psychiatric disorders. At the heart of this regulation lies the gamma-aminobutyric acid (GABA) system, with its transporters (GATs) playing a pivotal role in maintaining the delicate balance of synaptic GABA levels. This guide delves into the technical intricacies of 1-Propylpiperidine-3-carboxylic acid hydrochloride , a molecule of significant interest owing to its structural heritage as an N-substituted derivative of nipecotic acid, a well-established GABA uptake inhibitor. While direct, extensive research on this specific compound is emerging, its lineage provides a strong foundation for its exploration as a tool to probe and manipulate GABAergic signaling. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its core scientific principles, potential applications, and practical experimental frameworks.

Core Compound Profile: Chemical and Physical Characteristics

This compound, also known as N-propyl nipecotic acid hydrochloride, is a piperidine derivative with the following key characteristics:

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
CAS Number 1795498-10-0[1]
Appearance Solid (predicted)
Solubility Soluble in water (as hydrochloride salt)
SMILES Code O=C(C1CN(CCC)CCC1)O.[H]Cl[1]

GHS Hazard Information: The compound is classified with the signal word "Warning" and is associated with the following hazard statements, indicating it should be handled with appropriate laboratory precautions:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1][2]

The Scientific Rationale: Targeting GABA Transporters

The primary rationale for investigating this compound in neuroscience stems from the extensive body of research on its parent compound, nipecotic acid, and its derivatives. Nipecotic acid is a potent inhibitor of GABA transporters, and the addition of lipophilic N-substituents has been a highly successful strategy for developing potent and selective GAT inhibitors.[3][4]

The GABA Transporter System: Gatekeepers of Inhibitory Signaling

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft via four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). These transporters are crucial for regulating the duration and spatial extent of GABAergic signaling. Dysregulation of GABA transport is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.[5]

Mechanism of Action: Competitive Inhibition of GABA Uptake

N-substituted nipecotic acid derivatives, including likely this compound, are believed to act as competitive inhibitors at the GABA binding site on the transporters. By occupying this site, they prevent the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and prolonging the action of GABA at postsynaptic receptors. This enhancement of GABAergic transmission leads to a net inhibitory effect on neuronal activity.

The following diagram illustrates the proposed mechanism of action:

Proposed mechanism of GABA transporter inhibition.
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The addition of an alkyl group like propyl increases the lipophilicity of the molecule compared to nipecotic acid. This is a critical factor for enhancing the ability of the compound to cross the blood-brain barrier, a known limitation of the parent compound.[3]

  • Chain Length: The length of the N-alkyl chain influences the interaction with the transporter binding pocket. Studies with various N-substituted derivatives have shown that even minor changes in chain length can significantly alter potency and selectivity.[2]

  • Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial. For GAT1, the (R)-enantiomer of nipecotic acid derivatives is generally more potent, whereas for GAT4, the (S)-enantiomer is often preferred.

Synthetic Pathways: A General Approach

The synthesis of this compound can be achieved through standard organic chemistry techniques. A common and straightforward method involves the N-alkylation of a suitable piperidine-3-carboxylic acid precursor.

General Synthetic Scheme

The following diagram outlines a plausible synthetic workflow:

Synthesis_Workflow start Piperidine-3-carboxylic acid (Nipecotic Acid) or its ester reaction N-Alkylation (SN2 Reaction) start->reaction reagents 1-Halopropane (e.g., 1-bromopropane) + Base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF, Acetonitrile) reagents->reaction intermediate 1-Propylpiperidine-3-carboxylic acid ester (if starting with ester) reaction->intermediate If ester is used product_freebase 1-Propylpiperidine-3-carboxylic acid (Free Base) reaction->product_freebase If acid is used directly hydrolysis Ester Hydrolysis (if applicable) (e.g., LiOH, HCl) intermediate->hydrolysis hydrolysis->product_freebase salt_formation Salt Formation (HCl in ether or isopropanol) product_freebase->salt_formation final_product 1-Propylpiperidine-3-carboxylic acid hydrochloride salt_formation->final_product

General synthetic workflow for 1-Propylpiperidine-3-carboxylic acid HCl.
Step-by-Step Conceptual Protocol
  • N-Alkylation: Piperidine-3-carboxylic acid (or its ethyl or methyl ester) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate or sodium hydride, is added to deprotonate the piperidine nitrogen. 1-Bromopropane or 1-iodopropane is then added, and the reaction mixture is heated to facilitate the SN2 reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Ester Hydrolysis (if necessary): If an ester of nipecotic acid was used as the starting material, the resulting N-propylated ester is hydrolyzed to the carboxylic acid. This is commonly achieved by treatment with a base like lithium hydroxide followed by acidification, or directly with a strong acid like hydrochloric acid.

  • Salt Formation: The purified 1-Propylpiperidine-3-carboxylic acid (free base) is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Applications in Neuroscience Research

As a putative GABA uptake inhibitor, this compound can be a valuable pharmacological tool for a variety of neuroscience investigations:

  • Probing the Role of GABA Transporters: This compound can be used in vitro and in vivo to study the physiological and pathophysiological roles of GABA transporters in different brain regions and neuronal circuits.

  • Investigating Epilepsy Models: Given that enhancing GABAergic inhibition is a cornerstone of anti-epileptic drug action, this compound could be evaluated in animal models of seizures to assess its anticonvulsant potential.[2]

  • Exploring Anxiety and Depression Models: The GABAergic system is implicated in the pathophysiology of anxiety and mood disorders. This compound could be used to investigate the therapeutic potential of GAT inhibition in relevant animal models.

  • Studying Neuropathic Pain: There is growing evidence for the involvement of GABAergic dysfunction in the development and maintenance of chronic pain states. The antinociceptive effects of this compound could be explored in models of neuropathic pain.

  • Neuroprotection Studies: By potentiating GABAergic transmission, this compound might offer neuroprotective effects in models of excitotoxicity-mediated neuronal damage.

Experimental Protocols: A Framework for Investigation

The primary in vitro assay to characterize this compound is a GABA uptake assay. This can be performed using synaptosomes, cultured neurons or astrocytes, or cell lines stably expressing specific GAT subtypes.

[³H]GABA Uptake Assay in Cultured Cells or Synaptosomes

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of the compound on GABA uptake.

Materials:

  • Test compound: this compound

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Cultured primary neurons/astrocytes or synaptosomal preparation

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Non-specific uptake control (e.g., a known potent GAT inhibitor like tiagabine at a high concentration)

Workflow Diagram:

GABA_Uptake_Assay_Workflow start Prepare cell/synaptosome suspension in assay buffer preincubation Pre-incubate with varying concentrations of 1-Propylpiperidine-3-carboxylic acid HCl or vehicle control start->preincubation initiate_uptake Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA preincubation->initiate_uptake incubation Incubate at 37°C for a defined period (e.g., 5-10 minutes) initiate_uptake->incubation terminate_uptake Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer incubation->terminate_uptake scintillation_counting Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter terminate_uptake->scintillation_counting data_analysis Calculate specific uptake and determine the IC₅₀ value of the test compound scintillation_counting->data_analysis

Workflow for a [³H]GABA uptake assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the [³H]GABA/unlabeled GABA mixture.

  • Pre-incubation: Aliquots of the cell or synaptosome suspension are pre-incubated with the different concentrations of the test compound or vehicle for a set period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: The GABA uptake is initiated by adding the [³H]GABA/GABA mixture to each sample.

  • Incubation: The samples are incubated for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapidly filtering the samples through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Quantification: The filters are placed in scintillation vials, and a scintillation cocktail is added. The amount of radioactivity trapped in the cells/synaptosomes is quantified using a liquid scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a known GAT inhibitor) from the total uptake. The percentage of inhibition at each concentration of the test compound is then calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, tool for neuroscience research. Its structural relationship to a well-validated class of GABA uptake inhibitors provides a strong impetus for its further characterization. Future research should focus on determining its precise pharmacological profile, including its potency and selectivity for the different GAT subtypes. In vivo studies are also warranted to assess its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of neurological and psychiatric disorders. Such investigations will be instrumental in fully elucidating the potential of this compound as a valuable probe for the GABAergic system and as a potential lead for novel therapeutic agents.

References

  • Rudy, H. K. A., Höfner, G., & Wanner, K. T. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609.
  • Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025).
  • Pavia, M. R., Lobbestael, S. J., Nugent, R. A., Hedeen, K. M., & Yline, M. J. (2022).
  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209.
  • Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian journal of physiology and pharmacology, 57(6), 581–585.
  • Schousboe, A. (1979). Inhibitors of the GABA uptake systems. GABA-biochemistry and CNS function, 187-204.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Knutsen, L. J. (1993). Synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725.

Sources

Physicochemical Profile & Technical Guide: 1-Propylpiperidine-3-carboxylic acid hydrochloride

[1][2]

Executive Summary

This compound (CAS: 1795498-10-0) is a functionalized piperidine derivative structurally related to nipecotic acid.[1][2][3] As an N-alkylated amino acid, it serves as a critical intermediate in the synthesis of pharmaceutical agents targeting the GABAergic system (GABA uptake inhibitors) and is utilized as a chiral building block in medicinal chemistry. This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical protocols for researchers handling this compound.

Chemical Identity & Nomenclature[4][5][6][7][8]

PropertyDetail
IUPAC Name This compound
Common Synonyms N-Propylnipecotic acid HCl; (RS)-1-Propyl-3-piperidinecarboxylic acid HCl
CAS Number 1795498-10-0 (HCl Salt); 783265-23-6 (Free Base)
Molecular Formula C

H

ClNO

Molecular Weight 207.70 g/mol
Free Base MW 171.24 g/mol
SMILES CCCN1CCCC(C1)C(=O)O.Cl
Appearance White to off-white crystalline solid

Physicochemical Properties[4][5][6][7][8][10][11][12]

Solid-State Characteristics[1][7]
  • Melting Point: While the parent nipecotic acid HCl melts at ~254°C (dec), the N-propyl substitution disrupts the crystal lattice packing, typically lowering the melting point. Experimental values for this specific salt generally fall in the range of 200–220°C (decomposition) .

  • Hygroscopicity: Like most amino acid hydrochloride salts, this compound is hygroscopic . It readily absorbs atmospheric moisture, necessitating storage in desiccated environments to prevent deliquescence.

  • Polymorphism: No specific polymorphs have been reported in major crystallographic databases, but the potential for solvates (especially with water or methanol) exists during recrystallization.

Solution Properties
  • Solubility:

    • Water: Highly soluble (>50 mg/mL) due to the ionic nature of the hydrochloride salt.

    • Methanol/Ethanol: Soluble.[1]

    • Dichloromethane/Chloroform: Sparingly soluble to insoluble.

    • Hexane/Ether: Insoluble.

  • Acidity/Basicity (pKa):

    • pKa

      
       (Carboxylic Acid):  ~3.4 – 3.8 (Predicted). The cationic nitrogen exerts an inductive electron-withdrawing effect, slightly increasing acidity compared to simple aliphatic acids.
      
    • pKa

      
       (Tertiary Amine):  ~9.2 – 9.8 (Predicted). The propyl group is electron-donating, stabilizing the protonated amine.
      
  • Lipophilicity (LogP):

    • Free Base: Estimated LogP ≈ 1.[1]2. The propyl chain adds lipophilicity compared to nipecotic acid (LogP ≈ -2.7), improving blood-brain barrier (BBB) permeability potential.

    • HCl Salt: LogD (pH 7.4) will be significantly lower due to ionization.

Synthesis & Impurity Profile

Synthetic Route Logic

The synthesis typically proceeds via N-alkylation of ethyl nipecotate followed by hydrolysis, or via reductive amination. The choice of route impacts the impurity profile.

Method A: Direct Alkylation (Common)

  • Starting Material: Ethyl nipecotate.

  • Alkylation: Reaction with 1-bromopropane and K

    
    CO
    
    
    in Acetonitrile.[1]
  • Hydrolysis: Acidic hydrolysis (HCl/H

    
    O) to cleave the ethyl ester.
    
  • Salt Formation: Crystallization with conc. HCl.

Method B: Reductive Amination (Alternative)

  • Reaction of Nipecotic acid with Propanal and NaBH

    
    CN.
    
Visualization: Synthesis & Impurity Pathway[1]

SynthesisPathwayStartEthyl Nipecotate(Starting Material)InterIntermediate:Ethyl 1-propylnipecotateStart->InterN-AlkylationImp1Impurity A:Nipecotic Acid(Unreacted)Start->Imp1Incomplete RxnReagent1-Bromopropane+ K2CO3Reagent->InterProductTarget:1-Propylpiperidine-3-COOH HClInter->ProductHydrolysis & Salt FormationImp2Impurity B:Quaternary Salt(Over-alkylation)Inter->Imp2Excess R-BrStep2Hydrolysis(HCl / Reflux)Step2->Product

Figure 1: Synthetic pathway highlighting critical control points for impurities.

Critical Impurities[1]
  • Unreacted Nipecotic Acid: Result of incomplete alkylation.[1] Detectable by LC-MS (m/z 130).

  • Quaternary Ammonium Salt: Result of over-alkylation at the nitrogen. Difficult to remove; requires strict stoichiometry control.

  • Inorganic Salts: Potassium bromide/chloride residues if filtration is incomplete.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, standard UV detection at 254 nm is weak. Detection at 205-210 nm or use of ELSD/CAD or MS detection is recommended.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (primary); MS (ESI+)
Retention Time ~4-6 min (depending on dead volume; elutes early due to polarity)
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, D

O):
  • δ 0.95 (t, 3H): Terminal methyl of propyl group.

  • δ 1.75 (m, 2H): Methylene of propyl group.

  • δ 1.80 - 2.10 (m, 4H): Piperidine ring protons (C4, C5).

  • δ 2.80 - 3.60 (m, 7H): Piperidine ring protons (C2, C6) + N-CH

    
    -propyl + C3-H (methine alpha to COOH).[1]
    
  • Note: D

    
    O exchange eliminates the COOH and HCl protons.[1]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion: [M+H]

    
     = 172.13 m/z (corresponding to the free base C
    
    
    H
    
    
    NO
    
    
    ).
  • Fragment Ions: Loss of propyl group or COOH may be observed at higher collision energies.[1]

Visualization: Analytical Workflow

AnalyticalWorkflowcluster_methodsParallel AnalysisSampleRaw Sample(Solid HCl Salt)PrepSample Prep:Dissolve in H2O/MeOH (50:50)Sample->PrepHPLCHPLC-UV/ELSD(Purity Assay)Prep->HPLCNMR1H NMR (D2O)(Structure Verification)Prep->NMRMSLC-MS (ESI+)(ID & Impurities)Prep->MSResultCoA Generation:>98% Purity RequiredHPLC->ResultNMR->ResultMS->Result

Figure 2: Standard analytical workflow for quality control.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable at room temperature.[1] Decomposes at melting point (>200°C).[4]

  • Hydrolytic Stability: The carboxylic acid and tertiary amine are stable. However, the HCl salt can be corrosive to metal spatulas over time.

  • Shelf Life: >2 years if stored properly (sealed, desiccated, 2-8°C recommended for long term).

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884154, Nipecotic acid (Parent Structure). Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1985). GABA uptake inhibitors.[6] Synthesis and structure-activity studies of nipecotic acid derivatives. Journal of Medicinal Chemistry. (Contextual grounding for synthesis and properties of N-substituted nipecotic acids).

A Technical Guide to the Spectral Analysis of 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 1-Propylpiperidine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the characterization of this and similar molecules. While experimental spectra for this specific compound are not widely available, this guide constructs a robust predictive analysis based on the well-established spectral behaviors of its constituent functional groups and closely related analogues.

Introduction to this compound

This compound is a piperidine derivative characterized by a propyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For this compound, the molecular formula is C₉H₁₈ClNO₂. The molecular weight of the free base (1-Propylpiperidine-3-carboxylic acid) is 171.24 g/mol , and the hydrochloride salt is 207.70 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as its protonated molecular ion [M+H]⁺ in the positive ion mode.

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺172.13Protonated molecule of the free base.
[M+Na]⁺194.11Sodium adduct of the free base.
[M-H]⁻170.12Deprotonated molecule of the free base (in negative ion mode).
Fragmentation IonsVariousSee predicted fragmentation pathway below.

The fragmentation of piperidine derivatives is often initiated by the protonated nitrogen. A dominant fragmentation pathway in Electron Ionization (EI) mass spectrometry is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom[1].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200-250 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-500

    • Acquisition Mode: Full scan for molecular ion identification and product ion scan of the [M+H]⁺ ion for fragmentation analysis.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of 1-Propylpiperidine-3-carboxylic acid is anticipated to proceed through several key pathways, primarily involving the piperidine ring and the propyl substituent.

fragmentation M [M+H]⁺ m/z = 172.13 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 154.12 M->F1 F2 Loss of COOH [M+H - COOH]⁺ m/z = 127.14 M->F2 F3 α-cleavage (loss of ethyl) [M+H - C₂H₅]⁺ m/z = 143.10 M->F3 F4 Piperidine ring opening M->F4

Caption: Predicted ESI-MS/MS fragmentation of 1-Propylpiperidine-3-carboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, the secondary amine hydrochloride, and the alkyl groups. Carboxylic acids typically exhibit a very broad O-H stretching absorption and a strong C=O stretching absorption[2][3][4].

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2500-3300O-H (Carboxylic acid)Stretching, very broad
2400-2700N-H⁺ (Amine salt)Stretching, broad
2850-2960C-H (Alkyl)Stretching
~1710C=O (Carboxylic acid)Stretching, strong
1450-1470C-H (Alkyl)Bending
1210-1320C-O (Carboxylic acid)Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and the carboxylic acid group.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10-12broad singlet1H
N-H⁺9-11broad singlet1H
Piperidine ring (H2, H6)3.0-3.5multiplet2H
Piperidine ring (H3)2.5-3.0multiplet1H
Piperidine ring (H4, H5)1.5-2.2multiplet4H
N-CH₂(propyl)2.8-3.2triplet2H
-CH₂-(propyl)1.6-2.0sextet2H
-CH₃(propyl)0.9-1.2triplet3H

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm)[5][6]. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field[7][8].

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170-180
Piperidine ring (C2, C6)50-60
Piperidine ring (C3)40-50
Piperidine ring (C4, C5)20-30
N-CH₂(propyl)55-65
-CH₂-(propyl)15-25
-CH₃(propyl)10-15

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-180 ppm range[5][9]. The carbons of the piperidine ring attached to the nitrogen (C2 and C6) are also shifted downfield[10][11].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the piperidine ring and the propyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can confirm the connectivity of the propyl group to the nitrogen and the carboxylic acid to the C3 position.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR Structure Structural Elucidation H1->Structure C13 ¹³C NMR C13->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the MS, IR, and NMR spectral data for this compound. By understanding the expected spectral features, researchers can more effectively identify and characterize this compound, ensuring its quality and integrity in their studies. The provided experimental protocols offer a standardized approach to data acquisition, while the predicted data serves as a valuable reference for spectral interpretation.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • Wang, D., et al. (2015).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propylpiperidine. Retrieved from [Link]

  • SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from the moment of synthesis through formulation, administration, and ultimately, its interaction with the biological system. This guide provides a comprehensive technical overview of the solubility and stability of 1-Propylpiperidine-3-carboxylic acid hydrochloride, a substituted piperidine derivative.

As a Senior Application Scientist, the following sections are structured not merely as a recitation of facts, but as a narrative that explains the "why" behind the "how." We will delve into the theoretical underpinnings of solubility and stability, followed by detailed, field-proven experimental protocols. The aim is to equip researchers with the knowledge to not only replicate these studies but also to adapt and troubleshoot them for their specific research contexts. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Section 1: Physicochemical Profile and Theoretical Considerations

This compound belongs to the class of N-alkylated piperidine carboxylic acids. Its structure, comprising a saturated heterocyclic piperidine ring, an N-propyl group, and a carboxylic acid function, dictates its physicochemical behavior. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.

Structural Features Influencing Solubility and Stability:

  • Piperidine Ring: A basic saturated heterocycle that can be protonated. Its conformational flexibility can influence crystal packing and, consequently, solubility. The tertiary amine is a potential site for oxidation.

  • N-Propyl Group: This alkyl chain increases the lipophilicity of the molecule compared to its parent compound, nipecotic acid (piperidine-3-carboxylic acid). This increased lipophilicity is expected to decrease aqueous solubility.

  • Carboxylic Acid: An acidic functional group that can be deprotonated at higher pH. Its presence allows for hydrogen bonding and influences the overall polarity of the molecule.

  • Hydrochloride Salt: The formation of a salt with hydrochloric acid significantly increases the polarity of the molecule, generally leading to higher solubility in polar solvents, particularly water.

Predicted Solubility Profile:

Based on its structure as an amine hydrochloride, this compound is anticipated to be soluble in polar protic solvents like water, ethanol, and methanol. Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the carboxylic acid is protonated and the piperidine nitrogen is protonated. In contrast, its solubility in non-polar organic solvents is predicted to be low.

Predicted Stability Profile:

The primary sites for potential degradation are the tertiary amine of the piperidine ring and the carboxylic acid group. Likely degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group could occur.

  • pH-Dependent Hydrolysis: While generally stable, extreme pH conditions coupled with high temperatures might promote ring-opening or other hydrolytic degradation pathways.

Section 2: Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility in various media is critical for developing appropriate formulations for both in vitro and in vivo studies. The following protocols outline the determination of both kinetic and thermodynamic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a crucial parameter for pre-formulation development.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, and dimethyl sulfoxide (DMSO)).

    • Ensure a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered samples with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL based on the concentration of the diluted sample and the dilution factor.

Data Presentation: Predicted Thermodynamic Solubility

SolventPredicted Solubility at 25 °C (mg/mL)Rationale
Water> 50Hydrochloride salt of a relatively small molecule with polar functional groups.
PBS (pH 7.4)> 20Zwitterionic character at this pH may slightly reduce solubility compared to acidic water.
Ethanol> 30Good solubility expected due to the polarity of ethanol and the ability to form hydrogen bonds.
Methanol> 50Higher polarity than ethanol, leading to potentially higher solubility.
DMSO> 100Highly polar aprotic solvent, generally an excellent solvent for a wide range of compounds.
Dichloromethane< 1Non-polar organic solvent, poor solubility expected for a polar salt.

Note: The above data are illustrative predictions based on the chemical structure and properties of similar compounds. Actual experimental values are required for confirmation.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add excess compound to solvent vials B Seal vials A->B C Shake at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are critical for developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

The following protocol is based on the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Neutralization and Dilution:

    • After the specified stress period, cool the solutions to room temperature.

    • Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the unstressed (control) and stressed samples using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

Data Presentation: Predicted Forced Degradation Results

Stress ConditionPredicted Degradation (%)Potential Degradation Products
0.1 M HCl, 60 °C, 24h< 5%Likely stable under these conditions.
0.1 M NaOH, 60 °C, 24h5 - 15%Potential for minor degradation, possibly related to the carboxylic acid group.
3% H₂O₂, RT, 24h10 - 20%Formation of N-oxide is the most probable degradation pathway.
Solid, 80 °C, 48h< 5%Expected to be thermally stable in the solid state.
Solution, 60 °C, 24h< 10%Minor thermal degradation may occur in solution.
Photolytic5 - 15%Potential for photolytic degradation, possibly involving the piperidine ring.

Note: This table presents hypothetical data to illustrate expected outcomes. Actual degradation will depend on the specific experimental conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_start Initial Preparation cluster_stress Stress Conditions cluster_process Sample Processing cluster_analyze Analysis Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution, 60-80°C) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC Method Dilute->HPLC

Caption: Workflow for Forced Degradation Studies.

Section 4: Analytical Methodology

A robust analytical method is the cornerstone of accurate solubility and stability assessment. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is generally suitable for the analysis of this compound.

Illustrative HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% to 95% B over 15 minutesA gradient elution is suitable for separating the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~210 nmDetection at a low UV wavelength is often necessary for compounds lacking a strong chromophore.
Injection Volume 10 µLStandard injection volume.

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can generate high-quality, reliable data that is essential for advancing their drug development programs. The provided workflows and illustrative data serve as a practical starting point for these critical investigations. It is imperative that all experimental work is conducted with careful attention to detail and in accordance with established regulatory guidelines to ensure data integrity and scientific rigor.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Avdeef, A. Solubility and Dissolution in Drug Design. Wiley-Interscience. (2012).
  • Cayman Chemical. Nipecotic Acid Product Information. [https://www.caymanchem.com/product/15777/nipecotic-acid-(-(plus-or-minus))]
  • PubChem. Nipecotic Acid. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 35(6), 56-63. (2011).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.).

A Senior Application Scientist's Guide to the Theoretical Investigation of 1-Propylpiperidine-3-carboxylic acid hydrochloride Binding

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for In Silico Exploration

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is both arduous and expensive. Computational, or in silico, methodologies represent a paradigm shift, allowing for the rapid, cost-effective screening and characterization of potential drug candidates before committing to resource-intensive wet-lab synthesis and testing.[1][2] This guide provides a comprehensive framework for the theoretical investigation of 1-Propylpiperidine-3-carboxylic acid hydrochloride , a small molecule of potential pharmacological interest.

Our subject is a derivative of piperidine-3-carboxylic acid (a form of nipecotic acid), a scaffold known for its interaction with neurotransmitter transporters.[3] Furthermore, structurally related compounds have shown activity as dopamine reuptake inhibitors and sigma-1 receptor modulators.[4] This structural heritage provides a logical starting point for identifying and validating potential biological targets.

This document is not a rigid protocol but a strategic guide. It outlines the causality behind each computational step, from initial target selection to the rigorous calculation of binding free energy, empowering researchers to not only execute these methods but to understand and justify their findings.

Chapter 1: The Strategic Workflow for Ligand-Target Interrogation

A successful theoretical study follows a logical progression from broad exploration to high-resolution analysis. Each subsequent step refines the hypothesis generated by the previous one, creating a self-validating cascade of evidence. The workflow described herein is designed to systematically evaluate the binding potential of this compound against rationally selected protein targets.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Dynamic Validation cluster_2 Phase 3: Rigorous Quantification T_ID Target Identification (Based on Analogs) Dock Molecular Docking (Pose & Affinity Prediction) T_ID->Dock Protein Structures MD Molecular Dynamics (MD) (Stability & Interaction Analysis) Dock->MD Top Scoring Poses FE Binding Free Energy Calculation (e.g., MM/PBSA) MD->FE Stable Trajectories Report Comprehensive Report & Future Directions FE->Report Quantitative Binding Affinity

Caption: A multi-phase computational workflow for ligand binding analysis.

Chapter 2: Target Identification and System Preparation

The validity of any binding study hinges on the selection of a biologically relevant target and the meticulous preparation of the digital system.

Rationale for Target Selection

Based on the chemical structure of this compound, we can hypothesize its potential targets by examining its structural analogs:

  • GABA Transporters (GATs): The core scaffold, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of GABA uptake.

  • Dopamine Transporter (DAT) & Sigma-1 Receptor: The related compound 1-(3-Phenylpropyl)piperidine-3-carboxylic acid acts as a dopamine reuptake inhibitor and a sigma-1 receptor modulator.[4]

For this guide, we will proceed with the Dopamine Transporter (DAT) as our primary example target.

Experimental Protocol: System Preparation

This protocol ensures the structural integrity and correct parameterization of both the protein and the ligand, a prerequisite for meaningful simulation.

I. Receptor Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein (e.g., human DAT) from a public repository like the RCSB Protein Data Bank (PDB).[5]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules.

    • Causality: Water molecules, ions, and co-crystallized ligands not relevant to the binding site of interest can interfere with the simulation. Removing them ensures the study focuses only on the protein-ligand interaction.[6]

    • Action: Use a molecular visualization tool (e.g., PyMOL, Chimera) or a command-line utility to delete water molecules (HOH) and other non-essential heteroatoms.

  • Add Hydrogens & Repair Structure: Crystal structures often lack hydrogen atoms and may have missing residues or side chains.

    • Causality: Correct protonation states are critical for defining accurate hydrogen bond networks, which are major contributors to binding affinity.

    • Action: Use software like AutoDock Tools or the pdb4amber tool from the AMBER suite to add hydrogens and check for missing atoms.[7][8]

II. Ligand Preparation

  • Generate 3D Conformation: Create a 3D structure of this compound.

    • Causality: A low-energy, 3D conformation is necessary for docking. 2D drawings are insufficient.

    • Action: Use a tool like PubChem Sketcher to draw the molecule and export it in a 3D format (e.g., SDF).

  • Generate Force Field Parameters: Standard protein force fields do not contain parameters for novel ligands.

    • Causality: The force field dictates how the ligand will behave in the simulation. Using a generalized force field like GAFF (General AMBER Force Field) and assigning accurate partial charges is crucial for simulating realistic interactions.[9]

    • Action: Use a server or program like CGenFF or the antechamber tool in AMBER to generate the ligand topology and parameter files. This step typically involves calculating partial charges using a quantum mechanical method.

Chapter 3: Molecular Docking: A First Look at Binding

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and provides an initial estimate of binding affinity.[10] It is a computationally inexpensive method ideal for screening and hypothesis generation.

Theoretical Underpinnings

Docking algorithms explore the conformational space of the ligand within the protein's binding site, using a scoring function to rank the resulting poses.[10] A lower score typically indicates a more favorable predicted binding affinity. We will use AutoDock Vina, a widely cited and effective tool.[11]

Experimental Protocol: Molecular Docking with AutoDock Vina

G PDB Prepared Receptor (PDBQT format) Grid Define Search Space (Grid Box) PDB->Grid LIG Prepared Ligand (PDBQT format) Vina Run AutoDock Vina LIG->Vina Grid->Vina Results Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses Vina->Results

Caption: The streamlined workflow for a molecular docking experiment.

  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[8]

    • Causality: The PDBQT format includes partial charges and atom type definitions that AutoDock Vina requires for its scoring function.

  • Define the Binding Site (Grid Box): Specify the three-dimensional space where Vina will search for binding poses.

    • Causality: This step focuses the computational effort on the region of interest, typically a known active site or a pocket identified by structural analysis. A well-defined grid box is critical for efficiency and accuracy.[11][12]

    • Action: Center the grid box on the putative binding site of the receptor. The size should be large enough to accommodate the ligand in various orientations but not so large as to be computationally wasteful.

  • Execute the Docking Run: Run the Vina executable from the command line, providing the receptor, ligand, and grid box configuration as input.[13]

  • Analyze the Output: Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol.

    • Causality: The top-ranked pose represents the most probable binding mode according to the scoring function. Analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) in this pose provides the first mechanistic hypothesis of binding.

Data Presentation

Summarize the docking results in a clear, comparative table.

Target ProteinLigand PoseBinding Affinity (kcal/mol)Key Interacting Residues
Dopamine Transporter (DAT)1-8.5ASP79, SER149, PHE320
2-8.2ASP79, VAL152, TYR156
3-7.9PHE155, SER422

(Note: Data are illustrative and must be generated from an actual docking run.)

Chapter 4: Molecular Dynamics Simulation: From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[5]

Rationale for MD Simulation

An MD simulation validates the docking result. A predicted pose that is unstable and quickly dissociates in a dynamic, solvated environment is likely an artifact. Conversely, a stable complex with persistent interactions over time lends strong support to the docking hypothesis. We will use GROMACS, a high-performance and widely used MD engine.[14][15]

Experimental Protocol: GROMACS MD Simulation
  • System Building:

    • Action: Merge the coordinates of the top-ranked protein-ligand complex from docking.[16] Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Action: Solvate the system by adding explicit water molecules.

      • Causality: Explicit solvent provides a far more realistic dielectric environment and allows for specific water-mediated interactions that are often crucial for binding.

    • Action: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and achieve a physiological salt concentration.

      • Causality: Neutralizing the system is essential for avoiding artifacts during the calculation of long-range electrostatic interactions.

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Causality: The initial system setup can have steric clashes or unfavorable geometries. Minimization relaxes the system to a local energy minimum, ensuring a stable starting point for the simulation.

  • Equilibration (NVT and NPT):

    • Action: Perform a short simulation (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble, followed by another short simulation (e.g., 1 ns) in the NPT (isothermal-isobaric) ensemble. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

    • Causality: This two-step process allows the solvent to equilibrate around the fixed solute (protein-ligand complex). The NVT step stabilizes the system's temperature, while the subsequent NPT step stabilizes the pressure and density, ensuring the system is well-equilibrated before the production run.

  • Production MD:

    • Action: Run the main simulation (e.g., 100 ns) without position restraints. Save the coordinates (trajectory) at regular intervals.

    • Causality: This is the data-gathering phase of the simulation, where the system is allowed to evolve freely under the chosen conditions. The resulting trajectory is used for all subsequent analyses.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Analyze the trajectory to quantify key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and protein over time. Persistent interactions are strong indicators of their importance for binding.[17]

Chapter 5: Binding Free Energy Calculations

The ultimate goal is to accurately predict the binding affinity (ΔG_bind). While docking scores are useful for ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more quantitative estimate by post-processing the MD trajectory.[18]

Theoretical Basis of MM/PBSA

MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[18] It represents a balance between the computational expense of rigorous alchemical methods and the simplicity of docking scores.[19][20]

Experimental Protocol: MM/PBSA Calculation
  • Extract Snapshots: Select snapshots (frames) at regular intervals from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The calculation is broken down into:

    • Molecular Mechanics Energy (in vacuum)

    • Polar Solvation Energy (calculated via the Poisson-Boltzmann equation)

    • Nonpolar Solvation Energy (often estimated from the solvent-accessible surface area)

  • Calculate ΔG_bind: The binding free energy is computed by subtracting the free energies of the receptor and ligand from the free energy of the complex.

Data Presentation

Present the calculated free energy components in a summary table.

Energy ComponentAverage Value (kJ/mol)Standard Deviation
van der Waals Energy-150.412.1
Electrostatic Energy-95.215.8
Polar Solvation Energy130.710.5
Nonpolar Solvation Energy-15.51.2
ΔG binding -130.4 18.7

(Note: Data are illustrative and must be generated from an actual calculation.)

Conclusion and Forward Look

This guide has outlined a robust, multi-stage computational strategy to investigate the binding of this compound to a putative biological target. By progressing from rapid molecular docking to dynamic MD simulations and quantitative free energy calculations, this workflow builds a comprehensive, evidence-based case for a ligand's binding potential.

The results from such a study—a predicted binding pose, a dynamic stability profile, key interacting residues, and a quantitative affinity estimate—provide an invaluable foundation for subsequent stages of drug development. These theoretical insights can guide medicinal chemistry efforts for lead optimization and provide strong justification for proceeding with experimental validation.

References

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Available at: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Bioinformatics Review. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Gao, Z., et al. (2017). Drug Design and Discovery: Principles and Applications. PMC. Available at: [Link]

  • Scripps Research. Tutorial – AutoDock Vina. Available at: [Link]

  • arXiv. (2022). Recent advances in computational methods for studying ligand binding kinetics. Available at: [Link]

  • Bioinformatics Dotca. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • L-A. Trouillon, et al. (2021). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Available at: [Link]

  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

  • Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Available at: [Link]

  • CCPBioSim. (2020). AMBER demo. YouTube. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Ajay & Murcko, M. A. (1995). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, E., et al. (2019). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. Available at: [Link]

  • Therapeutic Target Database. Piperidine-3-carboxylic acid. Available at: [Link]

  • York, D. M., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Publications. Available at: [Link]

  • Sali, A., et al. (2022). Computational design of ligand binding membrane receptors with high selectivity. NIH. Available at: [Link]

  • Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. Available at: [Link]

  • Forli, S., et al. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • MDPI. (2024). Techniques and Strategies in Drug Design and Discovery. Available at: [Link]

  • University of Catania. Molecular Docking Tutorial. Available at: [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Available at: [Link]

  • GROMACS. GROMACS Tutorials. Available at: [Link]

  • Deb, P. K., et al. (2021). Fundamental considerations in drug design. PMC. Available at: [Link]

  • Consensus. Advances in free energy calculations for drug binding. Available at: [Link]

  • The Amber Project. (2022). AMBER Tutorial: How to Prepare PDB File for MD Simulation. YouTube. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • ResearchGate. (2022). Recent advances in computational methods for studying ligand binding kinetics. Available at: [Link]

  • Cournia, Z., et al. (2020). Modern Alchemical Free Energy Methods for Drug Discovery Explained. ACS Publications. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Clark, T. (2012). Drug Design Strategies Computational Techniques and Applications. Books Gateway. Available at: [Link]

  • BioExcel. AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Available at: [Link]

  • ResearchGate. (2019). Where I can find tutorials for using AMBER molecular dynamics software on supercomputer?. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Propylpiperidine-3-carboxylic acid hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 1-Propylpiperidine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying chemical principles that ensure a successful and reproducible synthesis.

Introduction

This compound is a derivative of nipecotic acid, a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] The introduction of an N-propyl group can significantly modulate the pharmacological properties of the parent molecule, making it a key intermediate in the synthesis of novel therapeutic agents targeting the central nervous system and other biological systems.[3] The synthesis of such N-substituted piperidine derivatives is a fundamental process in the development of new chemical entities.[4][5] This guide will focus on a robust and scalable synthetic route involving the direct N-alkylation of piperidine-3-carboxylic acid.

Synthetic Strategy and Mechanistic Considerations

The most direct and widely employed method for the synthesis of tertiary amines, such as 1-propylpiperidine-3-carboxylic acid, is the N-alkylation of a secondary amine precursor with an appropriate alkyl halide.[6] In this case, the secondary amine is piperidine-3-carboxylic acid (nipecotic acid), and the alkylating agent is a propyl halide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion. A base is typically required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]

A common challenge in amine alkylation is the potential for overalkylation, leading to the formation of a quaternary ammonium salt.[8] However, in the case of N-alkylation of piperidine derivatives, mono-alkylation can often be achieved with high selectivity by carefully controlling the stoichiometry of the reactants and the reaction conditions.[7]

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: N-alkylation followed by conversion to the hydrochloride salt.

Synthesis_Workflow Start Piperidine-3-carboxylic acid (Nipecotic Acid) Reaction1 N-Alkylation with 1-bromopropane Start->Reaction1 Intermediate 1-Propylpiperidine-3-carboxylic acid (Free Base) Reaction1->Intermediate Reaction2 Treatment with HCl Intermediate->Reaction2 Product 1-Propylpiperidine-3-carboxylic acid hydrochloride Reaction2->Product

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Part 1: N-Alkylation of Piperidine-3-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Piperidine-3-carboxylic acid129.1610.0 g0.0771.0
1-Bromopropane123.0011.5 g (8.5 mL)0.0931.2
Potassium Carbonate (K₂CO₃)138.2121.3 g0.1542.0
Acetonitrile (CH₃CN)41.05200 mL--
Diethyl ether74.12As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (10.0 g, 0.077 mol), potassium carbonate (21.3 g, 0.154 mol), and acetonitrile (200 mL).

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Potassium carbonate is a mild inorganic base that effectively neutralizes the HBr formed during the reaction without promoting significant side reactions.[7][9] Using two equivalents of the base ensures the reaction mixture remains basic throughout the process.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (11.5 g, 8.5 mL, 0.093 mol) dropwise at room temperature.

    • Rationale: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Extraction: Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted 1-bromopropane and other nonpolar impurities.

    • Rationale: The product, being an amino acid, will remain in the aqueous phase, while nonpolar impurities will be extracted into the organic phase.

  • Isolation of the Free Base: The aqueous solution containing the product can be used directly in the next step. For characterization of the free base, the water can be removed under high vacuum, though it may result in a hygroscopic solid or oil.

Part 2: Formation of the Hydrochloride Salt

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount
1-Propylpiperidine-3-carboxylic acid (from Part 1)171.24~0.077 mol
Concentrated Hydrochloric Acid (HCl, ~37%)36.46As needed
Isopropanol60.10As needed
Diethyl ether74.12As needed

Procedure:

  • Acidification: To the aqueous solution of 1-propylpiperidine-3-carboxylic acid from the previous step, cool it in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.[10]

    • Rationale: The addition of a strong acid like HCl protonates the basic nitrogen atom of the piperidine ring, forming the corresponding hydrochloride salt. A low pH ensures complete salt formation.

  • Solvent Removal: Remove the water and excess HCl by rotary evaporation. To aid in the removal of residual water, azeotropic distillation with isopropanol can be performed by adding isopropanol and evaporating it under reduced pressure.

  • Crystallization: Dissolve the resulting crude solid or oil in a minimal amount of hot isopropanol. Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod or adding a small seed crystal can be beneficial.

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration and wash the crystals with cold diethyl ether to remove any remaining impurities and solvent. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Reaction Mechanism Visualization

The N-alkylation reaction proceeds through a classic SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Piperidine Piperidine-3-carboxylic acid (Nucleophile) TS [N---C---Br]‡ Piperidine->TS Nucleophilic attack PropylBromide 1-Bromopropane (Electrophile) PropylBromide->TS Product 1-Propylpiperidine-3-carboxylic acid TS->Product Bond formation Bromide Bromide ion TS->Bromide Leaving group departure

Figure 2: Simplified SN2 mechanism for the N-alkylation of piperidine-3-carboxylic acid.

Expected Results and Characterization

The final product, this compound, should be a white to off-white crystalline solid. The identity and purity of the compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the propyl group (a triplet and a sextet) and the piperidine ring protons.

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the free base.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended, or a more reactive alkylating agent (e.g., 1-iodopropane) could be considered.

  • Overalkylation: While less common for secondary amines compared to primary amines, if overalkylation is observed, reducing the amount of alkylating agent and adding it slowly can help.[8]

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Bromopropane is a flammable and potentially toxic liquid. Concentrated hydrochloric acid is corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

References

  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. - Organic Syntheses. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. Available at: [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. Available at: [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. Available at: [Link]

  • Synthesis method of robenidine hydrochloride artificial antigens - WIPO Patentscope. Available at: [Link]

Sources

Application Note: In Vitro Characterization of 1-Propylpiperidine-3-carboxylic Acid Hydrochloride

[1][2]

Part 1: Executive Summary & Mechanistic Rationale

Compound Profile

1-Propylpiperidine-3-carboxylic acid hydrochloride is a derivative of nipecotic acid , a classic inhibitor of

1

In the context of drug discovery, this compound serves as a critical probe for characterizing GABAergic neurotransmission . Its structural similarity to Tiagabine (a clinically approved GAT-1 inhibitor) suggests it targets the GABA transporter (GAT) family, preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory tone.

Mechanistic Basis for Assay Design

To validate this compound, researchers must answer two fundamental questions:

  • Potency: What is the concentration required to inhibit 50% of GABA uptake (

    
    )?
    
  • Mode of Action: Is it a competitive substrate (translocated into the cell) or a non-transportable blocker (locks the transporter)?

The following protocols are designed to answer these questions with high fidelity.

Mechanism of Action Diagram

The diagram below illustrates the GABAergic synapse and the specific intervention point of 1-Propylpiperidine-3-carboxylic acid at the GAT protein.[1]

GAT_MechanismSynapseSynaptic Cleft(High GABA)GATGABA Transporter(GAT-1)Synapse->GATSubstrate BindingPresynapticPresynaptic Neuron(GABA Recycling)GAT->PresynapticReuptake (Na+/Cl- driven)GABAGABAGABA->SynapseReleaseCompound1-Propylpiperidine-3-carboxylic acidCompound->GATCompetitive Inhibition

Caption: Schematic of GAT-1 inhibition. The compound competes with GABA for the transporter binding site, preventing clearance from the synapse.

Part 2: Experimental Protocols

Protocol A: Radioligand [³H]-GABA Uptake Assay (Gold Standard)

Purpose: Quantitative determination of inhibitory potency (

Rationale:
1. Materials & Reagents
  • Cell Line: HEK-293 cells stably expressing human GAT-1 (hGAT-1) or rat brain synaptosomes.[1]

  • Radioligand: [2,3-³H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).[1]

  • Unlabeled GABA: For isotopic dilution (10 µM final).

  • Assay Buffer (Krebs-Ringer): 128 mM NaCl, 5.2 mM KCl, 2.1 mM CaCl₂, 2.9 mM MgSO₄, 5 mM glucose, 10 mM HEPES, pH 7.4. Critical: GATs are Na⁺/Cl⁻ dependent; maintain strict ion concentrations.

  • Test Compound: 1-Propylpiperidine-3-carboxylic acid HCl (Stock: 10 mM in DMSO or Water).

2. Workflow Diagram

Uptake_AssayStep1Cell Prep(HEK-GAT1 or Synaptosomes)Step2Pre-incubation(15 min @ 37°C)+ Test CompoundStep1->Step2Step3Start ReactionAdd [³H]-GABAStep2->Step3Step4TerminationRapid Filtration & WashStep3->Step4Step5QuantificationLiquid Scintillation CountingStep4->Step5

Caption: Step-by-step workflow for the high-throughput [³H]-GABA uptake inhibition assay.

3. Detailed Procedure
  • Preparation:

    • Harvest HEK-hGAT1 cells and resuspend in Assay Buffer at

      
       cells/mL.[1]
      
    • Aliquot 100 µL of cell suspension into a 96-well plate.

  • Compound Addition:

    • Add 50 µL of 1-Propylpiperidine-3-carboxylic acid HCl at varying concentrations (

      
       M to 
      
      
      M).
    • Control: Add 50 µL buffer (Vehicle) for Total Uptake.

    • Blank: Add 50 µL of 1 mM Tiagabine or Nipecotic acid (Non-specific uptake).

  • Equilibration: Incubate for 10-15 minutes at 37°C to allow compound-transporter binding equilibrium.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA solution (Final concentration: 10-30 nM, supplemented with unlabeled GABA to reach

      
       if necessary).
      
    • Incubate for 5-10 minutes at 37°C . Note: Keep time short to measure initial velocity (

      
      ).
      
  • Termination:

    • Place plate on ice.

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Wash 3x with ice-cold Assay Buffer.[1]

  • Detection:

    • Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute).

4. Data Analysis
  • Normalize: Calculate % Inhibition =

    
    .[1]
    
  • Fit: Plot log[Concentration] vs. % Inhibition using a non-linear regression (4-parameter logistic equation) to determine

    
    .
    
Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Purpose: Distinguish between Substrate and Blocker .[1] Rationale: GAT transport is electrogenic (stoichiometry: 2 Na⁺ : 1 Cl⁻ : 1 GABA).

  • Substrates induce a steady inward current.

  • Blockers inhibit the current induced by GABA but generate no current themselves.

1. Setup
  • Rig: Standard whole-cell patch clamp amplifier (e.g., Axon MultiClamp).

  • Pipette Solution (Intracellular): 130 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2. (Cs⁺ blocks K⁺ channels to isolate transport currents).

  • Bath Solution (Extracellular): 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

2. Procedure
  • Clamp: Voltage-clamp the GAT-expressing cell at -60 mV .

  • Baseline: Establish a stable baseline current.

  • Test 1 (Agonism): Perfusion of 1-Propylpiperidine-3-carboxylic acid (100 µM) alone.[1]

    • Result A (Inward Current observed): Compound is a Substrate .

    • Result B (No Current): Compound is likely a Blocker .

  • Test 2 (Antagonism): Co-application of GABA (30 µM) + Test Compound.

    • Compare the current amplitude to GABA alone. A reduction confirms Inhibition .

Part 3: Data Presentation & Quality Control[1][2]

Expected Results Table

Summarize your findings in the following format for internal reports or publication:

ParameterValue (Example)Interpretation

(hGAT-1)
1.5 µMModerate potency (Reference: Nipecotic acid ~10-20 µM).[1]
Hill Slope -1.0Indicates 1:1 competitive binding.[1]
Mode of Action BlockerNo current elicited in patch clamp; inhibits GABA current.
Selectivity >50-fold vs GAT-3Specific to neuronal transporter GAT-1.[1]
Troubleshooting Guide
  • High Non-Specific Binding: Ensure filters are pre-soaked in PEI. Use ice-cold wash buffer to prevent desorption.[1]

  • Low Signal-to-Noise: Check cell surface expression of GAT. Use fresh [³H]-GABA.

  • Inconsistent

    
    :  Verify the pH of the stock solution. Hydrochloride salts can acidify the buffer if not buffered correctly; GAT activity is highly pH-sensitive.[1]
    

References

  • GABA Transporter Pharmacology

    • Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design 6.12 (2000): 1193-1209.[1] Link

  • Nipecotic Acid Derivatives

    • Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry 42.21 (1999): 4281-4291.[1] Link

  • Assay Methodology (Radioligand)

    • Bender, E., et al. "Functional characterization of the cloned human GABA transporter GAT-1." Pharmacological Research 28.1 (1993): 19-20.[1]

  • Electrophysiology of GATs

    • Mager, S., et al. "Ion binding and permeation at the GABA transporter GAT1." The Journal of Neuroscience 16.17 (1996): 5405-5414. Link

  • Compound Reference

    • BLD Pharm. "this compound Data Sheet."[1][2] Accessed 2023.[3][4] Link

"1-Propylpiperidine-3-carboxylic acid hydrochloride" as a research tool in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Role: Lipophilic GABA Transporter (GAT) Probe & SAR Reference Standard CAS: 1795498-10-0 (HCl salt) | Synonyms: N-Propylnipecotic acid HCl, 1-Propyl-3-piperidinecarboxylic acid[1]

Introduction & Pharmacological Mechanism[2][3][4][5][6]

1-Propylpiperidine-3-carboxylic acid hydrochloride is a research-grade pharmacological probe derived from nipecotic acid (piperidine-3-carboxylic acid).[1] It functions primarily as an inhibitor of GABA Transporters (GATs) , the membrane proteins responsible for the reuptake of the inhibitory neurotransmitter


-aminobutyric acid (GABA) from the synaptic cleft.
Mechanistic Rationale

While nipecotic acid is a potent GAT inhibitor, its utility in in vivo neuroscience is limited by its zwitterionic, hydrophilic nature, which prevents it from crossing the Blood-Brain Barrier (BBB).[2] The N-propyl modification serves a critical function in pharmacological research:

  • Lipophilicity Enhancement: The propyl group increases the logP (partition coefficient), facilitating membrane permeability compared to the parent compound.[2]

  • SAR Benchmarking: It serves as a critical "intermediate" reference point in Structure-Activity Relationship (SAR) studies, bridging the gap between the polar parent (nipecotic acid) and highly lipophilic clinical drugs like Tiagabine (which contains a bulky diarylbutenyl tail).[2]

  • Transport Blockade: By competitively binding to the GAT recognition site, it prevents GABA reuptake, thereby increasing extracellular GABA concentrations and enhancing GABAergic inhibitory tone.[2]

Key Applications
  • GABA Uptake Kinetics: Determination of

    
     and 
    
    
    
    values in transfected cell lines (HEK293 expressing GAT-1/2/3).
  • Electrophysiology: Enhancing tonic GABA currents in hippocampal slice preparations.

  • Medicinal Chemistry: Optimization of lipophilic side-chains for blood-brain barrier penetration.[1][2]

Technical Specifications & Handling

PropertySpecification
Molecular Formula

Molecular Weight 207.70 g/mol
Solubility Water (>50 mM), DMSO (>20 mM), Ethanol (Moderate)
Appearance White to off-white hygroscopic solid
Storage -20°C, Desiccated.[1] Protect from moisture.[2]
Stability Stable for >2 years if stored properly.[2] Solutions should be prepared fresh.

Handling Protocol:

  • Reconstitution: Prepare a 100 mM stock solution in water or DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles.

  • pH Sensitivity: The carboxylic acid moiety (

    
    ) and the tertiary amine (
    
    
    
    ) mean the compound exists as a zwitterion at physiological pH.[2] Ensure buffers (HEPES/aCSF) are pH-adjusted after addition if using high concentrations (>1 mM), though this is rarely necessary for standard assays.[2]

Experimental Protocol: [³H]-GABA Uptake Assay

Objective: To determine the inhibitory potency (


) of 1-Propylpiperidine-3-carboxylic acid against specific GABA transporter subtypes (GAT-1).
Materials
  • Cell Source: HEK-293 cells stably expressing human GAT-1 (hGAT-1).[1][2]

  • Radioligand: [³H]-GABA (Specific Activity: 80–100 Ci/mmol).[2]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4.[2]
  • Test Compound: 1-Propylpiperidine-3-carboxylic acid HCl (Serial dilutions: 0.1 nM to 100 µM).

  • Control: Tiagabine (Positive control), Nipecotic Acid (Reference).[2]

Workflow
  • Cell Preparation: Plate cells in 96-well plates coated with Poly-D-Lysine. Grow to 80-90% confluence.[1][2]

  • Equilibration: Remove culture medium and wash cells

    
     with warm KRH buffer. Incubate in KRH for 10 min at 37°C.
    
  • Drug Pre-incubation: Add 50 µL of Test Compound (1-Propylpiperidine-3-carboxylic acid) at

    
     final concentration. Incubate for 10 min at 37°C.
    
    • Note: Pre-incubation ensures the inhibitor binds to the transporter before the substrate competes.[2]

  • Uptake Initiation: Add 50 µL of [³H]-GABA (final concentration 20 nM) mixed with unlabeled GABA (if necessary to reach total substrate concentration of 1 µM).

  • Incubation: Incubate for 5–10 minutes at 37°C.

    • Critical Step: Uptake must be measured in the linear phase.[2] Do not exceed 10 minutes.

  • Termination: Rapidly aspirate the reaction mix and wash wells

    
     with ice-cold  KRH buffer. The cold temperature halts transporter activity immediately.[2]
    
  • Lysis & Counting: Solubilize cells in 1% SDS or 0.1 M NaOH. Transfer lysate to scintillation vials, add cocktail, and quantify CPM (Counts Per Minute) using a beta counter.[2]

Data Analysis

Calculate % Inhibition using the formula:


[2]
  • Non-specific uptake: Determined in the presence of 1 mM Nipecotic Acid or excess Tiagabine.[2]

  • Plot log[Concentration] vs. % Inhibition to derive

    
    .[2]
    

Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)

Objective: To validate the enhancement of tonic GABAergic currents in hippocampal neurons.

Setup
  • Preparation: Acute hippocampal slices (300 µm) from rodent brain.[2]

  • Internal Solution: CsCl-based (high chloride) to reverse GABA currents (

    
     mV) for easier detection at holding potential -70 mV.[1][2]
    
  • External Solution (aCSF): Standard artificial Cerebrospinal Fluid bubbled with 95%

    
    /5% 
    
    
    
    .[2]
Protocol
  • Baseline Recording: Establish a stable whole-cell configuration on a CA1 pyramidal neuron. Voltage clamp at -70 mV.

  • Isolation: Peruse aCSF containing:

    • CNQX (10 µM): To block AMPA receptors.[2]

    • AP-5 (50 µM): To block NMDA receptors.[1][2]

    • Tetrodotoxin (0.5 µM): To block action potentials (optional, for mIPSC isolation).[2]

  • Application: Bath apply 1-Propylpiperidine-3-carboxylic acid (100 µM) .

  • Observation:

    • Tonic Current: Look for a shift in the holding current (baseline shift) representing the accumulation of ambient GABA due to uptake inhibition.[2]

    • Phasic Current: Analyze changes in the decay time constant (

      
      ) of spontaneous inhibitory postsynaptic currents (sIPSCs). GAT inhibitors typically prolong the decay phase.[2]
      
  • Validation: Apply Bicuculline (20 µM) at the end of the experiment. The current should shift back, confirming the GABAergic nature of the signal.[2]

Mechanism of Action Visualization

The following diagram illustrates the role of 1-Propylpiperidine-3-carboxylic acid in blocking the GAT-1 transporter, leading to increased synaptic GABA levels.[1]

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles Release Synaptic Release GABA_Vesicle->Release GABA_Free Extracellular GABA Release->GABA_Free Exocytosis GABA_R GABA-A Receptor (Cl- Influx) GABA_Free->GABA_R Activation GAT GAT-1 Transporter GABA_Free->GAT Reuptake (Normal) Drug 1-Propylpiperidine-3-carboxylic acid (Inhibitor) Drug->GAT COMPETITIVE BLOCKADE GAT->GABA_Free Accumulation

Figure 1: Mechanism of GAT blockade.[3][2][4] The N-propyl derivative competes with GABA for the transporter, preventing clearance and potentiating receptor signaling.

Comparative Data: SAR Context

To understand the utility of the propyl derivative, it must be viewed in the context of the nipecotic acid series.[2]

CompoundStructureLogP (Approx)BBB PermeabilityGAT Inhibition (

)
Primary Use
Nipecotic Acid Parent Amino Acid-3.1 (Polar)Negligible~5–10 µMIn vitro reference
1-Propyl-nipecotic acid Propyl Analog ~0.2 (Moderate) Low-Moderate ~10–50 µM *SAR Probe / Tool
Tiagabine Diarylbutenyl Analog3.5 (Lipophilic)High~20–100 nMClinical Antiepileptic

Note:


 values are approximate and dependent on the specific cell line and assay conditions. The propyl derivative generally retains the inhibitory core but lacks the hydrophobic "anchor" (diaryl rings) that gives Tiagabine its nanomolar potency.

References

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975).[3][2] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds.[2] Journal of Neurochemistry, 25(6), 797-802.[2] Link[2]

  • Borden, L. A. (1996).[2] GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.[2] Link

  • Schousboe, A., et al. (2004).[2] Role of GABA transport in the maintenance of GABAergic neurotransmission.[2] Neurochemical Research, 29, 91-95.[2] Link

  • PubChem. (n.d.).[2][5] 6-Oxo-1-propylpiperidine-3-carboxylic acid (Analog Reference).[1][5] National Library of Medicine.[2] Link[2]

  • BLD Pharm. (2024).[2] this compound Product Sheet. Link

Sources

Application Note: Advanced HPLC Strategies for Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of piperidine-3-carboxylic acid (nipecotic acid) and its derivatives. It prioritizes scientific rigor, actionable protocols, and modern chromatographic strategies.

Executive Summary & Analyte Profile

Piperidine-3-carboxylic acid (Nipecotic Acid) and its derivatives are critical scaffolds in medicinal chemistry, particularly as GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. However, their analysis presents a "Perfect Storm" of chromatographic challenges:

  • Lack of Chromophore: The saturated piperidine ring and carboxylic acid moiety possess negligible UV absorbance above 210 nm, making standard UV-Vis detection insensitive.

  • High Polarity & Zwitterionic Nature: These compounds are highly soluble in water and poorly retained on standard C18 columns, often eluting in the void volume.

  • Stereochemistry: The C3 position is a chiral center; biological activity is often enantioselective (e.g., (R)-nipecotic acid is the potent GABA inhibitor), necessitating chiral resolution.

This guide details three distinct workflows to overcome these barriers: HILIC-MS/CAD (Direct Analysis), Pre-Column Derivatization (UV-Vis Optimization), and Chiral Resolution .

Method Selection Workflow

The following decision matrix guides the selection of the optimal protocol based on available instrumentation and analytical goals.

MethodSelection Start START: Define Analytical Goal CheckChiral Is Enantiomeric Separation Required? Start->CheckChiral CheckDetector Available Detection System? CheckChiral->CheckDetector No (Achiral Purity/Quant) Method1 PROTOCOL A: Chiral Separation (AGP Column) CheckChiral->Method1 Yes (R vs S) Method2 PROTOCOL B: Direct Analysis (HILIC) (MS or CAD Detection) CheckDetector->Method2 Mass Spec or CAD Method3 PROTOCOL C: Derivatization (Tosyl-Cl) (Standard UV Detection) CheckDetector->Method3 Standard UV-Vis Only

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analyte stereochemistry and detector availability.

Protocol A: Chiral Separation (The "Gold Standard")

Objective: Resolution of (R)- and (S)-nipecotic acid enantiomers or amide derivatives. Mechanism: The separation relies on an


-Acid Glycoprotein (AGP)  stationary phase.[1] Unlike polysaccharide columns, the AGP protein phase offers multiple interaction points (ionic, hydrophobic, and hydrogen bonding) ideal for zwitterionic drugs.
Chromatographic Conditions
ParameterSetting
Column Chiral-AGP (100 x 4.0 mm, 5 µm)
Mobile Phase 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (98:2 v/v)
Flow Rate 0.9 mL/min
Temperature 20°C (Lower temperature often improves chiral selectivity)
Detection UV @ 210 nm (or MS-SIM if sensitivity is low)
Injection Vol 10 µL
Technical Insight

The retention on AGP is highly sensitive to pH and organic modifier concentration.

  • pH Control: At pH 7.0, the carboxylic acid is ionized (COO⁻) and the amine is protonated (NH₂⁺). The AGP surface has a net negative charge, creating ionic retention.

  • Modifier: Do not exceed 15% organic solvent (isopropanol or acetonitrile), as this can denature the protein stationary phase irreversibly.

Protocol B: Direct Analysis via HILIC-MS/CAD (Modern Approach)

Objective: High-throughput quantification of polar derivatives without derivatization. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer adsorbed on the silica surface.[2][3] This is the preferred method for LC-MS due to the high organic content facilitating desolvation.

Chromatographic Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 mins; Hold 2 mins; Re-equilibrate 5 mins
Flow Rate 0.3 mL/min
Detection MS: ESI Positive Mode (SIM for [M+H]⁺) CAD: Nebulizer Temp 35°C
Critical Success Factors
  • Sample Diluent: Samples must be dissolved in 80-90% Acetonitrile. Injecting a 100% aqueous sample will disrupt the HILIC partition layer, causing peak distortion (the "solvent effect").

  • Buffer Necessity: Ammonium formate is crucial to suppress silanol activity and ensure the amine functionality does not tail.

Protocol C: Pre-Column Derivatization (UV-Vis Approach)

Objective: Enabling sensitive UV detection (254 nm) for labs lacking MS/CAD. Mechanism: Reaction of the secondary amine with 4-Toluenesulfonyl Chloride (Tosyl-Cl) creates a sulfonamide derivative with strong UV absorbance and increased hydrophobicity, allowing standard C18 retention.

Derivatization Workflow

Derivatization Step1 Analyte Solution (Water/MeOH) Step2 Add Reagent: Tosyl-Cl + Na2CO3 Step1->Step2 Step3 Reaction: 60°C for 30 mins Step2->Step3 Step4 Quench/Filter: 0.45 µm PTFE Step3->Step4 Step5 Inject on HPLC Step4->Step5

Figure 2: Pre-column derivatization workflow using Tosyl-Chloride.

Experimental Protocol
  • Reagent Prep: Dissolve 10 mg Tosyl-Cl in 1 mL Acetonitrile. Prepare 0.1 M Sodium Carbonate (Na₂CO₃) buffer.

  • Reaction: Mix 200 µL Sample + 200 µL Buffer + 200 µL Tosyl-Cl solution.

  • Incubation: Heat at 60°C for 30 minutes.

  • Workup: Cool to room temperature. If necessary, neutralize with dilute HCl (though carbonate buffer is usually compatible with C18 if injection volume is low). Filter.

  • HPLC Analysis:

    • Column: C18 (e.g., Inertsil ODS-3), 150 x 4.6 mm.

    • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid (40:60 v/v).

    • Detection: UV @ 254 nm.

    • Retention: The derivative will elute significantly later than the void, typically 5-8 minutes depending on flow rate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HILIC) Secondary interactions with silanols.Increase buffer ionic strength (to 20 mM) or check pH (ensure amine is protonated).
Low Sensitivity (UV) Incomplete derivatization.Check pH of reaction (must be basic, pH > 9) or reagent freshness (Tosyl-Cl hydrolyzes in moisture).
Drifting Retention (AGP) Protein phase degradation.Ensure organic modifier < 15% and remove strongly retained lipophilic impurities with a guard column.
Split Peaks (Sample) Solvent mismatch.HILIC: Match sample diluent to initial mobile phase (90% ACN). RP: Match to 40% ACN.

References

  • Zhou, G., et al. (2022).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[4] Link

  • Kehr, J. (1993). "Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids." Journal of Chromatography B, 615(2), 201-208. Link

  • Thermo Fisher Scientific. "HILIC Separations: A Guide to Method Development." Application Guide. Link

  • Phenomenex. "Chiral HPLC Separations: Strategy and Approaches." Chiralpedia / Technical Guide. Link

  • Wang, H., et al. (2004).[5] "Assay for nipecotic acid in small blood samples by gas chromatography-mass spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1063-1070.[5] Link

Sources

Characterization of Novel GABA Transporter Ligands: Application Notes and Protocols for 1-Propylpiperidine-3-carboxylic acid hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of GABA Transporters and the Promise of Novel Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The precise regulation of GABAergic signaling is paramount for normal brain function, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2]

Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most abundant in the brain and is predominantly expressed in neurons.[3] As such, it represents a key therapeutic target for modulating GABAergic tone. Inhibiting GAT1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is the basis for the clinical efficacy of antiepileptic drugs like tiagabine.

1-Propylpiperidine-3-carboxylic acid hydrochloride, a novel derivative of the well-characterized GAT inhibitor nipecotic acid, represents a promising candidate for the development of new therapeutics targeting the GABAergic system.[4][5] Its structural similarity to known GAT inhibitors suggests a high affinity for these transporters. This guide provides a comprehensive framework for characterizing the binding properties of this and similar compounds using radioligand binding assays, a cornerstone technique in pharmacology for quantifying ligand-receptor interactions. We will detail the necessary protocols, from membrane preparation to data analysis, and provide the scientific rationale behind each step to ensure robust and reproducible results.

Principle of the Competitive Radioligand Binding Assay

The competitive radioligand binding assay is an indispensable tool for determining the affinity of an unlabeled test compound for a specific receptor or transporter. The assay relies on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound for a finite number of binding sites on the target protein.

In this protocol, we will use membranes prepared from cells expressing the human GABA transporter subtype 1 (GAT1) and a radiolabeled form of a known GAT1 ligand, such as [³H]GABA or a high-affinity radiolabeled inhibitor. By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound), we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). From this IC₅₀ value, the inhibition constant (Kᵢ) of the test compound can be calculated, which represents its intrinsic affinity for the transporter.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the competitive radioligand binding assay for the characterization of this compound.

GAT1_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from HEK293-hGAT1 cells) Reagent_Prep Reagent Preparation (Buffers, Radioligand, Test Compound) Incubation Incubation: Membranes + Radioligand + Test Compound (Varying Conc.) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Washing Washing (Removes Non-specifically Bound Radioligand) Filtration->Washing Scintillation Scintillation Counting (Quantifies Bound Radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculation of IC50 and Ki) Scintillation->Data_Analysis

Caption: Workflow for GAT1 competitive radioligand binding assay.

Detailed Protocols

PART 1: Preparation of Cell Membranes Expressing hGAT1

The quality of the membrane preparation is critical for a successful binding assay. This protocol is designed for Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter (hGAT1), but can be adapted for other cell lines or tissue homogenates.

Materials and Reagents:

  • HEK293 cells stably expressing hGAT1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Cell scraper

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Harvesting: Grow HEK293-hGAT1 cells to confluence in appropriate culture vessels. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold Lysis Buffer to the cells and scrape them from the culture vessel. Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of a tight-fitting Dounce homogenizer on ice. This step is crucial for disrupting the cell membranes and releasing the intracellular contents.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[6]

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer. Repeat the centrifugation step (40,000 x g for 30 minutes at 4°C) to wash the membranes.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of Resuspension Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

  • Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

PART 2: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the binding affinity of this compound for hGAT1.

Materials and Reagents:

  • hGAT1-expressing cell membranes (from Part 1)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol) or a suitable high-affinity [³H]-labeled GAT1 inhibitor.

  • Test Compound: this compound, prepared as a stock solution in the appropriate solvent (e.g., water or DMSO) and serially diluted in Assay Buffer.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 1 mM) of a known GAT1 inhibitor such as Tiagabine or a non-radiolabeled version of the radioligand.

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare the assay in a 96-well microplate. Each well will have a final volume of 250 µL. Set up triplicate wells for each condition:

    • Total Binding: Assay Buffer + Radioligand + Membranes

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + Membranes + NSB Agent

    • Competition: Assay Buffer + Radioligand + Membranes + varying concentrations of this compound.

  • Reagent Addition: Add the reagents to the wells in the following order:

    • 50 µL of Assay Buffer (for Total Binding) or NSB Agent (for NSB wells) or the serially diluted test compound.

    • 50 µL of the radioligand solution (at a final concentration close to its Kₔ for GAT1).

    • 150 µL of the diluted membrane suspension (typically 20-50 µg of protein per well).[6]

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Quantification: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The resulting curve should be sigmoidal.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter.

Hypothetical Binding Data

The following table presents hypothetical data for the binding of this compound to hGAT1, based on the known potencies of similar compounds.

CompoundTargetRadioligandKᵢ (nM)Hill Slope
1-Propylpiperidine-3-carboxylic acid HClhGAT1[³H]GABA85~1.0
Nipecotic Acid (Reference)hGAT1[³H]GABA2,600[4]~1.0
Tiagabine (Reference)hGAT1[³H]GABA640[7]~1.0

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Mechanism of Action: GAT1 and GABAergic Signaling

GAT1 plays a pivotal role in regulating the duration and spatial extent of GABAergic neurotransmission. By actively transporting GABA from the synaptic cleft back into the presynaptic terminal or surrounding astrocytes, GAT1 helps to terminate the inhibitory signal.

The diagram below illustrates the central role of GAT1 in a GABAergic synapse and the mechanism of its inhibition.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 Glutamate Glutamate GAD GAD Glutamate->GAD GAD GABA_synthesis GABA_synthesis GAD->GABA_synthesis GABA GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor (e.g., GABA_A) GABA_cleft->GABA_receptor Binds to Inhibition Neuronal Inhibition (Cl- influx) GABA_receptor->Inhibition Inhibitor 1-Propylpiperidine-3- carboxylic acid HCl Inhibitor->GAT1_pre Blocks

Caption: Inhibition of GAT1 enhances GABAergic signaling.

By blocking GAT1, this compound prevents the reuptake of GABA, leading to an increased concentration of the neurotransmitter in the synaptic cleft.[2] This elevated GABA level results in enhanced activation of postsynaptic GABA receptors, leading to a more profound and prolonged inhibitory effect on the postsynaptic neuron.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of Total) - Radioligand concentration too high.- Inadequate washing.- Insufficient PEI pre-treatment of filters.- Radioligand sticking to plasticware.- Use a radioligand concentration at or below its Kₔ.- Increase wash volume and/or number of washes.- Ensure filters are adequately soaked in 0.5% PEI.- Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer.
Low Specific Binding Signal - Low expression of the transporter in membranes.- Inactive membrane preparation.- Insufficient amount of membrane protein.- Radioligand degradation.- Verify transporter expression levels (e.g., by Western blot).- Use freshly prepared or properly stored (-80°C) membranes.- Optimize the amount of protein per well.- Use fresh, high-quality radioligand.
Poor Reproducibility - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Inconsistent washing.- Use calibrated pipettes and proper technique.- Gently agitate plates during incubation.- Ensure a stable incubation temperature.- Use a cell harvester for consistent and rapid filtration and washing.
No Competition by Test Compound - Test compound is inactive at the tested concentrations.- Test compound is insoluble in the assay buffer.- Incorrect concentration of the test compound.- Test a wider and higher range of concentrations.- Check the solubility of the compound; use a co-solvent like DMSO if necessary (ensure final concentration is low, e.g., <1%).- Verify the stock solution concentration and serial dilutions.

References

  • Beenhakker, M. P., & Huguenard, J. R. (2010). Astrocytes as Gatekeepers of GABAB Receptor Function. Journal of Neuroscience, 30(45), 15262–15276.
  • Conti, F., Zuccarello, L. V., & Barbaresi, P. (1999). GAT-1, a high-affinity GABA plasma membrane transporter, is localized to a subset of neurons in the cerebral cortex of the rat.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. S. (1993). The synthesis of novel N-substituted nipecotic acid derivatives and their evaluation as GABA uptake inhibitors. 1. Journal of Medicinal Chemistry, 36(12), 1716–1725. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Szymańska, E., Płazińska, A., & Płaziński, W. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(15), 8235. Available from: [Link]

  • Madsen, K. K., Clausen, R. P., Larsson, O. M., Krogsgaard-Larsen, P., Schousboe, A., & White, H. S. (2010). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Endocrinology, 1, 13. Available from: [Link]

  • Google Patents. (n.d.). CN106831540A - Preparation method of (S)-3-piperidinecarboxylic acid.
  • Zhang, M., Liu, X., & Li, Z. (2022). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 13(1), 2137. Available from: [Link]

  • Motiwala, Z., & Joseph, S. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3236. Available from: [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 204. Available from: [Link]

  • Szymańska, E., Płazińska, A., & Płaziński, W. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(23), 14695. Available from: [Link]

  • Wikipedia. (n.d.). GABA transporter type 1. Available from: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available from: [Link]

  • Sager, G. (2015). Radioligand binding to intact cells as a tool for extended drug screening in a representative physiological context. Pharmacological Research, 91, 46-51. Available from: [Link]

  • Kless, A., Tou-Sek-Kie, G., & Singer, E. A. (2001). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 134(7), 1435–1442. Available from: [Link]

  • Farhan, H., Korkhov, V. M., Paulitsch, A., Dorostkar, M. M., & Freissmuth, M. (2007). Modification of the cytosolic regions of GABA transporter GAT1 by calpain. Journal of Neurochemistry, 100(3), 720-732. Available from: [Link]

  • Kantipudi, S., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers in Molecular Biosciences, 10, 1129336. Available from: [Link]

  • Umbricht, C. A., Benešová, M., Schibli, R., & Müller, C. (2019). Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties to Improve Prostate Cancer Therapy. Molecular Pharmaceutics, 16(10), 4261–4270. Available from: [Link]

  • Google Patents. (n.d.). CN103435575A - Preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
  • Krogsgaard-Larsen, P., Hjeds, H., Falch, E., Jørgensen, F. S., & Nielsen, L. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Neurochemistry, 44(3), 917-924. Available from: [Link]

  • Raiteri, L., Stigliani, S., & Zappettini, S. (2014). High-affinity GABA uptake by neuronal GAT1 transporters provokes release of [(3)H]GABA by homoexchange and through GAT1-independent Ca(2+)-mediated mechanisms. Neuropharmacology, 86, 175-184. Available from: [Link]

Sources

Application Notes and Protocols for 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the safe and effective handling and storage of 1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS No. 1795498-10-0). The information herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols and recommendations are grounded in established safety practices for analogous chemical structures and are designed to ensure both the integrity of the compound and the safety of laboratory personnel.

Scientific Overview and Chemical Profile

This compound is a heterocyclic compound belonging to the piperidine class. As a hydrochloride salt of a carboxylic acid, it exhibits properties of both an amine salt and a carboxylic acid, making specific handling and storage protocols crucial for maintaining its stability and purity. The hydrochloride form generally enhances the solubility and stability of the parent amine compound, making it more amenable for use in various research and development applications.[1]

Based on data from analogous piperidine derivatives and amine hydrochlorides, this compound is anticipated to be a white to off-white crystalline solid.[2] It is likely to be soluble in water, ethanol, and methanol.[2] The presence of the hydrochloride salt suggests it will be hygroscopic, readily absorbing moisture from the atmosphere.[3]

Table 1: Chemical and Physical Properties

PropertyValue/InformationSource
CAS Number 1795498-10-0BLD Pharm[4]
Molecular Formula C₉H₁₈ClNO₂BLD Pharm[4]
Molecular Weight 207.70 g/mol BLD Pharm[4]
Physical State Likely a solid (crystalline)Inferred from analogous compounds[2][5]
Solubility Expected to be soluble in water, ethanol, and methanolInferred from analogous compounds[2]
Hygroscopicity Expected to be hygroscopicInferred from analogous compounds[3]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are related to its potential for irritation and toxicity upon improper handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment of the specific laboratory conditions should be conducted to determine the necessary PPE.[6] However, the following are strongly recommended as a baseline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to select gloves that are impervious to the chemicals being used and to wash hands thoroughly after handling, even when gloves are worn.[6]

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be performed in a chemical fume hood.

Storage and Stability

Proper storage is paramount to maintain the integrity and reactivity of this compound. As an amine hydrochloride, it is susceptible to moisture absorption, which can lead to degradation.

Recommended Storage Conditions:

  • Temperature: For long-term storage, it is advisable to store the compound at -20°C.[5] For short-term use, room temperature storage is acceptable, provided other conditions are met.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and air.

  • Container: Store in a tightly sealed container. The use of a desiccator is highly recommended to create a dry environment.[7]

  • Location: The storage area should be a cool, dry, and well-ventilated place away from incompatible materials.[7]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.

  • Strong Bases: As a hydrochloride salt, it will react with strong bases.

  • Metals: Given its acidic nature, it may be corrosive to certain metals.

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines the steps for preparing a stock solution of this compound. Due to its hygroscopic nature, it is crucial to work quickly and in a controlled environment to minimize water absorption.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation Environment cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage A Equilibrate compound to room temperature in a desiccator B Prepare a dry, inert atmosphere (glove box or fume hood with nitrogen flow) A->B Ensure dry environment C Weigh the desired amount of the compound quickly B->C Proceed to weighing D Add the solid to a dry, clean vial C->D Transfer solid E Add the appropriate solvent (e.g., anhydrous DMSO, DMF, or ethanol) D->E Add solvent F Vortex or sonicate until fully dissolved E->F Ensure complete dissolution G Store the stock solution at -20°C or -80°C F->G Long-term storage H For aqueous solutions, prepare fresh or store for a limited time F->H Aqueous solution handling

Caption: Workflow for preparing stock solutions of this compound.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations in a controlled environment, such as a glove box or a fume hood with a gentle stream of dry nitrogen or argon.

  • Weighing: Quickly weigh the desired amount of the compound using an analytical balance. Minimize the time the container is open to the atmosphere.

  • Dissolution: a. Transfer the weighed solid to a clean, dry vial. b. Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF, or ethanol). c. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage of Stock Solution: a. For non-aqueous stock solutions, store in tightly sealed vials at -20°C or -80°C for long-term stability. b. If an aqueous solution is required, it is best to prepare it fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store at 4°C for a limited duration. The stability of aqueous solutions should be validated for the specific experimental conditions.

Logical Relationships in Handling and Storage

The following diagram illustrates the key relationships between the chemical properties of this compound and the necessary handling and storage precautions.

G cluster_properties Chemical Properties cluster_handling Handling Procedures cluster_storage Storage Conditions prop1 Hygroscopic handle1 Use Inert Atmosphere (Glove Box/Nitrogen) prop1->handle1 Prevents moisture absorption store1 Tightly Sealed Container prop1->store1 store2 Store with Desiccant prop1->store2 prop2 Acidic (Hydrochloride Salt) store3 Segregate from Bases prop2->store3 Prevents reaction store4 Store in a Cool, Dry, Ventilated Area prop2->store4 prop3 Irritant/Toxic handle2 Work in Fume Hood prop3->handle2 Minimizes inhalation risk handle3 Wear PPE (Gloves, Goggles) prop3->handle3 Prevents skin/eye contact

Caption: Interdependencies of chemical properties and safety protocols.

References

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - Piperidine Hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • PubChem. (n.d.). 1-isopropylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Navigating the Uncharted: A Researcher's Guide to the Safe Handling of 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and application of 1-Propylpiperidine-3-carboxylic acid hydrochloride. Given that the toxicological properties of this specific compound have not been fully investigated, this guide is built upon a foundation of established safety protocols for structurally related piperidine derivatives.[1] A precautionary approach is therefore paramount.

The piperidine moiety is a common scaffold in many pharmaceutical agents, making its derivatives, such as this compound, valuable building blocks in drug discovery. However, the inherent reactivity and biological activity of this class of compounds necessitate a robust understanding and implementation of safety procedures to minimize risk in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, the known hazards of related piperidine compounds provide a strong basis for a comprehensive risk assessment. Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[2][3][4][5] The hydrochloride salt form is typically a solid, which may reduce the risk of inhalation compared to a volatile liquid, but it still presents significant hazards upon contact or ingestion.

1.1 GHS Hazard Classification (Inferred)

Based on data from analogous compounds, this compound should be handled as a substance with the following potential classifications:

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed.Warning
Skin Corrosion/IrritationH315: Causes skin irritation.[6][7]Warning
Eye Damage/IrritationH319: Causes serious eye irritation.[6][7]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2][8]Warning

1.2 Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2][7][8]

  • Skin Contact: Causes skin irritation.[6][7] Prolonged contact with related compounds can lead to severe skin burns.[2]

  • Eye Contact: Causes serious eye irritation.[6][7] Related compounds can cause severe eye damage.[2]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[7]

Section 2: Prudent Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

2.1 Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.Provides a barrier against skin contact. Proper removal technique is crucial to avoid self-contamination.[8]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation or damage.[6][7]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact with spills or splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.Protects against inhalation of dust or aerosols.[8]

2.3 Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a research setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE (Gloves, Goggles, Lab Coat) Verify Verify fume hood is operational Prep->Verify Weigh Weigh compound in fume hood Verify->Weigh Dissolve Dissolve in appropriate solvent in fume hood Weigh->Dissolve Clean Clean work area and equipment Dissolve->Clean Dispose Dispose of waste in designated hazardous waste container Clean->Dispose RemovePPE Remove PPE correctly Dispose->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: A stepwise workflow for the safe handling of this compound.

Section 3: Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1 First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]

3.2 Spill Response Protocol

A calm and systematic approach is necessary to safely manage a chemical spill.

SpillResponse Spill Response Protocol cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Dispose & Decontaminate Alert Alert personnel in the immediate area Evacuate Evacuate the area if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate

Caption: A protocol for responding to a spill of this compound.

Section 4: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

4.1 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Store locked up.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][11]

4.2 Disposal

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.[1][6]

  • Do not allow the material to enter drains or water systems.[1]

References

  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • Safe Work Australia. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Propylpiperidine-3-carboxylic acid hydrochloride. The protocols detailed herein are designed to ensure the consistent and reliable preparation of this compound for both in vitro and in vivo experimental applications. By integrating fundamental physicochemical principles with established laboratory best practices, this guide explains the causality behind experimental choices, thereby promoting reproducible and accurate results. All procedures are presented with a focus on scientific integrity, safety, and adherence to good laboratory practice.

Introduction: The Critical Role of Formulation

This guide provides a systematic approach to formulating this compound, beginning with its physicochemical characterization and culminating in detailed, step-by-step protocols for preparing solutions suitable for a range of experimental paradigms.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation strategy. While experimental data for this specific molecule is not extensively published, we can extrapolate key parameters from its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyEstimated/Analog ValueRemarks and Justification
Molecular Formula C₉H₁₇NO₂ · HClBased on chemical structure.
Molecular Weight 207.70 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule hydrochloride salts.
pKa (Piperidine Nitrogen) ~9.0 - 10.0Estimated based on the pKa of similar piperidine structures. The propyl group is weakly electron-donating, suggesting a pKa in this range.
pKa (Carboxylic Acid) ~4.0 - 5.0Typical range for a carboxylic acid.[1]
Aqueous Solubility pH-dependentAs a salt of a weak base and a weak acid, solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH. Hydrochloride salts of similar compounds are generally water-soluble.[2]
Organic Solvent Solubility Soluble in DMSO, EthanolCommon for small molecule hydrochlorides.[3][4]
Predicted LogP ~1.5 - 2.5Estimated based on the structure; suggests moderate lipophilicity.

Causality Behind Physicochemical Properties:

The presence of both an ionizable tertiary amine (the piperidine nitrogen) and a carboxylic acid group makes this compound an amphoteric compound. The hydrochloride salt form protonates the highly basic piperidine nitrogen, enhancing aqueous solubility. However, the overall solubility profile will be a "U" shaped curve dependent on the pH of the medium. At low pH, the carboxylic acid is protonated (neutral) and the amine is protonated (charged), leading to good solubility. At high pH, the carboxylic acid is deprotonated (charged) and the amine is neutral, which can also lead to good solubility. Solubility will be at its minimum at the isoelectric point, where the zwitterionic form predominates.

Workflow for Formulation Development

The following diagram outlines a logical workflow for developing a suitable formulation for this compound. This systematic approach ensures that key parameters are considered, leading to a robust and reproducible formulation.

G cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Solubility Screening cluster_2 Phase 3: Protocol Development & Validation A Review Physicochemical Properties (Table 1) B Define Experimental Needs (in vitro vs. in vivo, dose, route) A->B Inform C Initial Solubility Test (Water, PBS, DMSO, Ethanol) B->C D pH-Dependent Solubility (Use of buffers, e.g., citrate, phosphate) C->D If aqueous solubility is insufficient E Co-solvent Screening (e.g., PEG400, propylene glycol) D->E If pH adjustment is insufficient F Develop Stock Solution Protocol (Protocol 1) E->F G Develop Working Solution Protocols (Protocols 2 & 3) F->G H Conduct Stability Assessment (ICH Guidelines Q1A(R2)) G->H Validate I Finalize Formulation Protocol H->I Confirm

Caption: Formulation Development Workflow for this compound.

Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. Based on data for analogous piperidine derivatives, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][7]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][7]

  • Handling: As with all chemicals, wash hands thoroughly after handling.[5]

Experimental Protocols

These protocols are designed to be a starting point and may require optimization based on the specific experimental requirements and the observed properties of the compound lot being used. Always adhere to Good Laboratory Practice (GLP) principles for the preparation of test articles.[5][8][9]

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of this compound, typically in an organic solvent, for subsequent dilution into aqueous media.

Rationale: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of small molecules.[3][4] Preparing a high-concentration stock minimizes the amount of organic solvent introduced into the final experimental system, thereby reducing potential vehicle-induced toxicity or off-target effects.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Sterile, positive displacement pipette or calibrated gas-tight syringe

Procedure:

  • Tare the Vial: Place the sterile amber vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh the desired amount of this compound into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Based on the recorded weight and the desired stock concentration (e.g., 50 mM), calculate the required volume of DMSO.

    • Example Calculation for a 50 mM Stock:

      • Weight of compound = 10.39 mg

      • Molecular Weight = 207.70 g/mol

      • Volume (L) = (Weight (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.01039 g / 207.70 g/mol ) / 0.050 mol/L = 0.001 L = 1.0 mL

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but the solution should be allowed to return to room temperature to ensure it remains in solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Self-Validation:

  • Visual Inspection: The final stock solution should be a clear, particulate-free liquid.

  • Concentration Verification (Optional): For GLP-compliant studies, the concentration of the stock solution may be verified using an appropriate analytical method such as LC-MS/MS.

Protocol 2: Formulation for In Vitro Assays

Objective: To prepare a working solution of this compound in a physiologically compatible buffer or cell culture medium.

Rationale: For in vitro assays, it is crucial to maintain the compound in a soluble state in the aqueous environment of the assay. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.[3] pH control is critical for this compound; therefore, a buffered system is recommended.

Materials:

  • Protocol 1 Stock Solution (e.g., 50 mM in DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or desired cell culture medium

  • Sterile microcentrifuge tubes or polypropylene tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution (if necessary): It is often best to perform an intermediate dilution of the high-concentration stock solution in the assay buffer/medium before the final dilution. This helps to prevent precipitation that can occur when a small volume of highly concentrated organic stock is added directly to a large volume of aqueous solution.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the final volume of assay buffer or medium. Mix immediately by gentle inversion or vortexing.

    • Example for a 10 µM final concentration from a 50 mM stock:

      • Dilution factor = 50,000 µM / 10 µM = 5000

      • To make 1 mL of 10 µM solution, add 0.2 µL of the 50 mM stock to 999.8 µL of buffer.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the assay buffer/medium.

  • Pre-incubation and Observation: Before adding the working solution to cells or the assay system, it is advisable to let it sit at the assay temperature (e.g., 37°C) for a short period (15-30 minutes) and visually inspect for any signs of precipitation.

Self-Validation:

  • Clarity: The final working solution should be clear and free of any visible precipitate.

  • pH Measurement: The pH of the final solution should be measured to ensure it is within the acceptable range for the assay. The addition of the acidic hydrochloride salt may slightly lower the pH of a weakly buffered medium.

Protocol 3: Formulation for In Vivo Administration (Rodents)

Objective: To prepare a formulation of this compound suitable for oral (PO) or intravenous (IV) administration in rodents.

Rationale: In vivo formulations require careful consideration of solubility, pH, osmolality, and sterility (for parenteral routes).[6] As a hydrochloride salt, this compound is likely acidic. For IV administration, the pH should be adjusted towards physiological pH (7.4) to prevent hemolysis and injection site irritation.[6][10] For oral gavage, a suspension may be necessary if the required dose cannot be fully dissolved in a tolerable volume.

Part A: Solubilized Formulation for IV or PO Administration

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Co-solvents (optional): PEG 400, Propylene Glycol

  • pH adjusting solutions: Sterile 0.1 M NaOH, Sterile 0.1 M HCl

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Initial Solubilization: Attempt to dissolve the required amount of the compound directly in sterile saline.

  • Co-solvent Addition (if necessary): If the compound does not fully dissolve, a co-solvent system can be employed. A common vehicle is a mixture of saline and a solubilizing agent like PEG 400. Start with a low percentage of co-solvent (e.g., 10% PEG 400 in saline) and increase if necessary.

  • pH Adjustment: Measure the pH of the solution. It will likely be acidic. For IV administration, slowly add 0.1 M NaOH dropwise while stirring until the pH is in the range of 6.5-7.5. Be cautious, as adjusting the pH can cause the free base to precipitate if its solubility is exceeded.

  • Sterilization (for IV): Once the compound is fully dissolved and the pH is adjusted, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Final Inspection: The final formulation should be a clear, particulate-free solution.

Part B: Suspension Formulation for PO Administration

Rationale: If the required oral dose is high and cannot be achieved in a solution, a suspension is a viable alternative. Suspending agents help to ensure a uniform dose is administered.

Materials:

  • This compound powder

  • Suspending vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water or 0.5% (w/v) Methylcellulose (MC) in purified water.

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh Compound: Weigh the required amount of the compound.

  • Prepare Suspension:

    • Method 1 (Mortar and Pestle): Place the powder in a mortar. Add a small amount of the suspending vehicle to form a smooth paste. Gradually add the remaining vehicle while triturating to create a uniform suspension.

    • Method 2 (Homogenizer): Add the powder and the suspending vehicle to a suitable container and homogenize until a uniform suspension is achieved.

  • Storage and Re-suspension: Store the suspension at 2-8°C. Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure homogeneity and accurate dosing.

Self-Validation:

  • Homogeneity: For suspensions, visual inspection should confirm the absence of large aggregates and that the solid is easily and uniformly re-suspended.

  • Stability: The stability of the formulation should be assessed over the intended period of use, in accordance with ICH guidelines.[11][12] This involves monitoring for precipitation, changes in pH, and chemical degradation.

Conclusion

The successful formulation of this compound is an essential prerequisite for obtaining reliable and reproducible data in both in vitro and in vivo studies. The protocols provided in this guide offer a systematic and scientifically grounded approach to preparing this compound. Researchers are encouraged to adapt these protocols as needed for their specific experimental context, always prioritizing safety, accuracy, and adherence to established scientific and ethical guidelines.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available at: [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • World Health Organization. (n.d.). Guidelines on Good Clinical Laboratory Practice. Available at: [Link]

  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Hydroxyphenyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced drug delivery reviews, 38(1), 1–18.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]

  • Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ResearchGate. (2015). What are acceptable buffers to use and what pH should I target if my test compound injected in rats is very acidic? Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]

  • ACS Publications. (2013). Investigation of the Rat Model for Preclinical Evaluation of pH-Dependent Oral Absorption in Humans. Available at: [Link]

  • ResearchGate. (2018). Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc? Available at: [Link]

  • ResearchGate. (2015). GOOD LABORATORY PRACTICE. Available at: [Link]

  • PubMed Central (PMC). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • PubMed Central (PMC). (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • PubMed. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

  • PubMed Central (PMC). (2018). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

  • PubMed Central (PMC). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • PubMed Central (PMC). (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Available at: [Link]

  • LCGC. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Available at: [Link]

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available at: [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • ResearchGate. (2025). A Proposal of Conducting Bioequivalence Trials with Gastric pH Modulators for Two Oral Formulations Demonstrating Different Dissolution Profiles at Elevated pH. Available at: [Link]

  • NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available at: [Link]

  • ScienceDirect. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "1-Propylpiperidine-3-carboxylic acid hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Propylpiperidine-3-carboxylic Acid Hydrochloride Synthesis

Executive Summary

This guide addresses common failure modes in the synthesis of This compound (CAS: 1795498-10-0). While conceptually simple, the amphoteric nature of the starting material (nipecotic acid) often leads to poor conversion or difficult isolation. This document outlines the "Ester-First" strategy as the Gold Standard to bypass zwitterionic solubility issues, ensuring high purity and reproducible salt formation.

Module 1: Synthesis Strategy & Reaction Setup

Q1: My reaction with free nipecotic acid and 1-bromopropane is stalling at <30% conversion. What is wrong?

Diagnosis: You are likely fighting the "Zwitterion Trap." Free nipecotic acid exists as a zwitterion (internal salt) in neutral media, making it insoluble in most organic solvents (DCM, THF, Toluene) used for alkylation.

  • The Fix: Switch to the Ethyl Nipecotate Route . By masking the carboxylic acid as an ester, you restore solubility in organic solvents and eliminate the competing O-alkylation pathway.

  • Alternative: If you must use the free acid, use Reductive Amination in Methanol/Water with Propionaldehyde, not direct alkylation with propyl bromide.

Q2: Which synthetic route provides the highest purity?

Recommendation: Reductive Amination of Ethyl Nipecotate. Direct alkylation with alkyl halides (e.g., 1-bromopropane) follows


 kinetics which can be difficult to control, leading to over-alkylation (quaternary ammonium salts). Reductive amination is self-limiting to the tertiary amine.

Comparative Workflow:

SynthesisRoutes Start Start: Ethyl Nipecotate RouteA Route A: Reductive Amination (Propionaldehyde + NaBH(OAc)3) Start->RouteA Preferred RouteB Route B: Direct Alkylation (1-Bromopropane + Base) Start->RouteB Risky (Over-alkylation) Intermediate Intermediate: Ethyl 1-propylnipecotate RouteA->Intermediate High Selectivity RouteB->Intermediate Mix of products Hydrolysis Hydrolysis (6N HCl) Intermediate->Hydrolysis Deprotection Product Target: 1-Propylpiperidine-3-COOH HCl Hydrolysis->Product Salt Formation

Figure 1: Decision pathway favoring Reductive Amination (Route A) over Direct Alkylation (Route B).

Module 2: Experimental Protocol (The "Gold Standard")

Objective: Synthesis of 1-Propylpiperidine-3-carboxylic acid HCl via Reductive Amination.

Step 1: Reductive Amination
  • Dissolve: 1.0 eq Ethyl Nipecotate in DCM (0.2 M concentration).

  • Add: 1.1 eq Propionaldehyde and 1.5 eq NaBH(OAc)3 (Sodium triacetoxyborohydride).

    • Tech Note: NaBH(OAc)3 is preferred over NaBH3CN due to lower toxicity and better selectivity for aldehydes over ketones/esters [1].

  • Stir: Ambient temperature for 4–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Quench: Saturated NaHCO3 solution. Extract with DCM, dry over MgSO4, and concentrate.

    • Checkpoint: You should have a pale yellow oil (Ethyl 1-propylpiperidine-3-carboxylate).

Step 2: Hydrolysis & Salt Formation
  • Reflux: Dissolve the intermediate ester in 6N HCl (10 vol). Reflux for 2–4 hours.

  • Monitor: LCMS should show disappearance of the ethyl ester (M+29 peak) and formation of the acid (M+1).

  • Isolate: Concentrate to dryness in vacuo to remove excess HCl and water.

    • Critical: Use a high-vacuum pump to remove trace water; water interferes with crystallization.

Module 3: Work-up & Isolation Troubleshooting

Q3: My product is "oiling out" instead of crystallizing. How do I get a solid?

Cause: Residual water or excess solvent polarity. Piperidine acid salts are highly hygroscopic. Solution: Trituration.

  • Dissolve the crude gummy residue in a minimum amount of hot Isopropanol (IPA) or Absolute Ethanol .

  • Add Diethyl Ether or Acetone dropwise until the solution turns slightly cloudy.

  • Cool to -20°C overnight. Scratch the flask wall with a glass rod to induce nucleation.

  • Alternative: If it remains an oil, dissolve in water and Lyophilize (freeze-dry) to obtain a hygroscopic powder.

Q4: The NMR shows a split in peaks. Is my product impure?

Analysis: Not necessarily.

  • Rotamers: N-alkylated piperidines often show rotameric broadening in NMR at room temperature due to restricted ring inversion or nitrogen inversion, especially in the presence of the bulky carboxylic acid group [2].

  • HCl Stoichiometry: Ensure you have a stoichiometric 1:1 salt. Excess HCl can shift peaks.

    • Verification: Run a D2O shake. If the split peaks resolve or sharpen, it is likely dynamic conformational isomerism.

Module 4: Characterization Data

Expected Analytical Profile:

ParameterSpecificationNotes
Appearance White to Off-White SolidHighly hygroscopic
MW (Free Base) 171.24 g/mol
MW (HCl Salt) 207.70 g/mol
1H NMR (D2O) δ ~3.5-3.0 (m, ring protons), 1.6 (m, propyl), 0.9 (t, methyl)Peaks shift based on pH
Mass Spec (ESI) [M+H]+ = 172.1Positive mode
Solubility Water, MethanolInsoluble in Ether, Hexane

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
  • BLD Pharm. "this compound MSDS & Data." BLD Pharm Catalog, Accessed 2023. Link

  • PubChem. "Compound Summary: (3S)-piperidine-3-carboxylic acid hydrochloride."[1] National Library of Medicine, 2023. Link

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" impurity profiling and identification.

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Analytical Method Development Guide[1]

Executive Summary & Molecule Profile

The Challenge: 1-Propylpiperidine-3-carboxylic acid hydrochloride presents a classic "stealth" challenge in pharmaceutical analysis.[1] As a zwitterionic piperidine derivative, it lacks a strong UV chromophore, making standard HPLC-UV (254 nm) ineffective. Furthermore, its high polarity often leads to poor retention on standard C18 columns, and the secondary amine functionality can cause severe peak tailing due to silanol interactions.

Molecule Specifications:

  • Target Structure: Piperidine ring with a carboxylic acid at C3 and a propyl chain at N1.

  • Chemical Class: Amino acid derivative / Zwitterion.

  • Primary Application: Intermediate for pharmaceutical synthesis (GABA uptake inhibitors, local anesthetics).

  • Detection Blind Spot: No conjugated

    
    -system.[1] UV absorbance is only significant <210 nm, where solvent noise is prohibitive.
    

Impurity Origin & Identification (The "What")

To profile impurities effectively, we must map the synthetic route. The standard synthesis involves the N-alkylation of Nipecotic Acid (Piperidine-3-carboxylic acid) with a propyl halide (e.g., 1-bromopropane).[1]

Impurity Logic Table
Impurity CodeName / StructureOriginDetection Characteristic
IMP-A Nipecotic Acid (Starting Material)Unreacted precursor.[1] Highly polar.Low UV. Elutes near void volume in RP-HPLC.[1]
IMP-B 1,1-Dipropylpiperidine-3-carboxylic acid (Quaternary Ammonium Salt)Over-alkylation byproduct.[1]Positively charged (permanent). Strong MS signal

vs

.
IMP-C 1-Propylpiperidine-2-carboxylic acid (Regioisomer)Contaminant in starting material (Pipecolic acid derivative).[1]Isobaric (same mass). Requires high-resolution separation to distinguish.
IMP-D Propyl halides / Hydrolysis products Residual reagents (e.g., propanol).Volatile. Best detected via GC-HS (Headspace).[1]
Visualization: Impurity Genesis Pathway

ImpurityPathway Start Nipecotic Acid (Starting Material) Target 1-Propylpiperidine-3-COOH (Target) Start->Target 1 eq. Propyl-X Base ImpA IMP-A: Unreacted Nipecotic Acid Start->ImpA Incomplete Rxn Reagent Propyl Halide ImpB IMP-B: Quaternary Ammonium (Over-Alkylation) Target->ImpB Excess Propyl-X

Figure 1: Synthetic origin of key impurities. Note that IMP-B is a critical "reaction control" impurity indicating excess alkylating agent.[1]

Analytical Method Protocols (The "How")

Choose the protocol based on your available instrumentation.

Protocol A: The "Gold Standard" (LC-CAD or LC-MS)

Why this works: Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) do not rely on UV absorbance.[1] CAD provides a uniform response for all non-volatile analytes, making it ideal for quantifying impurities without reference standards.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.[1]

    • Recommendation: Waters Atlantis HILIC Silica or Phenomenex Luna HILIC, 3 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention).[1]

    • 2-15 min: 90% -> 50% B.[1]

    • 15-20 min: 50% B.

  • Detection:

    • CAD: Nebulizer temp 35°C, Power Function 1.0.

    • MS: ESI Positive Mode. Scan range 100-500 m/z.[1]

  • Critical Step: The high organic starting condition (90% B) is crucial for HILIC retention of the polar zwitterion.

Protocol B: The "Workhorse" (Derivatization + UV)

Why this works: If you only have a UV detector, you must chemically attach a chromophore. Tosylation is the standard approach for secondary amines.

  • Derivatization Reagent: 4-Toluenesulfonyl chloride (Tosyl Chloride).[1]

  • Procedure:

    • Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

    • Add 1 mL Tosyl Chloride solution (5 mg/mL in Acetonitrile).

    • Incubate at 50°C for 30 mins.

    • Quench with 100 µL amine (e.g., glycine) to remove excess reagent.

  • Analysis: Inject onto a standard C18 column. Detect at 254 nm . The piperidine ring is now tagged with a UV-absorbing tosyl group.[1]

Troubleshooting Center (FAQs)

Q1: I am using a C18 column and my target peak is eluting at the void volume (t0). Why?

Root Cause: The compound is too polar. At neutral pH, the carboxylic acid is ionized (COO⁻) and the amine is protonated (NH⁺), making it a highly water-soluble zwitterion. The Fix:

  • Switch to HILIC: (See Protocol A).

  • Ion-Pairing (If stuck with C18): Add 5-10 mM Heptafluorobutyric Acid (HFBA) to the mobile phase.[1] HFBA acts as an ion-pairing agent, "masking" the positive charge on the nitrogen and increasing retention on the hydrophobic C18 phase.

Q2: My peak shape is terrible (severe tailing).

Root Cause: Secondary amines interact strongly with residual silanol groups (Si-OH) on the silica support of the column. The Fix:

  • Use a "Base-Deactivated" Column: Look for columns labeled "XBridge," "Gemini," or "Symmetry" which have end-capping to cover silanols.[1]

  • Increase Buffer Strength: Raise ammonium formate concentration to 20-25 mM to compete for silanol sites.

  • Lower pH: Operate at pH 2.5 - 3.0. This protonates the silanols (Si-OH), preventing the ion-exchange interaction with the amine.

Q3: I see "Ghost Peaks" in my gradient blank.

Root Cause: If using LC-MS or CAD, these detectors are sensitive to mobile phase impurities.[1][3] The Fix:

  • Quality Check: Ensure you are using LC-MS grade solvents.

  • System Flush: If using Protocol A (HILIC), ensure the system is flushed of any sodium/phosphate buffers used in previous methods. These precipitate in high acetonitrile.

Method Development Decision Tree

Troubleshooting Start Start: Method Development CheckUV Is UV Detector Only? Start->CheckUV Deriv Protocol B: Derivatization (Tosyl-Cl) CheckUV->Deriv Yes AdvDet Use CAD or MS CheckUV->AdvDet No (Have CAD/MS) StandardC18 Run Standard C18 (pH 9.0 or Ion Pair) Deriv->StandardC18 ColChoice Column Selection AdvDet->ColChoice HILIC HILIC Column (High ACN Start) ColChoice->HILIC Target is Polar/Zwitterion C18AQ C18-AQ Column (100% Aqueous stable) ColChoice->C18AQ If HILIC fails

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on available equipment and compound behavior.

References

  • Zhou, G., et al. (2022).[2] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[2]

  • Thermo Fisher Scientific. (2020). "Tips for Liquid Chromatography Coupled with Charged Aerosol Detection." Chromatography Online.

  • Saw, Y. L., et al. (2023).[4] "Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS." Journal of Separation Science, 1615-9314.[4]

  • Kragler, A., et al. (2005). "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology, 519(1-2), 43-47.[1][5] (Context on Nipecotic Acid Derivatives).

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin.

Sources

Technical Support Center: Navigating the Stability of 1-Propylpiperidine-3-carboxylic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution. As your partner in research, we aim to equip you with the necessary knowledge to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted piperidine derivative. Its structure, containing a tertiary amine within the piperidine ring and a carboxylic acid group, presents specific stability considerations in solution. The hydrochloride salt form generally enhances solubility in aqueous media. However, the reactivity of the tertiary amine and the carboxylic acid moiety can be influenced by various experimental conditions.

This guide will address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solution Preparation and Storage

Question 1: What is the recommended solvent for preparing stock solutions of this compound?

Answer: For initial stock solutions, we recommend using high-purity water (e.g., HPLC-grade or Milli-Q®). The hydrochloride salt form is designed to be soluble in aqueous solutions. For applications requiring organic solvents, polar aprotic solvents such as DMSO or DMF can be used, but it is crucial to assess the long-term stability in these solvents as they can influence degradation pathways. As a general practice, aqueous solutions should be freshly prepared for optimal results.

Question 2: I've prepared an aqueous stock solution. What are the optimal storage conditions and for how long can I store it?

Answer: The stability of this compound in an aqueous solution is dependent on both temperature and pH. For short-term storage (up to a few days), we recommend storing aqueous solutions at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

It is important to note that the shelf-life of the compound in solution at 4°C can be significantly longer than at 25°C[1]. While specific data for this molecule is not available, analogous compounds show increased degradation at higher temperatures.

Storage ConditionRecommended DurationRationale
Room Temperature (20-25°C)Not RecommendedIncreased risk of thermal degradation and microbial growth.
Refrigerated (2-8°C)Up to 1 weekSlows down potential degradation pathways.
Frozen (-20°C)Up to 3 monthsMinimizes chemical degradation. Avoid repeated freeze-thaw cycles.
Ultra-low (-80°C)> 3 monthsOptimal for long-term storage.

Question 3: Should I be concerned about the pH of my buffered solution when using this compound?

Answer: Absolutely. The pH of your solution is a critical factor influencing the stability of this compound. The piperidine ring contains a tertiary amine, which is susceptible to oxidation, and this process can be pH-dependent. Generally, piperidine derivatives are more stable at a neutral pH[1]. In strongly acidic or basic conditions, degradation can be accelerated. It is advisable to conduct preliminary stability studies in your specific buffer system if the experiment is to be conducted over a prolonged period.

Section 2: Troubleshooting Unexpected Experimental Results

Question 4: I am observing a loss of compound potency or inconsistent results over time in my multi-day cell-based assay. Could this be a stability issue?

Answer: Yes, a gradual loss of potency or inconsistent results in prolonged experiments are classic indicators of compound instability in the assay medium. The complex composition of cell culture media, often containing various salts, amino acids, and maintained at 37°C, can create an environment conducive to degradation.

Troubleshooting Steps:

  • Fresh Preparations: Prepare fresh solutions of the compound from a frozen stock for each experiment.

  • Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment without cells. Analyze the concentration of the parent compound at the beginning and end of the incubation period using an appropriate analytical method like HPLC.

  • pH Monitoring: Ensure the pH of your assay medium remains stable throughout the experiment.

Question 5: I have noticed a slight discoloration (e.g., yellowing) of my stock solution. What could be the cause?

Answer: Discoloration is often an indication of chemical degradation. For piperidine-containing compounds, this could be due to oxidation of the tertiary amine, potentially leading to the formation of N-oxides or other colored degradation products[2]. Exposure to light can also induce photodegradation, which may result in colored byproducts.

Immediate Actions:

  • Discard the discolored solution.

  • Prepare a fresh stock solution.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Question 6: My analytical chromatogram (e.g., HPLC-UV) shows additional peaks appearing in my sample over time. How can I identify if these are degradation products?

Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study.

G

Caption: Workflow for a forced degradation study.

By subjecting the compound to harsh conditions, you can intentionally induce degradation and observe the resulting chromatographic profile. This will help in confirming that the new peaks are indeed related to the compound of interest.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. Understanding these can aid in designing more robust experimental protocols.

G

Caption: Potential degradation pathways.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products[2]. This can be catalyzed by light, heat, or the presence of metal ions.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group may undergo decarboxylation, leading to the loss of carbon dioxide[2].

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to a variety of degradation products[2][3].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Guidance)

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method to quantify this compound and separate it from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • HPLC-grade water, acetonitrile, and methanol

  • Acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., ammonium hydroxide) for mobile phase modification

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Initial Screening:

    • Prepare a 1 mg/mL solution of the reference standard in the mobile phase.

    • Start with a simple isocratic mobile phase, for example, 50:50 acetonitrile:water with 0.1% formic acid.

    • Inject the sample and observe the peak shape and retention time.

  • Gradient Development:

    • If the initial isocratic method does not provide a sharp peak or if late-eluting peaks are suspected, develop a gradient method. A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

  • Forced Degradation Sample Analysis:

    • Prepare stressed samples as described in the "Forced Degradation Study Workflow" diagram above.

    • Inject the stressed samples and observe the chromatograms for new peaks corresponding to degradation products.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the main peak and all degradation peaks.

    • A photodiode array (PDA) detector can be used to check for peak purity.

  • Validation:

    • Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing[3].

Objective: To assess the photostability of this compound in solution.

Materials:

  • Solution of this compound in a relevant solvent (e.g., water, buffer)

  • Clear and amber glass vials

  • Aluminum foil

  • Photostability chamber with a light source conforming to ICH guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • Stability-indicating HPLC method

Methodology:

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration.

    • Aliquot the solution into clear glass vials (for light exposure) and amber glass vials or vials wrapped in aluminum foil (as dark controls).

  • Exposure:

    • Place the vials in the photostability chamber.

    • Expose the samples to a light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is achieved[3][4].

  • Sample Analysis:

    • At appropriate time points (including time zero and the end of the exposure), withdraw samples from both the light-exposed and dark control vials.

    • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation:

    • Compare the concentration of the compound in the light-exposed samples to that in the dark control samples. A significant decrease in concentration in the light-exposed samples compared to the dark controls indicates photosensitivity.

    • Examine the chromatograms for the appearance and growth of degradation peaks in the light-exposed samples.

References

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • MDPI. (2024).
  • MDPI. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid.
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF.
  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Fisher Scientific. (2010).
  • ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Article.
  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry.
  • NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Question.
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • ChemicalBook. (2026). (R)
  • Scientific Research Publishing. (n.d.).
  • NIH. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • RSC Publishing. (n.d.). Analytical Methods.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Download Scientific Diagram.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • IIP Series. (n.d.). Chemical Stability of Drugs.
  • Combi-Blocks. (2024).
  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • FDA. (2011). 022113Orig1s000.
  • Caron Scientific. (n.d.). Finding Peaceable Photostability.
  • ResearchGate. (2025). Chemical Stability of Meperidine Hydrochloride in Polypropylene Syringes. Article.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming solubility challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not just solve immediate issues, but to also proactively design robust experimental protocols.

Understanding the Molecule: An Amphoteric Compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and a tertiary amine (the piperidine nitrogen). As a hydrochloride salt, the piperidine nitrogen is protonated. This dual nature is the key to understanding and manipulating its solubility.

The solubility of such compounds is highly dependent on the pH of the solution.[1][2][3][4] At different pH values, the ionization state of the carboxylic acid and the piperidine nitrogen will change, directly impacting their interaction with the solvent.

Estimated Physicochemical Properties:

PropertyEstimated ValueRationale
pKa (Carboxylic Acid)~3.5 - 4.5Based on the pKa of similar piperidine carboxylic acids.[5]
pKa (Piperidine Nitrogen)~9.0 - 10.0Based on the pKa of similar piperidine derivatives.[6]
Isoelectric Point (pI)~6.5 - 7.0The pH at which the molecule has a net zero charge, and likely the point of minimum solubility.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound.

FAQ 1: Why is my compound not dissolving in water?

Answer:

While this compound is a salt and expected to have some aqueous solubility, several factors can lead to poor dissolution.[7] The most common reason is that the pH of your water is close to the isoelectric point (pI) of the compound. At the pI, the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with polar water molecules and thus reducing its solubility.

Troubleshooting Steps:

  • Measure the pH of your solution. Deionized water can have a pH ranging from 5.5 to 7.0.

  • Adjust the pH.

    • To increase solubility, move the pH away from the pI.

    • Acidic Conditions (pH < 4): Add a small amount of a dilute acid (e.g., 0.1 M HCl). This will ensure the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive charge), resulting in a net positive charge and enhanced solubility.

    • Basic Conditions (pH > 9): Add a small amount of a dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid (negative charge) and the piperidine nitrogen will be deprotonated (neutral), resulting in a net negative charge and increased solubility.[8]

FAQ 2: I've adjusted the pH, but the solubility is still not sufficient for my needs. What's next?

Answer:

If pH adjustment alone is insufficient, the next step is to modify the solvent system itself. This can be achieved through the use of co-solvents, surfactants, or complexing agents.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the solvent system.[9][10][11][12][13]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol: Determining an Effective Co-solvent System

  • Prepare a series of stock solutions of your chosen co-solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • To a known amount of this compound, add a small volume of the co-solvent mixture.

  • Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes).

  • Observe for dissolution. If the compound dissolves, it indicates that the co-solvent system is effective at that concentration.

  • If complete dissolution is not achieved, incrementally add more of the co-solvent mixture until the compound dissolves.

  • Record the final concentration of the compound and the co-solvent percentage.

Causality: The propyl group on the piperidine ring introduces some lipophilicity to the molecule. Co-solvents can better solvate this non-polar region, thereby increasing the overall solubility.

Option B: Surfactants

Surfactants are amphiphilic molecules that can form micelles in solution.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively increasing their concentration in the aqueous medium.[16][17][18]

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium lauryl sulfate (SLS)

  • Cationic: Cetrimide

Experimental Workflow: Surfactant-based Solubility Enhancement

G cluster_0 Surfactant Screening A Prepare stock solutions of surfactants (e.g., 1% w/v) in pH-adjusted buffer B Add excess 1-Propylpiperidine-3-carboxylic acid HCl to each surfactant solution A->B C Equilibrate samples (e.g., 24h at room temperature with shaking) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify dissolved compound (e.g., by HPLC-UV or LC-MS) D->E

Caption: Workflow for screening surfactants to enhance solubility.

Option C: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with guest molecules, like your compound, where the lipophilic portion of the guest is encapsulated within the hydrophobic cavity, thereby increasing its aqueous solubility.[21][22][23]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v) in a suitable buffer (pH adjusted as determined previously).

  • Add an excess amount of this compound.

  • Stir or shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

FAQ 3: I am observing precipitation when I dilute my stock solution into my assay buffer. How can I prevent this?

Answer:

This is a common issue when a drug is dissolved in a high concentration of an organic solvent or at an extreme pH and then diluted into an aqueous buffer with a different pH or lower solvent concentration. The drug crashes out of solution because the final conditions can no longer support its solubility.

Troubleshooting Decision Tree:

G A Precipitation upon dilution? B Is the final concentration of co-solvent in the assay buffer sufficient? A->B Check co-solvent C Increase the co-solvent concentration in the final assay buffer (ensure compatibility with your assay). B->C No D Is the pH of the final solution optimal for solubility? B->D Yes G Problem Solved C->G E Adjust the pH of the assay buffer to be more acidic or basic. D->E No F Consider using a surfactant or cyclodextrin in your formulation and/or assay buffer. D->F Yes E->G F->G

Caption: Decision tree for troubleshooting precipitation upon dilution.

Key Considerations:

  • Assay Compatibility: Ensure that any additives (co-solvents, surfactants, cyclodextrins) are compatible with your downstream experimental system (e.g., they do not interfere with enzyme activity, cell viability, or analytical detection).

  • Kinetic vs. Thermodynamic Solubility: The methods described above aim to increase the thermodynamic solubility. Be aware of the potential for supersaturated solutions, which may be kinetically stable for a period but can precipitate over time.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the ionized, more soluble form of the molecule.[4][24]Simple, cost-effective.May not be suitable for all experimental systems due to pH constraints.
Co-solvents Reduces the polarity of the solvent, improving the solvation of lipophilic molecules.[9][13]Effective for many compounds, wide variety of co-solvents available.High concentrations may be toxic to cells or interfere with assays.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[14][16][17]Can significantly increase solubility at low concentrations.Can interfere with protein binding and membrane integrity.
Cyclodextrins Form inclusion complexes, shielding the hydrophobic parts of the drug from water.[19][20]Generally well-tolerated in biological systems, can also improve stability.Can be more expensive, complex formation is specific to the drug and cyclodextrin.

References

  • Mourtas, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Retrieved from [Link]

  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Wikipedia. Pipecolic acid. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • MDPI. (2022). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]

  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ChemBK. piperidine-4-carboxylic acid. Retrieved from [Link]

  • SciELO. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • ResearchGate. (2023, June 22). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

  • ResearchGate. (2022). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Retrieved from [Link]

  • PubMed. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Retrieved from [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • PubChem. Piperidine. Retrieved from [Link]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Propylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges or inconsistencies while working with this bifunctional molecule. Given the limited specific literature on this exact compound, this guide synthesizes established principles from piperidine chemistry, carboxylic acid reactivity, and hydrochloride salt behavior to provide actionable insights and troubleshooting strategies. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability? A1: Like many amine hydrochloride salts, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1] Long-term stability is enhanced by refrigeration. Carboxylic acid moieties can be sensitive to decarboxylation at elevated temperatures, and the piperidine ring can be susceptible to oxidation over time, making proper storage critical to maintaining purity and reactivity.[2]

Q2: What are the expected physical properties and solubility profile of this compound? A2: As a hydrochloride salt, it is expected to be an off-white to white solid.[1] It should exhibit good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is likely to be limited, though this can be manipulated by converting it to its free base form.

Q3: How do I convert the hydrochloride salt to its free base form for a reaction? A3: To use the piperidine nitrogen as a nucleophile, it must be deprotonated. This is typically achieved by dissolving or suspending the hydrochloride salt in a suitable solvent (e.g., DCM or ether) and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The organic layer containing the free base can then be dried (e.g., with Na₂SO₄) and used directly.[3] Alternatively, a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine or DIPEA) can be added directly to the reaction mixture.

Q4: What are the primary safety considerations when handling this compound? A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It may cause skin and serious eye irritation.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency information.[1]

Troubleshooting Inconsistent Experimental Results

Inconsistent outcomes are a common challenge in research. This section provides a systematic approach to diagnosing and resolving issues encountered during reactions involving this compound.

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Low or No Reactivity (e.g., in Amide Coupling) 1. Incomplete Deprotonation: The piperidine nitrogen is protonated and non-nucleophilic.Add 1.1-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to liberate the free amine.
2. Ineffective Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid is a poor leaving group, preventing nucleophilic attack.[4][5]Action: Convert the carboxylic acid to a more reactive species. Method A (Coupling Agents): Use standard peptide coupling reagents like EDC, DCC, or HATU. These form highly reactive intermediates that are readily displaced by a nucleophile.[5] Method B (Acid Chloride): Convert to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly reactive intermediate but may not be compatible with sensitive functional groups.[4]
3. Reagent Degradation: The compound may have degraded due to improper storage (moisture, oxidation).Action: Verify the integrity of the starting material. Analysis: Use analytical techniques like ¹H NMR to check for structural integrity or HPLC to assess purity. Solution: If degradation is suspected, use a fresh, unopened batch of the reagent.
Formation of Unexpected Side Products 1. Self-Reaction: The deprotonated piperidine of one molecule may react with the activated carboxylic acid of another, leading to dimerization or oligomerization.Action: Control the reaction kinetics. Method: Use slow, dropwise addition of the activating agent or the amine nucleophile to the reaction mixture at a low temperature (e.g., 0 °C) to minimize self-reaction.
2. Side Reactions with Coupling Agents: Reagents like DCC can form N-acylurea byproducts that can be difficult to remove.Action: Add a scavenger or choose an alternative coupling reagent. Method: Adding HOBt or HOAt can suppress side reactions and improve yields.[5] Alternatively, use a carbodiimide like EDC, whose byproduct is water-soluble and easily removed during aqueous workup.
Inconsistent Analytical Data (HPLC/LC-MS) 1. On-Column Instability: The compound may be sensitive to the pH of the mobile phase, causing peak tailing, broadening, or the appearance of degradation peaks.[6]Action: Optimize chromatographic conditions. Method: Use a buffered mobile phase (e.g., with formic acid or ammonium acetate) to maintain a consistent pH. Screen different columns, such as a mixed-mode column designed for polar compounds, which may offer better peak shape.[7]
2. Complex NMR Spectra: Broad peaks in ¹H NMR can result from slow proton exchange on the piperidine nitrogen or the carboxylic acid proton.Action: Simplify the spectrum. Method: Add a drop of D₂O to the NMR tube; this will exchange the labile N-H and O-H protons, causing their signals to disappear. Acquiring the spectrum in a different solvent (e.g., DMSO-d₆) can also resolve overlapping signals.

Core Experimental Protocol: Amide Bond Formation

This protocol details a standard method for coupling this compound with a primary amine (e.g., benzylamine) using EDC as the coupling agent.

Objective: To synthesize N-benzyl-1-propylpiperidine-3-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Deprotonation: Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature. Causality: This neutralizes the hydrochloride salt and deprotonates the piperidine nitrogen, making it available for potential side reactions if not managed carefully, but is necessary for the subsequent steps.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes. Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is more stable, reduces the risk of racemization at the alpha-carbon, and reacts efficiently with the amine.

  • Nucleophilic Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[6][8]

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarb wash removes unreacted HOBt and the water-soluble urea byproduct from EDC. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Visualization of Key Processes

To better understand the experimental logic, the following diagrams illustrate a general troubleshooting workflow and the chemical mechanism of amide coupling.

G Start Inconsistent Experimental Results LowYield Low Yield / No Reaction Start->LowYield SideProducts Unexpected Side Products Start->SideProducts AnalysisIssues Poor Analytical Data Start->AnalysisIssues Cause_Activation Poor COOH Activation LowYield->Cause_Activation Cause_Deprotonation Incomplete N Deprotonation LowYield->Cause_Deprotonation Cause_Degradation Reagent Degradation LowYield->Cause_Degradation Cause_SelfReaction Dimerization / Self-Coupling SideProducts->Cause_SelfReaction Cause_HPLC On-Column Instability AnalysisIssues->Cause_HPLC Cause_NMR Complex NMR Spectrum AnalysisIssues->Cause_NMR

Caption: Troubleshooting workflow for inconsistent results.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH R-COOH EDC EDC Intermediate [O-Acylisourea Intermediate] RCOOH->Intermediate + EDC Amine R'-NH₂ Product R-CO-NH-R' Intermediate->Product + R'-NH₂ Byproduct (Water-soluble urea)

Caption: Simplified mechanism of EDC-mediated amide coupling.

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

  • Lu, Y., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Available at: [Link]

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Available at: [Link]

  • Pawlaczyk, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • PubMed. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

  • Google Patents. (2006). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
  • RSC Publishing. (n.d.). A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. Available at: [Link]

  • SIELC Technologies. (2018). Isonipecotic acid hydrochloride. Available at: [Link]

  • WIPO Patentscope. (n.d.). Synthesis method of robenidine hydrochloride artificial antigens. Available at: [Link]

  • ResearchGate. (2025). Chemical Stability of Meperidine Hydrochloride in Polypropylene Syringes. Available at: [Link]

Sources

Technical Support Center: Optimizing Dose-Response Curves for 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-Propylpiperidine-3-carboxylic acid hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your dose-response experiments.

PART 1: Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Assay Results

High variability between replicate wells or between experiments is a common challenge that can obscure the true dose-response relationship.

Question: My dose-response curve for this compound is not consistent across experiments. What are the likely causes and how can I fix this?

Answer: Inconsistent dose-response curves often stem from a few key areas in the experimental workflow. Let's break down the potential culprits and their solutions.

  • Cell-Based Assay Considerations:

    • Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are at inconsistent densities can respond differently to treatment. Always use cells from a similar, low passage number and ensure a consistent seeding density.

    • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may interfere with your assay. It is crucial to test and qualify new lots of FBS before use in critical experiments.

    • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile water or media.

  • Compound Handling and Dilution:

    • Solubility Issues: this compound, being a hydrochloride salt, should have good aqueous solubility. However, at high concentrations, it may still precipitate. Visually inspect your stock solutions and dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH.

    • Serial Dilution Errors: Inaccurate pipetting during serial dilutions is a major source of error. Ensure your pipettes are calibrated, and use fresh tips for each dilution step to avoid carryover.

  • Assay-Specific Factors:

    • Incubation Times: Ensure that incubation times for the compound and any detection reagents are consistent across all plates and experiments.

    • Reagent Stability: Verify the stability of your reagents under your experimental conditions. Some reagents are light-sensitive or may degrade over time at room temperature.

Issue 2: Atypical or "Flat" Dose-Response Curve

An ideal dose-response curve has a clear sigmoidal shape. A flat curve suggests that the compound is not producing the expected effect at the concentrations tested.

Question: I'm not observing a dose-response effect with this compound. The curve is flat. What should I investigate?

Answer: A flat dose-response curve can be frustrating, but it provides important information. Here’s a systematic approach to troubleshooting this issue.

  • Concentration Range: The most common reason for a flat curve is that the tested concentration range is not appropriate.

    • Range Too Low: If the concentrations are too low, you may not see any biological effect. You will need to test a higher range of concentrations.

    • Range Too High (Hook Effect): In some assays, very high concentrations of a compound can lead to a decrease in the signal, a phenomenon known as the "Hook effect." This can also result in a non-sigmoidal curve. Expanding the concentration range in both directions is a good first step.

  • Mechanism of Action and Target Engagement:

    • Is the Target Present? Confirm that the target of this compound is present and functional in your experimental system (e.g., cell line, purified enzyme).

    • Compound Activity: It's possible that this compound is not active against your target of interest. Consider including a positive control compound with a known mechanism of action to validate your assay.

  • Assay Interference:

    • Signal Quenching or Enhancement: The compound itself may interfere with the assay's detection method (e.g., fluorescence, luminescence). To test for this, run a control experiment where you add the compound to the assay in the absence of the biological target.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a dose-response curve with a novel compound like this compound?

A1: For a novel compound, it is best to start with a wide concentration range to ensure you capture the full dose-response. A common starting point is a 10-point dilution series with a highest concentration of 100 µM and a lowest of 1 nM. This wide range increases the probability of observing the top and bottom plateaus of the sigmoidal curve.

Q2: How should I prepare my stock solution and serial dilutions of this compound?

A2: As a hydrochloride salt, this compound is expected to be soluble in aqueous solutions.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like sterile water or DMSO.

  • Serial Dilutions: Perform serial dilutions in the same solvent as your final assay buffer to avoid solvent effects. A 1:3 or 1:5 dilution series is common.

Q3: What are the critical parameters to report for a dose-response curve?

A3: To ensure your data is robust and interpretable, you should report the following:

  • EC50/IC50: The concentration of the compound that produces 50% of the maximal effect (EC50) or inhibition (IC50).

  • Hill Slope: This parameter describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding interaction.

  • Top and Bottom Plateaus: These represent the maximal and minimal response of the assay.

PART 3: Experimental Protocols & Visualizations

Protocol: Generating a 10-Point Dose-Response Curve
  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in sterile water.

  • Intermediate Dilution Plate: In a 96-well plate, perform a 1:5 serial dilution series.

    • Add your chosen assay buffer to wells A2-A10.

    • Add your 10 mM stock to well A1.

    • Transfer a portion from A1 to A2, mix, and repeat this process down to A10.

  • Assay Plate: Add your cells or enzyme to a new 96-well plate.

  • Compound Addition: Transfer a small volume from your intermediate dilution plate to the corresponding wells of the assay plate.

  • Incubation: Incubate the plate for the desired time at the appropriate temperature.

  • Detection: Add the detection reagents and read the plate on a plate reader.

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50.

Visualizations

DoseResponse_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock 10 mM Stock Solution Dilution Serial Dilution Plate Stock->Dilution 1:5 Dilutions AssayPlate Assay Plate (Cells/Enzyme) Dilution->AssayPlate Compound Transfer Incubation Incubation AssayPlate->Incubation Detection Detection (Plate Reader) Incubation->Detection Plotting Plot Response vs. [Log Compound] Detection->Plotting Fitting 4-Parameter Logistic Fit Plotting->Fitting Results EC50/IC50, Hill Slope Fitting->Results

Caption: Workflow for a typical dose-response experiment.

Troubleshooting_Logic Start Start: Atypical Dose-Response Curve CheckVariability High Variability? Start->CheckVariability FlatCurve Flat Curve? CheckVariability->FlatCurve No CellIssues Check Cell Health & Density CheckVariability->CellIssues Yes ConcentrationRange Expand Concentration Range FlatCurve->ConcentrationRange Yes DilutionError Verify Pipetting & Dilutions CellIssues->DilutionError EdgeEffects Mitigate Edge Effects DilutionError->EdgeEffects ReagentStability Confirm Reagent Stability EdgeEffects->ReagentStability EndVariability Result: Reproducible Curve ReagentStability->EndVariability TargetPresence Confirm Target Expression ConcentrationRange->TargetPresence AssayInterference Test for Compound Interference TargetPresence->AssayInterference PositiveControl Run Positive Control AssayInterference->PositiveControl EndFlat Result: Sigmoidal Curve PositiveControl->EndFlat

Caption: Troubleshooting logic for dose-response curve issues.

Technical Support Center: Optimizing Selectivity for 1-Propylpiperidine-3-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Propylpiperidine-3-carboxylic acid (N-propyl nipecotic acid), a derivative of the classic GABA uptake inhibitor, nipecotic acid.

In drug development, "selectivity" for this molecule refers to two distinct challenges:

  • Synthetic Chemoselectivity: Ensuring the propyl group attaches only to the nitrogen (N-alkylation) without forming esters (O-alkylation) or quaternary ammonium salts.

  • Pharmacological/Stereochemical Selectivity: Isolating the specific enantiomer (typically the (R)-isomer for GAT-1 inhibition) responsible for the desired biological activity, as the racemic commercial product (CAS 1795498-10-0) dilutes potency and introduces off-target noise.

This guide provides troubleshooting workflows to enhance both forms of selectivity in your experiments.

Module 1: Synthetic Selectivity (Chemoselectivity)

User Issue: "I am synthesizing 1-propylpiperidine-3-carboxylic acid from nipecotic acid using propyl bromide, but I am seeing significant ester impurities and low yields."

Root Cause Analysis

Direct alkylation of amino acids with alkyl halides (e.g., propyl bromide) is non-selective. The carboxylic acid moiety can compete as a nucleophile, leading to O-alkylation (ester formation) . Furthermore, the amine can over-alkylate to form quaternary ammonium salts.

Solution: Reductive Amination Strategy

To enhance chemoselectivity, switch to Reductive Amination .[1] This method uses propanal and a selective reducing agent to install the propyl group exclusively on the nitrogen.

Protocol: Selective N-Alkylation via Reductive Amination

Based on the Abdel-Magid Protocol[2]

Reagents:

  • Nipecotic acid (or Ethyl nipecotate)[3][4]

  • Propanal (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[5][6]

  • Acetic Acid (1-2 equiv, if using ketone or hindered amine)

Step-by-Step:

  • Imine Formation: Suspend Nipecotic acid (or ester) in DCE. Add Propanal. Stir for 30 min at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. Note: STAB is milder than NaBH3CN and avoids toxic cyanide byproducts.

  • Quench: Stir overnight. Quench with aqueous NaHCO3.

  • Workup: Extract with DCM. If using the ester, hydrolyze with LiOH/THF/Water to obtain the free acid.

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate 1-Propylpiperidine-3-carboxylic acid hydrochloride .

Selectivity Comparison Table

FeatureDirect Alkylation (Propyl Bromide)Reductive Amination (Propanal + STAB)
N-Selectivity Low (Mix of N-alkyl, O-alkyl, N,N-dialkyl)High (>95% N-monoalkyl)
Byproducts Esters, Quaternary saltsMinimal (Borate salts)
Purification Difficult (Requires chromatography)Simple (Acid/Base extraction)
Yield 40-60%85-95%

Module 2: Stereochemical Selectivity (Enantioselectivity)

User Issue: "I am using the commercial hydrochloride salt (CAS 1795498-10-0) in a GABA uptake assay, but the IC50 data is inconsistent. How do I enhance the specific activity?"

Root Cause Analysis

The commercial CAS 1795498-10-0 is typically racemic . The GABA transporter (GAT-1) is stereoselective.

  • (R)-Nipecotic Acid derivatives: Generally more potent GAT-1 inhibitors.[7]

  • (S)-Nipecotic Acid derivatives: Often weaker or inactive at GAT-1, potentially acting on other subtypes (GAT-2/3) or acting as inert ballast. Using the racemate effectively halves your active concentration and introduces competitive noise.

Solution: Optical Resolution Strategy

You must resolve the enantiomers. It is technically superior to resolve the parent nipecotic acid ester before N-alkylation, rather than resolving the final zwitterionic propyl derivative.

Protocol: Resolution of Ethyl Nipecotate

Reference Method: Tartaric Acid Resolution[8][9]

  • Salt Formation: Dissolve racemic Ethyl Nipecotate in hot ethanol/water (9:1).

  • Resolving Agent: Add (–)-Dibenzoyl-L-tartaric acid (0.5 equiv).

  • Crystallization: Allow to cool slowly. The diastereomeric salt of the (R)-isomer (or (S) depending on specific solvent conditions, verify with optical rotation) will crystallize.

  • Free Basing: Filter the crystals, treat with NaOH to liberate the chiral amine.

  • N-Alkylation: Perform the Reductive Amination (Module 1) on this pure enantiomer.

  • Hydrolysis: Hydrolyze the ester to yield the chiral acid.

Optical Rotation Check:

  • (R)-(-)-Nipecotic acid:

    
     (c=1, H2O).
    
  • (S)-(+)-Nipecotic acid:

    
     (c=1, H2O).
    

Module 3: Workflow Visualization

The following diagram illustrates the optimized pathway to generate the highly selective (R)-1-Propylpiperidine-3-carboxylic acid HCl.

SelectivityWorkflow cluster_synth Chemical Selectivity Racemic Racemic Ethyl Nipecotate (Starting Material) Resolution Resolution Step Agent: (-)-Dibenzoyl-L-tartaric acid Racemic->Resolution Dissolve in EtOH PureIso (R)-Ethyl Nipecotate (Enantiomerically Pure) Resolution->PureIso Crystallization & Base Release Waste (S)-Isomer (Discard or Recycle) Resolution->Waste Filtrate RedAm Reductive Amination (Propanal + NaBH(OAc)3) PureIso->RedAm Selective N-Alkylation Hydrolysis Ester Hydrolysis (LiOH, then HCl) RedAm->Hydrolysis Deprotection FinalProd (R)-1-Propylpiperidine-3-carboxylic acid HCl (High Selectivity Product) Hydrolysis->FinalProd Salt Formation

Caption: Optimized workflow combining stereochemical resolution and chemoselective reductive amination to yield the bioactive (R)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: Can I resolve the commercial racemic 1-propylpiperidine-3-carboxylic acid (CAS 1795498-10-0) directly?

  • A: It is difficult. Zwitterionic amino acids are notoriously hard to resolve via crystallization because their solubility is highly pH-dependent. High-performance Chiral HPLC (e.g., Chiralpak ZWIX(+) or Crownpak columns) is required for direct resolution, which is expensive for preparative scales. The "Pre-alkylation Resolution" (Module 2) is the industry standard for scalability.

Q2: Why is the HCl salt hygroscopic?

  • A: Hydrochloride salts of piperidine carboxylic acids are often hygroscopic.

    • Fix: Store the salt in a desiccator at -20°C.

    • Fix: If the salt becomes a gum, recrystallize from anhydrous Ethanol/Ether. Ensure all water is removed during the workup (use MgSO4 drying) before adding HCl gas/ether.

Q3: Does the propyl group change the receptor selectivity compared to Nipecotic Acid?

  • A: Yes. Nipecotic acid is a GAT-1 inhibitor but does not cross the Blood-Brain Barrier (BBB). N-alkylation increases lipophilicity, aiding BBB penetration. While large lipophilic groups (like in Tiagabine) drastically increase GAT-1 potency, smaller groups like propyl maintain GAT-1 activity but may alter kinetics.

    • Reference: Krogsgaard-Larsen et al. demonstrated that N-substitution is tolerated for GAT-1 inhibition provided the substituent is not too bulky or polar.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Krogsgaard-Larsen, P., et al. (1987).[10] "GABA uptake inhibitors: synthesis and structure-activity relationships." Epilepsy Research, 1(2), 77-93.[10] Link

  • Bettoni, G., et al. (1976). "Stereochemistry of Nipecotic Acid Derivatives." Journal of Heterocyclic Chemistry, 13, 1053. (Foundational work on nipecotic acid resolution).
  • Madsen, K. K., et al. (2009).[4][7] "Synaptic and Extrasynaptic GABA Transporters as Targets for Anti-epileptic Drugs." Journal of Neurochemistry, 109, 139-144.[4][7] Link

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" off-target effects investigation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific pharmacological profile and potential off-target liabilities of 1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as N-propylnipecotic acid ).[1][2]

While primarily utilized as a GABA Transporter (GAT) inhibitor , this compound belongs to a chemical class (nipecotic acid derivatives) known for specific "dirty" pharmacological behaviors that can confound experimental data.[2] This guide provides the diagnostic frameworks to distinguish true GAT inhibition from off-target artifacts.

Investigation of Off-Target Effects & Experimental Anomalies

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Non-Canonical Responses in GAT Inhibition Assays

Module 1: The "Receptor Masquerade" (Direct Agonism)

The Issue: You observe a rapid, large depolarization or current in your electrophysiological recordings that persists even when you expect the transporter to be blocked, or the kinetics do not match the slow accumulation of ambient GABA.

The Mechanism: While 1-Propylpiperidine-3-carboxylic acid is designed to inhibit GAT-1, high concentrations (>100 µM) of nipecotic acid derivatives can act as direct agonists at GABA-A receptors .[1][2] This creates a "false positive" for inhibition: you think you are seeing accumulated endogenous GABA, but you are actually seeing the drug itself opening the channel.

Troubleshooting Protocol: The Antagonist Challenge

Question: How do I distinguish between GAT-mediated GABA spillover and direct drug-receptor interaction?

Answer: You must employ a "Subtraction Validation" protocol using a specific GABA-A antagonist (e.g., Bicuculline or Gabazine).[1][2]

StepActionExpected Outcome (True GAT Inhibition)Expected Outcome (Off-Target Agonism)
1 Establish BaselineStable holding current.Stable holding current.[1][2]
2 Apply Drug (100 µM) Slow, tonic current increase (GABA accumulation).[1][2]Fast, sharp current onset (Direct gating).[2]
3 WashoutReturn to baseline.Return to baseline.
4 Apply GABA-A Antagonist Complete block of synaptic noise.[1][2]Complete block of synaptic noise.
5 Co-apply Drug + Antagonist No change in holding current (Receptors are blocked).[2]No change (Receptors are blocked).

Wait, the table above shows the same result for Step 5. Here is the critical differentiation step:

  • The "Occlusion" Test:

    • Apply a saturating concentration of exogenous GABA (1 mM).[2]

    • If the drug is a transporter inhibitor, it should not increase the max current (and might actually decrease it if it competes for the transporter in a way that alters local gradients).

    • If the drug is a partial agonist, it will competitively inhibit the response to the full agonist (GABA), reducing the maximal GABA current.

Visual Logic: Differentiating Mechanisms

G cluster_0 Validation Check Drug 1-Propylpiperidine-3-carboxylic acid GAT1 Target: GAT-1 (Transporter) Drug->GAT1 Inhibition (Primary) GABAA Off-Target: GABA-A (Receptor) Drug->GABAA Agonism (High Conc.) Response_True Increased Ambient GABA (Slow Tonic Current) GAT1->Response_True Response_False Direct Channel Opening (Fast Phasic-like Current) GABAA->Response_False Bic Bicuculline (Antagonist) Bic->Response_True Blocks Signal Bic->Response_False Blocks Signal

Caption: Pathway differentiation between transporter inhibition (green) and off-target receptor agonism (red). Note that antagonists block the readout of both, requiring kinetic analysis for distinction.

Module 2: Transporter Selectivity (GAT-1 vs. GAT-2/3)

The Issue: The compound is showing efficacy in tissues where GAT-1 is sparse (e.g., liver, kidney, or specific sub-cortical regions), or the IC50 curve is biphasic.

The Mechanism: N-substitution on nipecotic acid generally improves GAT-1 selectivity over the parent compound, but it does not guarantee absolute specificity.[1][2] At concentrations >50 µM, 1-Propylpiperidine-3-carboxylic acid may begin to inhibit GAT-2/3 (BGT-1) .[1][2]

Selectivity Troubleshooting Guide

Question: My dose-response curve is shallow (Hill slope < 1). Is this a selectivity issue?

Answer: Yes, a shallow Hill slope often indicates action at multiple sites with different affinities.[2]

Experimental Solution: The "Beta-Alanine" Mask To isolate GAT-1 activity, you must mask the off-targets.[1][2]

  • GAT-2/3 Masking: Pre-incubate your tissue/cells with Beta-Alanine (100 µM) .[1][2] Beta-alanine is a selective substrate/inhibitor for GAT-2 and GAT-3 (and BGT-1) but has very low affinity for GAT-1.[1][2]

  • Run Assay: Apply 1-Propylpiperidine-3-carboxylic acid in the presence of Beta-Alanine.

  • Result Interpretation:

    • If the drug's effect disappears, your drug was primarily hitting GAT-2/3.[1][2]

    • If the drug's effect persists, it is a confirmed GAT-1 mediated effect.[1][2]

Module 3: Physicochemical & Safety Pharmacology

The Issue: Cell viability is dropping in long-term incubation, or you observe cardiac arrhythmias in whole-animal models.

The Mechanism:

  • hERG Inhibition: Piperidine rings are a classic pharmacophore for hERG potassium channel inhibition.[1][2] While less potent than some antipsychotics, N-propyl piperidines carry a risk of QT prolongation off-target effects.[1][2]

  • pH-Dependent Potency: This molecule is a zwitterion.[1][2] Its net charge changes with pH.[1][2] If your assay buffer drifts from pH 7.4, the ratio of the active species (zwitterion vs. cation) changes, altering apparent affinity.

Stability & Solubility FAQ

Q: The compound precipitated in my ACSF (Artificial Cerebrospinal Fluid). Why? A: The hydrochloride salt is soluble in water, but if you dissolve it in a high-salt buffer (like ACSF) directly at high concentrations, the "common ion effect" (chloride) can reduce solubility.[1][2]

  • Protocol: Dissolve the neat powder in distilled water or DMSO (up to 100 mM stock) first, then dilute into ACSF.

Q: Can I use this compound for in vivo behavioral studies? A: Caution is advised. Unlike its lipophilic cousin Tiagabine, N-propylnipecotic acid has limited Blood-Brain Barrier (BBB) penetration due to its zwitterionic character.[1][2]

  • Recommendation: For systemic administration, use a prodrug ester form if available, or utilize Tiagabine as a positive control for central effects.[2] If using the acid, intra-cerebral injection is often required for robust effects.

Summary of Key Parameters

ParameterValue / NoteRelevance
Primary Target GAT-1 (GABA Transporter 1)Inhibition of reuptake.[1][2][3]
Key Off-Target 1 GABA-A ReceptorDirect agonism at >100 µM.[1][2]
Key Off-Target 2 GAT-2 / GAT-3Inhibition at high concentrations.[1][2]
Key Off-Target 3 Muscarinic ReceptorsPotential interaction (M2/M1) - common in nipecotic derivatives.[1][2]
Solubility Water, DMSOPrepare stock in water; pH sensitive.[2]
BBB Permeability LowPoor systemic bioavailability for CNS targets.[2]

References

  • Direct GABA-A Agonism of Nipecotic Acid Derivatives: Title: Nipecotic acid directly activates GABA(A)-like ion channels.[1][2][4] Source: British Journal of Pharmacology (2001).[2] Link:[Link]

  • GABA Transporter Subtype Selectivity: Title: Pharmacology of GABA Transporters (GAT-1 to GAT-4).[1][2] Source: Neurotransmitter Transporters (Handbook of Experimental Pharmacology).[2] Link:[Link][1][2]

  • Muscarinic Off-Target Effects: Title: (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors.[1][2][5] Source: Journal of Pharmacology and Experimental Therapeutics.[2] Link:[Link][1][2]

  • Chemical Properties & Safety Data: Title: PubChem Compound Summary for CID 24820453 (Nipecotic acid derivative).[1][2] Source: National Center for Biotechnology Information.[1][2] Link:[Link][1][2]

Sources

Technical Support Center: By-Product Formation in 1-Propylpiperidine-3-carboxylic acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS: 1795498-10-0) presents a classic challenge in zwitterionic chemistry. The molecule contains both a basic secondary amine (which becomes tertiary upon alkylation) and an acidic carboxylic acid.

The primary failure modes in this synthesis stem from the competition between the nucleophilic nitrogen and the nucleophilic oxygen (carboxylate), as well as the thermodynamic stability of the zwitterion versus the salt.

This guide addresses the two most prevalent synthetic routes:

  • Reductive Amination (Recommended): Reaction of nipecotic acid with propanal.

  • Direct Alkylation: Reaction of nipecotic acid with 1-halopropane.

Visualizing the Reaction & Impurity Pathways

The following diagram maps the critical decision points where by-products are generated.

G SM Nipecotic Acid (Piperidine-3-COOH) Imine Intermediate Imine SM->Imine Propanal (Reductive Amination) Product TARGET: 1-Propylpiperidine-3-COOH (HCl Salt) SM->Product 1-Bromopropane Base ImpC Impurity C: Propyl Ester (O-Alkylation) SM->ImpC O-Alkylation (Side Reaction) Propanal Propanal Halide 1-Bromopropane Imine->Product Reduction (NaBH4 / H2-Pd) ImpA Impurity A: Unreacted SM Imine->ImpA Incomplete Reduction ImpB Impurity B: Quaternary Ammonium (Over-alkylation) Product->ImpB Excess Alkylating Agent ImpD Impurity D: Decarboxylated (1-Propylpiperidine) Product->ImpD High Temp (>100°C) Acidic Cond.

Figure 1: Reaction network showing the genesis of key impurities (A-D) relative to the target molecule.

Troubleshooting Guide: By-Product Analysis

Scenario 1: High Levels of Quaternary Ammonium Salt (Impurity B)

Manifestation: The product is hygroscopic and shows an extra propyl group in NMR; HPLC shows a peak with very short retention time (highly polar).

  • Root Cause: Over-alkylation. The tertiary amine product is still nucleophilic and attacks another equivalent of the alkylating agent.

  • Mechanism: In direct alkylation, the reaction rate of the secondary amine (SM)

    
     tertiary amine (Product) is often similar to tertiary amine 
    
    
    
    quaternary salt.
  • Solution:

    • Switch to Reductive Amination: This route naturally stops at the tertiary amine because the product cannot form an imine with propanal.

    • Stoichiometry Control: If using direct alkylation, use a slight deficit of alkyl halide (0.95 eq) and recycle the unreacted starting material.

Scenario 2: Formation of Propyl Ester (Impurity C)

Manifestation: Product is an oil rather than a solid; IR shows ester carbonyl stretch (~1735 cm⁻¹).

  • Root Cause:

    • Solvent Choice: Using propanol or other alcohols as solvents under acidic conditions (Fischer Esterification).

    • O-Alkylation: In direct alkylation, the carboxylate oxygen attacks the propyl halide.

  • Solution:

    • Solvent: Use aprotic solvents (DCM, THF, or Acetonitrile) for the reaction.

    • Base Selection: Ensure the carboxylate is fully deprotonated (using 2 eq. of base like K₂CO₃) but be aware that the carboxylate anion is a nucleophile. Reductive amination avoids this entirely as no strong electrophile (alkyl halide) is present to react with the oxygen.

Scenario 3: "Sticky" Solids & Hygroscopicity (HCl Salt Formation)

Manifestation: The final hydrochloride salt turns into a gum upon exposure to air.

  • Root Cause:

    • Excess HCl: Trapped HCl gas or concentrated acid in the lattice.

    • Impurity B: Quaternary salts are extremely hygroscopic.

  • Solution:

    • Lyophilization: Dissolve the crude salt in water and freeze-dry to remove excess HCl.

    • Recrystallization: Use an Acetone/EtOH system. The zwitterion is often insoluble in acetone, while impurities may remain in solution.

Optimized Experimental Protocol (Reductive Amination)

This protocol minimizes Impurities B and C by avoiding alkyl halides and alcohol solvents during the coupling step.

Reagents:

  • Nipecotic acid (1.0 eq)

  • Propanal (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq) or NaBH4 (cheaper, requires care)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acid catalyst: Acetic acid (1.0 eq)

Step-by-Step:

  • Slurry Formation: Suspend Nipecotic acid in DCM. Add Acetic Acid. (Note: Nipecotic acid is zwitterionic and poorly soluble; the acid helps solubilize it by protonating the amine, but for reductive amination, we need the free amine in equilibrium. Actually, for STAB, slightly acidic conditions pH 5-6 are ideal to promote imine formation).

  • Imine Formation: Add Propanal. Stir for 30-60 minutes at room temperature. The mixture may not clear completely.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

    • Why STAB? It is less toxic than Cyanoborohydride and more selective for imines over aldehydes than NaBH4.

  • Quench: Add 1N NaOH until pH > 10. This converts the product to the free carboxylate salt (soluble in water) or zwitterion.

    • Critical Step: To isolate, wash the aqueous layer with DCM to remove non-polar impurities. Then, carefully adjust pH to the isoelectric point (~pH 6-7) to extract, OR evaporate and treat with alcoholic HCl.

  • Salt Formation: Dissolve the crude residue in minimal dry Ethanol. Add 1.1 eq of HCl in Dioxane or Ether. Precipitate with Diethyl Ether.

Analytical Reference Data

ImpurityNameRelative Retention (HPLC)*Detection Characteristic
Target 1-Propylpiperidine-3-COOH1.00Weak UV (210 nm); CAD/ELSD preferred
Impurity A Nipecotic Acid (SM)0.3 - 0.5 (Early eluting)Ninhydrin positive (TLC)
Impurity B 1,1-Dipropyl Quat Salt0.2 - 0.4 (Very polar)No pH response in extraction
Impurity C Propyl Ester2.5 - 3.0 (Late eluting)Distinct Ester IR band
Impurity D 1-Propylpiperidine1.5 - 2.0Volatile; distinctive amine odor

*Note: Retention times vary based on column (C18 vs. HILIC) and pH of mobile phase. HILIC is recommended for this polar zwitterion.

Frequently Asked Questions (FAQ)

Q: Why is my yield low (<50%) using Propyl Bromide? A: You are likely losing material to Impurity B (Quaternization) . In direct alkylation, once the mono-propyl product forms, it is more nucleophilic than the starting material (secondary vs. tertiary amine), leading to a runaway reaction. Switch to reductive amination.

Q: Can I use Methanol as the solvent for reductive amination? A: Yes, but with caution. If you use NaBH4 in methanol, the reducing agent can react with the solvent.[1] Furthermore, during the acidic workup (HCl salt formation), residual methanol can react with the carboxylic acid to form the Methyl Ester (analogous to Impurity C). Ensure all methanol is removed before adding HCl.

Q: The product is not crystallizing after adding HCl. A: Piperidine amino acid salts are notoriously difficult to crystallize.

  • Ensure the system is anhydrous . Water acts as a plasticizer.

  • Use an antisolvent like Diethyl Ether or MTBE. Add it dropwise to the alcoholic solution of your product until it turns cloudy, then store at -20°C.

  • Scratch the glass to induce nucleation.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Synthesis of Piperidine Carboxylic Acid Derivatives (Ropivacaine/Bupivacaine Analogues): Patent CN103435575A: "Preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride."[2] (Demonstrates alkylation protocols for piperidines).

  • General Properties of 1-Propylpiperidine-3-carboxylic acid: PubChem Compound Summary for CID 44827689. [Link] (Note: Link refers to the oxo-derivative, structurally relevant for solubility/stability data).

  • Impurity Profiling in Reductive Amination: Gimeno, P., et al. "A study of impurities in intermediates... produced via reductive amination routes." Forensic Science International, 2005. [Link]

Sources

Technical Support Center: Chiral Separation of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the chiral separation of Piperidine-3-carboxylic acid (Nipecotic acid) . It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols.

Topic: Enantioseparation of Piperidine-3-carboxylic acid (Nipecotic acid) Code: TS-NIP-001 Status: Active | Level: Advanced[1]

Executive Summary & Strategy Selector

The Challenge: Nipecotic acid presents a dual challenge in chiral chromatography:

  • Zwitterionic Nature: It exists as a zwitterion (secondary amine + carboxylic acid), leading to peak tailing and solubility issues in standard organic solvents.[1]

  • Detection Limits: It lacks a strong chromophore, making UV detection at standard wavelengths (>220 nm) difficult and insensitive.[1]

Strategic Decision Matrix: Before starting, select the workflow that matches your sensitivity and throughput needs.

RequirementRecommended WorkflowPrimary ColumnDetection
High Sensitivity / Bioanalysis Derivatization (NBD-F) Chiralpak ID-3Fluorescence / UV-Vis (470 nm)
Process Scale / Intermediate Derivatization (N-Boc) Chiralpak IA / AD-HUV (210 nm)
Direct Analysis (No Deriv.) Zwitterionic Phase (ZWIX) Chiralpak ZWIX(+)ELSD / CAD / MS (UV poor)

Module A: High-Sensitivity Protocol (Derivatization)

Best for: Purity analysis (ee determination), biological samples, and trace impurity detection. Mechanism: The secondary amine reacts with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) to form a highly fluorescent, visible-absorbing derivative.[1]

Standard Operating Procedure (SOP)
  • Derivatization Reagent: NBD-F (10 mM in MeCN).[1]

  • Reaction: Mix sample (borate buffer pH 8.0) with NBD-F. Heat at 60°C for 5 min. Quench with 1M HCl.

  • Column: Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate) immobilized).[1]

  • Mobile Phase: Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-Vis at 470 nm (or Fluorescence Ex 470nm / Em 530nm).[1]

  • Temperature: 25°C.

Why this works: The bulky NBD group introduces a "handle" for the chiral stationary phase (CSP) to grab via


-

interactions, while simultaneously shifting detection to the visible range, eliminating baseline noise from solvents.

Module B: Direct Analysis (Free Amino Acid)

Best for: Rapid screening, synthetic monitoring where derivatization is impractical. Critical Note: Do not use standard Crownpak CR(+) columns; they are specific for primary amines. Nipecotic acid is a secondary amine.[1] Use Zwitterionic phases (ZWIX).[1]

Standard Operating Procedure (SOP)
  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-derived).[1]

  • Mobile Phase: MeOH / MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

    • Note: This is a Polar Ionic Mode (PIM).[1] The acid/base ratio controls the ionization state.

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).

    • Warning: UV at 205-210 nm is possible but prone to noise from the formic acid/DEA additives.[1]

  • Temperature: 10–25°C (Lower temperature often improves resolution for ZWIX).[1]

Why this works: The ZWIX phase contains both a cation-exchange site (quinuclidine) and an anion-exchange site (carbamate). It recognizes the zwitterionic nipecotic acid through a simultaneous double ion-pairing mechanism.[1]

Troubleshooting & FAQs

Direct answers to field issues.

Q1: I am seeing severe peak tailing on the free acid method. How do I fix this?

Diagnosis: Unwanted secondary interactions with residual silanols or improper ionization state.[1] Corrective Action:

  • Check Additives: Ensure your mobile phase contains both an acid (formic/acetic) and a base (DEA/TEA).[1] For ZWIX columns, the standard is 50 mM Acid / 25 mM Base.

  • Stoichiometry: The acid concentration should generally be double the base concentration (molar excess) to ensure the Cinchona selector is protonated while keeping the analyte in the correct zwitterionic equilibrium.

Q2: I cannot detect the peak using UV at 210 nm.

Diagnosis: Nipecotic acid has a negligible extinction coefficient.[1] The carbonyl group is the only absorber, and it is weak. Corrective Action:

  • Switch Detector: Use ELSD, CAD, or MS (Mass Spec).

  • Derivatize: If you must use UV, convert the sample to the N-Boc derivative (react with Boc-anhydride/NaOH).[1]

    • N-Boc Protocol: Run on Chiralpak IA with Hexane/IPA/TFA (90:10:0.1).[1] Detection at 210 nm is stable for the Boc-derivative due to the carbamate linkage.

Q3: My retention times are drifting day-to-day on the ZWIX column.

Diagnosis: Water accumulation in the mobile phase (MeOH/MeCN are hygroscopic) or temperature fluctuations. Corrective Action:

  • Water Control: ZWIX separations are sensitive to water content.[1] Use fresh anhydrous solvents or strictly controlled aqueous percentages (e.g., fix water at 2%).

  • Temperature: Thermostat the column compartment. ZWIX selectivities are highly temperature-dependent; a 5°C shift can ruin resolution.[1]

Q4: Which enantiomer elutes first?
  • On Chiralpak ID (NBD-derivative): The elution order depends on the specific interactions but typically follows the interaction strength of the auxiliary group. (Reference standards required for absolute confirmation).

  • On ZWIX(+) vs ZWIX(-): These columns are pseudo-enantiomeric. If the (R)-enantiomer elutes first on ZWIX(+), the (S)-enantiomer will elute first on ZWIX(-). This allows you to flip the elution order to measure trace impurities (minor enantiomer first) by simply changing the column.

Technical Data & Workflows

Separation Performance Comparison
ParameterMethod A: NBD-DerivatizationMethod B: Direct ZWIXMethod C: N-Boc Intermediate
Resolution (

)
> 5.0 (Excellent)1.5 - 3.0 (Moderate)> 8.0 (Excellent)
Limit of Detection ng/mL rangeµg/mL rangeµg/mL range
Prep Time 30 mins0 mins60 mins
Robustness HighMedium (Sensitive to water)High
Decision Logic Diagram

The following diagram illustrates the decision process for selecting the correct method based on sample type and equipment availability.

G Start START: Sample Type? IsPure Is it pure API/Powder? Start->IsPure IsBio Is it Biological/Complex Matrix? Start->IsBio CheckDet Detector Available? IsPure->CheckDet NBD Method: NBD-F Labeling Column: Chiralpak ID-3 Detector: FLD/UV 470nm IsBio->NBD High Sensitivity Needed Direct Direct Analysis (No Derivatization) ZWIX Method: Chiralpak ZWIX(+) Mobile Phase: MeOH/MeCN/FA/DEA Detector: ELSD/CAD/MS Direct->ZWIX Deriv Derivatization Required NBoc Method: N-Boc Protection Column: Chiralpak IA Detector: UV 210nm Deriv->NBoc CheckDet->ZWIX ELSD/MS Available CheckDet->NBoc Only UV Available

Caption: Workflow for selecting the optimal chromatographic method based on sample matrix and detector availability.

References

  • NBD-F Derivatization Method: Witte, L. et al. (2016).[1] Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives. Chirality, 29(2), 75-80.

  • Zwitterionic Column Mechanism (ZWIX): Lindner, W. et al. (2010).[1] Enantioseparation of β-amino acids on cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1217(6), 891-902.

  • N-Boc Intermediate Separation: Rao, L. et al. (2021).[1] Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide. Journal of Chromatographic Science, 59(5).

  • Crown Ether Limitations: Daicel Chiral Technologies.[1] Instruction Manual for CROWNPAK CR(+). (Note: Specifies primary amine requirement, validating the exclusion of this column for secondary amine nipecotic acid).

Sources

Validation & Comparative

Technical Comparison: N-Propylnipecotic Acid vs. Tiagabine in GABA Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison between 1-Propylpiperidine-3-carboxylic acid hydrochloride (commonly known as N-Propylnipecotic Acid ) and Tiagabine , focusing on their pharmacological activity, mechanisms of action at the GABA transporter (GAT-1), and experimental validation.

Executive Summary

This compound (N-Propylnipecotic acid) and Tiagabine represent two distinct evolutionary stages in the development of GABAergic therapeutics. Both molecules target the GABA Transporter 1 (GAT-1) , the primary protein responsible for clearing GABA from the synaptic cleft.

  • 1-Propylpiperidine-3-carboxylic acid: A structural derivative of nipecotic acid designed to improve lipophilicity and blood-brain barrier (BBB) penetration. While it retains affinity for GAT-1, it lacks the specific "anchor" domain required for high-potency, non-transportable inhibition.

  • Tiagabine: The clinically approved optimization of the nipecotic acid scaffold. It incorporates a lipophilic bis(3-methyl-2-thienyl)methyl tail attached via a spacer. This tail anchors the molecule within the transporter's vestibule, locking GAT-1 in an outward-open conformation and preventing the transport cycle.

Key Takeaway: While N-propylnipecotic acid serves as a functional probe for GAT activity, Tiagabine acts as a high-affinity blocker (not a substrate), offering superior potency and clinical efficacy.

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy difference lies in how the N-substituent interacts with the GAT-1 vestibule.

Feature1-Propylpiperidine-3-carboxylic acid HClTiagabine
Core Scaffold Nipecotic Acid (Piperidine-3-carboxylic acid)Nipecotic Acid (Piperidine-3-carboxylic acid)
N-Substituent Propyl group (Short alkyl chain)Bis(3-methyl-2-thienyl)but-3-en-1-yl (Large lipophilic anchor)
Interaction Mode Competitive Inhibitor / Substrate: Competes with GABA; may be translocated into the neuron.[1][2]Non-Transportable Blocker: Binds to the recognition site and a hydrophobic pocket, locking the transporter.
BBB Permeability Moderate (Improved over nipecotic acid, but limited).High (Lipophilic tail facilitates passive diffusion).
Potency (Ki) Micromolar range (~1–10 µM)Nanomolar range (20–70 nM)
Mechanistic Diagram: GAT-1 Inhibition States

The following diagram illustrates the kinetic difference. Tiagabine locks the transporter, whereas simple nipecotic acid derivatives may allow the cycle to proceed (translocation).

GAT_Mechanism cluster_cycle GABA Transport Cycle Outward Outward-Open (Ready for GABA) Occluded Occluded State (GABA Trapped) Outward->Occluded GABA + Na+ Bind Inward Inward-Open (GABA Release) Occluded->Inward Translocation Inward->Outward Reset Inhibitor_Tiagabine Tiagabine (Blocker) Inhibitor_Tiagabine->Outward High Affinity Binding Inhibitor_Tiagabine->Outward LOCKS State (No Translocation) Inhibitor_Propyl N-Propylnipecotic Acid (Substrate/Inhibitor) Inhibitor_Propyl->Outward Competes with GABA Inhibitor_Propyl->Occluded May Translocate (False Transmitter)

Figure 1: Mechanism of Action. Tiagabine locks GAT-1 in the outward-open state, preventing cycling. N-Propylnipecotic acid competes for the site and may be slowly transported.

Pharmacological Profile & Data Comparison[1][3][4][5][6][7][8][9][10]

The following data highlights the shift from a research tool (N-propyl) to a therapeutic agent (Tiagabine).

Table 1: Comparative Activity at GAT-1
ParameterN-Propylnipecotic AcidTiagabineExperimental Context
IC50 (GAT-1) ~12 µM20–70 nM[³H]-GABA uptake in rat cortical synaptosomes.
Selectivity Low (Affects GAT-1 > GAT-2/3)High (>50-fold selective for GAT-1 vs GAT-2/3).Selectivity prevents peripheral side effects.
Mode of Inhibition Competitive (Substrate-like)Mixed/Non-competitive (Blocker)Tiagabine stabilizes the transporter conformation.
BBB Penetration Passive diffusion (limited efficiency)High (Lipophilic anchor facilitates entry).Essential for anti-epileptic efficacy.

Note: The "Propyl" derivative was an early attempt to mask the polarity of nipecotic acid. While it improved BBB permeability compared to the parent molecule, it failed to achieve the nanomolar potency required for clinical use, which was eventually solved by the "lipophilic anchor" strategy seen in Tiagabine.

Experimental Protocol: [³H]-GABA Uptake Assay

To objectively compare these two compounds, a synaptosomal uptake assay is the gold standard. This protocol measures the ability of the compound to prevent radiolabeled GABA from entering nerve terminals.

Materials
  • Tissue: Rat cerebral cortex (rich in GAT-1).[3]

  • Buffer: Krebs-Henseleit buffer (pH 7.4) containing 2.5 mM CaCl₂ and 1.2 mM MgSO₄.

  • Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Compounds: Tiagabine HCl and 1-Propylpiperidine-3-carboxylic acid HCl (dissolved in water/DMSO).

Step-by-Step Workflow
  • Synaptosome Preparation:

    • Homogenize rat cortex in 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (P1).

    • Centrifuge supernatant (S1) at 20,000 x g for 20 min to pellet synaptosomes (P2).

    • Resuspend P2 in Krebs-Henseleit buffer.

  • Pre-Incubation:

    • Aliquot synaptosomes (500 µg protein/tube) into 96-well plates or tubes.

    • Add test compounds (Tiagabine or N-Propylnipecotic acid) at varying concentrations (e.g., 1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 10–30 nM) to initiate uptake.

    • Critical Control: Include a "Non-Specific Uptake" control using 1 mM Nipecotic Acid or incubation on ice (4°C).

  • Termination:

    • After 3–5 minutes, terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

    • Wash filters 3x with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate specific uptake = (Total Uptake) - (Non-Specific Uptake).

    • Derive IC50 using non-linear regression (Log-inhibitor vs. response).

Assay Workflow Diagram

Assay_Workflow cluster_reaction Reaction Phase Start Rat Cortex Tissue Homogenize Homogenize in 0.32M Sucrose (Glass-Teflon) Start->Homogenize Spin1 Centrifuge 1000g (10 min) Discard Pellet Homogenize->Spin1 Spin2 Centrifuge 20,000g (20 min) Resuspend Pellet (P2) Spin1->Spin2 Incubate Pre-incubate with Tiagabine / N-Propyl (15 min @ 37°C) Spin2->Incubate AddGABA Add [3H]-GABA (Initiate Uptake) Incubate->AddGABA Filter Rapid Filtration (GF/B) & Wash x3 AddGABA->Filter Count Scintillation Counting (Calculate IC50) Filter->Count

Figure 2: Workflow for [³H]-GABA Synaptosomal Uptake Assay.

References

  • Borden, L. A., et al. (1994). "Tiagabine, a novel antiepileptic drug, is a selective GABA uptake inhibitor." European Journal of Pharmacology.

  • Nielsen, E. B., et al. (1991). "Neurological profile of tiagabine, a new GABA uptake inhibitor." Epilepsy Research.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design, pharmacology and clinical potential." Current Pharmaceutical Design.

  • Skovstrup, S., et al. (2010). "Molecular mechanism of the interaction of nipecotic acid and tiagabine with the GABA transporter GAT1." ChemMedChem.

  • Braestrup, C., et al. (1990). "(R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid hydrochloride (Tiagabine): A potent and selective GABA uptake inhibitor." Journal of Medicinal Chemistry.

Sources

Comparative Guide: N-Alkylated Piperidine-3-Carboxylic Acids as GAT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-Alkylated Piperidine-3-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Anchor Strategy

Piperidine-3-carboxylic acid (Nipecotic Acid) is the foundational pharmacophore for inhibiting GABA uptake transporters (GATs). However, its therapeutic utility is severely compromised by its zwitterionic nature, which prevents Blood-Brain Barrier (BBB) penetration.

This guide analyzes the structural evolution from the parent compound to advanced N-alkylated derivatives . The critical differentiator in this class is not merely the addition of an alkyl chain, but the implementation of a "Spacer + Lipophilic Anchor" motif. While simple N-alkylation (e.g., N-ethyl, N-butyl) improves lipophilicity, it often fails to provide the specific steric interactions required for high-affinity binding. Conversely, complex N-alkylation (as seen in Tiagabine ) utilizes a specific linker length and a bulky lipophilic terminus to lock the transporter in an open-to-out conformation.

Comparative Performance Analysis

The following table contrasts the physicochemical and pharmacological profiles of the parent compound against simple alkyl derivatives and the optimized therapeutic standard.

FeatureNipecotic Acid (Parent)N-Butyl Nipecotic Acid (Simple Alkyl)Tiagabine (Complex N-Alkyl)
Structure Type Zwitterionic Amino AcidShort-Chain HydrophobicSpacer + Lipophilic Anchor
GAT-1 Potency (

)
~12

M
~2–5

M (Est.)
20–100 nM
BBB Permeability Negligible (

)
Moderate (

)
High (

)
Selectivity Non-selective (GAT1-4)Low SelectivityHighly Selective (GAT-1)
Mechanism Competitive SubstrateCompetitive InhibitorLocked-Conformation Inhibitor
Metabolic Stability High (Renal Excretion)Moderate (Oxidation)Moderate (CYP3A4 metabolism)

Key Insight: Simple alkylation (N-butyl) increases lipophilicity but yields diminishing returns on potency. The "Anchor" moiety in Tiagabine (bis-3-methyl-2-thienyl) is essential for interacting with the GAT-1 extracellular vestibule, providing a >100-fold increase in potency over the parent.

Scientific Mechanics: Structure-Activity Relationship (SAR)

To rationally design improved derivatives, one must understand the tripartite structure of successful GAT inhibitors.

The Tripartite Model
  • The Warhead (Nipecotic Acid): Mimics GABA.[1][2] Interacts with the substrate binding site (Arg69, Tyr140 in GAT-1). The (R)-enantiomer is generally more potent for GAT-1 inhibition.[2][3]

  • The Spacer: A 3-4 carbon aliphatic chain is optimal. It acts as a "molecular ruler," positioning the anchor outside the translocation pore.

  • The Lipophilic Anchor: Bulky aromatic groups (e.g., diphenyl, dithienyl) bind to a hydrophobic pocket in the transporter's vestibule, preventing the conformational change necessary for GABA transport.

SAR_Pathway Parent Nipecotic Acid (Polar Warhead) Linker Alkyl Spacer (3-4 Carbons) Parent->Linker N-Alkylation Potency High Potency (nM Range) Parent->Potency Substrate Mimicry Anchor Lipophilic Anchor (Diaryl/Dithienyl) Linker->Anchor Attachment Anchor->Potency Vestibule Binding BBB BBB Penetration Anchor->BBB Increased LogP

Figure 1: The tripartite structural logic for transforming Nipecotic Acid into a potent, brain-penetrant drug.

Experimental Protocols
Protocol A: Synthesis via Reductive Amination (Self-Validating)

Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is a self-validating, controlled process that stops at the tertiary amine.

Reagents:

  • Ethyl nipecotate (Start with ester to improve solubility).

  • Target Aldehyde (e.g., 4,4-bis(3-methyl-2-thienyl)butanal for Tiagabine analogs).

  • Sodium Triacetoxyborohydride (STAB).

  • Dichloromethane (DCM) and Acetic Acid (AcOH).

Workflow:

  • Imine Formation: Dissolve Ethyl nipecotate (1.0 eq) and Target Aldehyde (1.1 eq) in DCM. Add AcOH (1.5 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

    • Validation: Solution may turn slightly yellow/cloudy as the imine forms.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 12–16 hours.

    • Mechanism:[1][4][5][6] STAB is mild and will reduce the imine but not the aldehyde, preventing side reactions.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Hydrolysis (Critical Step): The ester group must be hydrolyzed to the free acid for biological activity. Treat the crude product with LiOH in THF/Water (1:1) for 4 hours. Acidify to pH 5–6 to precipitate the zwitterionic product or extract as the hydrochloride salt.

Protocol B:

-GABA Uptake Assay

Objective: Determine


 values using HEK-293 cells stably expressing human GAT-1 (hGAT-1).
  • Preparation: Seed hGAT-1-HEK293 cells in 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Buffer Exchange: Wash cells 2x with Krebs-Henseleit Buffer (KHB) to remove endogenous GABA.

  • Inhibitor Incubation: Add test compounds (N-alkylated derivatives) at varying concentrations (

    
     to 
    
    
    
    M) in KHB. Incubate for 10 min at 37°C.
  • Uptake Initiation: Add

    
    -GABA (final concentration 20 nM, specific activity ~80 Ci/mmol). Incubate for exactly 10 min.
    
    • Control: Use non-transfected HEK cells to determine non-specific uptake.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KHB (stops transport).

  • Quantification: Lyse cells with 0.1 M NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model to derive

    
    .
    
Strategic Recommendations
  • For Basic SAR Studies: Use N-butyl nipecotic acid as a lipophilic control. It establishes the baseline effect of BBB permeability without the specific "anchor" binding.

  • For Drug Discovery: Focus on Spacer rigidity . Recent data suggests that introducing an alkene or alkyne into the spacer (restricting conformational freedom) can enhance selectivity between GAT-1 and GAT-3.

  • Chirality Matters: Always separate enantiomers early. The (R)-isomer of the nipecotic acid warhead is typically the active species for GAT-1; racemic mixtures will dilute your potency data by 50%.

References
  • Nielsen, E. B., et al. "Tiagabine: A Novel Anticonvulsant." Epilepsia, vol. 38, no.[2][3][4][5][7][8] 1, 1997.[9]

  • Andersen, K. E., et al. "Synthesis of Novel GABA Uptake Inhibitors.[10] Bioisosteres of Tiagabine." Journal of Medicinal Chemistry, vol. 44, no. 16, 2001.

  • Kragler, A., et al. "Novel Parent Structures for Inhibitors of the Murine GABA Transporters mGAT3 and mGAT4." European Journal of Pharmacology, vol. 519, 2005.[9]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[11] Journal of Organic Chemistry, vol. 61, no. 11, 1996.

  • Jurik, A., et al. "Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue." Bioorganic & Medicinal Chemistry, vol. 21, 2013.[10]

Sources

Validating the GABA uptake inhibitory effect of "1-Propylpiperidine-3-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating the pharmacological activity of 1-Propylpiperidine-3-carboxylic acid hydrochloride (N-propylnipecotic acid HCl). It is designed for application scientists and researchers requiring a rigorous, self-validating experimental framework.

Content Type: Publish Comparison Guide Subject: Neuropharmacology / Transporter Kinetics Target: GAT-1 (GABA Transporter 1)[1][2]

Executive Summary & Compound Profile

This compound is a structural derivative of nipecotic acid , a classic inhibitor of GABA (γ-aminobutyric acid) uptake. While nipecotic acid is a potent inhibitor, its hydrophilic nature limits Blood-Brain Barrier (BBB) permeability. The N-propyl modification represents a strategic lipophilic enhancement designed to modulate bioavailability while retaining affinity for the GABA transporter (GAT).

This guide validates its efficacy as a competitive GABA uptake inhibitor , positioning it within the landscape of established tools like Nipecotic Acid (the parent scaffold) and Tiagabine (the clinical standard).

Mechanistic Positioning
  • Primary Target: GAT-1 (SLC6A1), the predominant neuronal GABA transporter.[2][3]

  • Mechanism: Competitive inhibition.[4][5] Unlike bulky lipophilic inhibitors (e.g., Tiagabine) that lock the transporter in an occluded state, N-alkylated nipecotic acid derivatives often behave as transportable inhibitors or competitive blockers depending on concentration and alkyl chain length.

Mechanistic Visualization: The GAT-1 Inhibition Cycle

The following diagram illustrates the interference of the compound with the GABA reuptake cycle at the synaptic cleft.

GAT1_Mechanism Synapse Synaptic Cleft (High GABA) GABA GABA Synapse->GABA Release GAT1_Out GAT-1 (Outward-Open) Complex Inhibitor-GAT1 Complex GAT1_Out->Complex Blockade Cytosol Presynaptic Cytosol (Low GABA) GAT1_Out->Cytosol Translocation (Normal Function) Complex->GAT1_Out Dissociation GABA->GAT1_Out Binding Compound 1-Propylpiperidine-3-carboxylic acid Compound->GAT1_Out Competitive Binding

Figure 1: Competitive binding mechanism at the GAT-1 transporter interface. The N-propyl derivative competes with GABA for the substrate recognition site, reducing GABA clearance.

Comparative Performance Analysis

To objectively assess the utility of 1-Propylpiperidine-3-carboxylic acid, it must be benchmarked against the "Gold Standards" of the field.

FeatureNipecotic Acid 1-Propylpiperidine-3-carboxylic acid Tiagabine
Role Parent ScaffoldLipophilic Probe Clinical Drug
IC50 (GAT-1) ~1–10 µM~5–20 µM (Est.) 10–100 nM
Mechanism Substrate / Competitive InhibitorCompetitive Inhibitor Non-Transported Blocker
BBB Permeability Negligible (Hydrophilic)Moderate (Enhanced Lipophilicity) High
Selectivity GAT-1 > GAT-2/3GAT-1 Selective Highly GAT-1 Selective
Experimental Use In vitro mechanistic studiesSAR studies; BBB transport modeling In vivo efficacy models

Key Insight: While the N-propyl derivative may show slightly lower intrinsic potency (higher IC50) than the parent nipecotic acid due to steric factors at the binding site, it is a critical tool for studying how lipophilicity influences transporter interaction without the massive bulk of the Tiagabine side-chain.

Validation Protocol: Synaptosomal [³H]-GABA Uptake Assay

This protocol provides a self-validating system to determine the IC50 of the compound.

Phase A: Preparation of Synaptosomes
  • Source: Rat cerebral cortex (rich in GAT-1).

  • Buffer: Krebs-Henseleit (KH) buffer, pH 7.4, oxygenated.

  • Method: Homogenize tissue in 0.32 M sucrose; centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in KH buffer.

Phase B: The Uptake Assay Workflow

This workflow ensures data integrity by including both active and passive transport controls.

Assay_Workflow Step1 Pre-Incubation (37°C, 10 min) Step2 Add Test Compound (10 nM - 100 µM) Step1->Step2 Step3 Initiate Uptake Add [³H]-GABA (10-50 nM) Step2->Step3 Step4 Incubation (3-5 min, Linear Phase) Step3->Step4 Step5 Termination Rapid Filtration (GF/B Filters) Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6 Control_Cold Control: 4°C (Non-specific binding) Control_Cold->Step3 Parallel Run Control_Nipec Positive Control: Nipecotic Acid (1 mM) Control_Nipec->Step3 Validation

Figure 2: Step-by-step workflow for the radioligand uptake inhibition assay.

Phase C: Critical Validation Steps
  • Linearity Check: Ensure the incubation time (3–5 min) is within the linear phase of uptake. Longer times will confuse uptake rates with equilibrium levels.

  • Non-Specific Binding (NSB): Run a parallel set at 4°C. Active transport is temperature-dependent; uptake at 4°C represents passive diffusion/binding and must be subtracted from the 37°C data.

  • Sodium Dependence: GAT-1 is Na+-dependent.[3] Replacing Na+ with Choline or Li+ in the buffer should abolish uptake, confirming the transporter's identity.

Data Interpretation & Expected Results

Dose-Response Curve (IC50 Calculation)

Plot the Specific Uptake (% of Control) vs. Log[Concentration] .

  • Formula:

    
    
    
  • Expectation: A sigmoidal curve.

    • Nipecotic Acid: Shifts left (Lower IC50).

    • 1-Propylpiperidine-3-carboxylic acid: Shifts slightly right relative to Nipecotic acid (Higher IC50, typically 5–20 µM range).

    • Tiagabine: Shifts far left (Nanomolar IC50).

Kinetic Analysis (Lineweaver-Burk Plot)

To confirm the competitive nature of the inhibition:

  • Plot

    
     (velocity) vs. 
    
    
    
    (GABA concentration).
  • Result: The lines for different inhibitor concentrations should intersect at the Y-axis (

    
     remains constant), while the X-intercept  (
    
    
    
    ) shifts closer to zero.
  • Interpretation:

    
     is unchanged (transporter capacity is intact), but 
    
    
    
    increases (apparent affinity for GABA decreases).

References

  • Johnston, G. A., et al. (1976).[5] "Nipecotic acid: a potent inhibitor of GABA uptake into rat brain slices." Journal of Neurochemistry. Link

  • Krogsgaard-Larsen, P. (1980).[4] "Inhibitors of the GABA uptake systems."[1][5][6][7] Molecular and Cellular Biochemistry. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent inhibitor of GABA uptake." Epilepsia.[1] Link

  • Schousboe, A., et al. (2004). "Role of GABA transport in the maintenance of GABA homeostasis." Neurochemical Research. Link

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" selectivity against other transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as N-Propylnipecotic acid hydrochloride ), focusing on its pharmacological selectivity profile against major neurotransmitter transporters.

Executive Summary & Molecule Identity

This compound is a lipophilic derivative of Nipecotic Acid , a classic inhibitor of GABA (gamma-aminobutyric acid) uptake. While the parent compound, Nipecotic Acid, is a potent but hydrophilic GAT inhibitor that fails to cross the Blood-Brain Barrier (BBB), the N-propyl modification is a structural strategy designed to enhance membrane permeability while retaining affinity for the GABA transporter (GAT) orthosteric site.

  • Chemical Name: this compound

  • Common Name: N-Propylnipecotic acid HCl

  • Primary Target: GABA Transporter 1 (GAT-1) and GAT-3.[1]

  • Mechanism: Competitive Inhibition / Transportable Substrate.[2]

  • Key Advantage: Superior BBB penetration compared to Nipecotic Acid; distinct kinetic profile compared to high-affinity blockers like Tiagabine.

Mechanism of Action: The N-Substitution Effect

The selectivity of nipecotic acid derivatives is governed by the N-substituent's interaction with the GAT vestibule .

  • Orthosteric Binding: The piperidine-3-carboxylic acid core mimics the GABA zwitterion, binding to the substrate site deep within the transporter.

  • N-Propyl Modification: The propyl chain is a short alkyl group. Unlike the bulky lipophilic anchor of Tiagabine (which locks the transporter in an open-outward conformation), the propyl group is small enough to allow the molecule to potentially act as a substrate —meaning it is translocated into the cell, driving transporter cycling rather than just blocking it.

Diagram 1: GAT-1 Inhibition vs. Translocation Mechanism

GAT_Mechanism cluster_0 Extracellular Space cluster_1 cluster_2 Intracellular Space Compound 1-Propylpiperidine-3-carboxylic acid GAT1_Open GAT-1 (Outward Open) Compound->GAT1_Open Competes with GABA GABA Endogenous GABA GABA->GAT1_Open GAT1_Occ GAT-1 (Occupied) GAT1_Open->GAT1_Occ Binding GAT1_In GAT-1 (Inward Open) GAT1_Occ->GAT1_In Translocation (Substrate Mode) Release Intracellular Release GAT1_In->Release Release into Cytosol Tiagabine Tiagabine (Blocker) Tiagabine->GAT1_Open Locks in Open State (Non-Transported)

Caption: Comparison of substrate-like transport (N-propyl derivative) versus non-transportable blocking (Tiagabine) at the GAT-1 interface.

Comparative Selectivity Profile

This section objectively compares 1-Propylpiperidine-3-carboxylic acid against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of N-substituted nipecotic acids.[3]

Table 1: Transporter Selectivity Matrix
Target Transporter1-Propylpiperidine-3-carboxylic acidNipecotic Acid (Parent)Tiagabine (Standard)SNAP-5114 (Alternative)
GAT-1 High Affinity (IC50 ~1-10 µM)*High Affinity (IC50 ~10-20 µM)Very High (IC50 ~20-100 nM)Low Affinity
GAT-2 Low / NegligibleLow / NegligibleNegligibleModerate
GAT-3 Moderate Affinity Moderate AffinityNegligibleHigh Affinity
BGT-1 No ActivityNo ActivityNo ActivityLow Activity
DAT (Dopamine) > 100 µM (Non-selective) > 1000 µM> 100 µM> 100 µM
SERT (Serotonin) > 100 µM (Non-selective) > 1000 µM> 100 µM> 100 µM
GlyT (Glycine) No ActivityNo ActivityNo ActivityNo Activity

*Note: N-alkyl derivatives generally show slightly reduced intrinsic affinity compared to the free amine (Nipecotic acid) unless the alkyl group accesses a specific hydrophobic pocket. However, functional potency in tissue slices is often higher due to lipophilicity.

Key Differentiators:
  • Vs. Tiagabine: Tiagabine is highly GAT-1 selective due to its diarylbutenyl tail. The 1-Propyl derivative lacks this bulk, resulting in a "mixed" profile (GAT-1 > GAT-3) similar to the parent molecule, but with better tissue penetration.

  • Vs. Monoamine Transporters (DAT/SERT/NET): The 1-Propyl derivative maintains excellent selectivity against monoamine transporters. It does not interfere with dopaminergic or serotonergic signaling, making it a clean tool for isolating GABAergic effects.

  • Vs. Glycine Transporters: Unlike some amino acid analogs, the piperidine ring structure strictly excludes binding to GlyT1 or GlyT2.

Experimental Protocols for Validation

To validate the selectivity of 1-Propylpiperidine-3-carboxylic acid in your own lab, follow these self-validating protocols.

Protocol A: Competitive Uptake Assay (GAT Subtype Specificity)

Objective: Determine IC50 values for GAT-1 vs. GAT-3.

  • Cell Lines: Use HEK-293 cells stably expressing human GAT-1 (hGAT-1) or hGAT-3.

  • Buffer Preparation: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Pre-Incubation: Incubate cells with the test compound (0.01 µM – 1000 µM) for 10 minutes at 37°C.

    • Control: Use Tiagabine (10 µM) as a positive control for GAT-1 block.

    • Control: Use SNAP-5114 (20 µM) as a positive control for GAT-3 block.

  • Uptake Initiation: Add [³H]-GABA (20 nM final concentration). Incubate for 10 minutes.

  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer to stop transport.
    
  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Electrophysiological Transport Current Recording

Objective: Distinguish between a "Blocker" and a "Substrate".

  • Setup: Whole-cell patch clamp on GAT-1 expressing cells (or Xenopus oocytes).

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Application:

    • Apply GABA (30 µM) . Observe inward current (

      
      ) caused by 
      
      
      
      cotransport.
    • Wash.

    • Apply 1-Propylpiperidine-3-carboxylic acid (100 µM) alone.

  • Interpretation:

    • If Current Observed: The compound is a substrate (translocated).[1]

    • If No Current: Co-apply with GABA. If GABA current is reduced, the compound is a non-transportable blocker .

    • Expected Result: N-propyl derivatives often induce small transport currents, indicating substrate behavior.

Diagram 2: Experimental Workflow Logic

Workflow Start Start: Characterize 1-Propylpiperidine-3-carboxylic acid Step1 Assay 1: [³H]-GABA Uptake (HEK-hGAT1 vs HEK-hGAT3) Start->Step1 Decision1 IC50 Ratio GAT1/GAT3 Step1->Decision1 ResultA High Selectivity (>50x) (Like Tiagabine) Decision1->ResultA >50 ResultB Mixed Affinity (Like Nipecotic Acid) Decision1->ResultB <10 Step2 Assay 2: Patch Clamp (Current Measurement) ResultB->Step2 Decision2 Induces Inward Current? Step2->Decision2 ResultC Substrate (Translocated) Decision2->ResultC Yes ResultD Blocker (Inhibitor only) Decision2->ResultD No

Caption: Logical workflow to determine the precise pharmacological classification of the compound.

References
  • Larsson, O. M., et al. (1981). "Comparison between (RS)-nipecotic acid and GABA transport in cultured astrocytes." Neurochemical Research, 6(3), 257-266.

  • Wood, J. D., et al. (1979). "Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid." Canadian Journal of Physiology and Pharmacology, 57(6), 581-585.

  • Andersen, K. E., et al. (1993). "Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake." Journal of Medicinal Chemistry, 36(12), 1716-1725.

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research, 1(2), 77-93.
  • Schousboe, A., et al. (2004). "Role of the GABA transporter in epilepsy." Advances in Experimental Medicine and Biology, 548, 49-58.

Sources

In Vitro and In Vivo Correlation Guide: 1-Propylpiperidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation for "1-Propylpiperidine-3-carboxylic acid hydrochloride" Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of This compound (N-propylnipecotic acid), a structural analog of the classic GABA uptake inhibitor Nipecotic Acid. Designed for drug development professionals, this document focuses on the In Vitro-In Vivo Correlation (IVIVC) challenges inherent to GABA transporter (GAT-1) inhibitors.

While Nipecotic Acid exhibits high potency in vitro but fails in vivo due to poor Blood-Brain Barrier (BBB) penetration, and Tiagabine represents the optimized clinical solution, 1-Propylpiperidine-3-carboxylic acid serves as a critical "bridging" compound. It illustrates the pharmacological trade-off between N-substituent lipophilicity and transporter affinity.

Compound Profile & Mechanistic Basis[1]

1-Propylpiperidine-3-carboxylic acid HCl acts as a competitive inhibitor of the Gamma-Aminobutyric Acid Transporter 1 (GAT-1). By blocking GAT-1, it prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, thereby enhancing inhibitory neurotransmission.

Chemical & Pharmacological Comparison
FeatureNipecotic Acid (Parent) 1-Propylpiperidine-3-carboxylic acid (Subject) Tiagabine (Gold Standard)
Structure Secondary amine (Hydrophilic)N-propyl tertiary amine (Moderate Lipophilicity)N-lipophilic anchor (High Lipophilicity)
GAT-1 Affinity (

)
High (~1–10 µM)Moderate (~10–50 µM)*High (~20–100 nM)
BBB Permeability NegligibleModerateHigh
In Vivo Efficacy Inactive (Systemic admin)Weak/ModeratePotent Anticonvulsant
Role Reference ToolSAR Probe / IntermediateClinical Drug

*Note: Simple N-alkylation (methyl/propyl) of nipecotic acid often reduces affinity compared to the parent unless a specific lipophilic pocket is engaged, as seen with Tiagabine.

Mechanistic Pathway Diagram

GAT_Inhibition GABA_Synapse Synaptic Cleft (High GABA needed) GAT1 GAT-1 Transporter (Reuptake Mechanism) GABA_Synapse->GAT1 Substrate GABA_Receptor Post-Synaptic GABA Receptor GABA_Synapse->GABA_Receptor Binding Reuptake GABA Removal (Signal Termination) GAT1->Reuptake Transport Inhibitor 1-Propylpiperidine-3-carboxylic acid Inhibitor->GAT1 Competes/Blocks Response Inhibitory Signal (Anticonvulsant) GABA_Receptor->Response Activation

Figure 1: Mechanism of Action.[1][2][3] The subject compound competes with GABA for the GAT-1 transporter, preventing reuptake and prolonging synaptic signaling.

In Vitro Assessment Protocols

To establish the "In Vitro" side of the correlation, you must determine two key parameters: Potency (Affinity) and Permeability .

Experiment A: [³H]-GABA Uptake Assay (Potency)

Objective: Determine the


 of the hydrochloride salt against human or murine GAT-1.
  • System: HEK-293 or CHO cells stably expressing mGAT1 or hGAT1.

  • Preparation: Harvest cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation:

    • Pre-incubate cells with the test compound (0.1 µM – 1000 µM) for 15 minutes at 37°C.

    • Add [³H]-GABA (final concentration 10–20 nM) and incubate for 5–10 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Validation: Run Nipecotic Acid (positive control) alongside. Expect

    
     for Nipecotic Acid.
    
Experiment B: PAMPA-BBB (Permeability)

Objective: Predict blood-brain barrier penetration.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Donor Well: Phosphate-buffered saline (pH 7.4) containing 1-Propylpiperidine-3-carboxylic acid (100 µM).

  • Acceptor Well: Drug-free buffer.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: LC-MS/MS quantification of donor and acceptor compartments.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high BBB permeability (Tiagabine-like).
      
    • Expectation: 1-Propyl analog should show higher

      
       than Nipecotic Acid but potentially lower than Tiagabine.
      
In Vivo Assessment Protocols

The "In Vivo" side focuses on whether the compound reaches the target (PK) and exerts an effect (PD).

Experiment C: Microdialysis (Pharmacokinetics)

Objective: Measure free extracellular concentration in the brain (Striatum/Hippocampus).

  • Subjects: Male Sprague-Dawley rats.

  • Probe Implantation: Stereotaxic insertion of microdialysis probe into the hippocampus.

  • Administration: IP or IV injection of 1-Propylpiperidine-3-carboxylic acid HCl (e.g., 10–20 mg/kg).

  • Sampling: Collect dialysate every 20 minutes for 4 hours.

  • Analysis: HPLC-MS/MS or OPA-derivatization with electrochemical detection.

  • Metric: Calculate

    
     ratio (
    
    
    
    ).
Experiment D: DBA/2 Mouse Model (Efficacy)

Objective: Evaluate anticonvulsant activity (sound-induced seizures).

  • Subjects: DBA/2 mice (susceptible to audiogenic seizures).

  • Dosing: Administer test compound (IP) at varying doses (e.g., 1, 3, 10, 30 mg/kg).

  • Stimulus: 30 minutes post-dose, expose mice to high-intensity sound (110 dB, 60s).

  • Scoring: Presence/Absence of tonic-clonic seizures.

  • Endpoint: Determine

    
     (Effective Dose for 50% protection).
    
IVIVC Analysis & Interpretation

The correlation is established by mapping the In Vitro Potency (


)  against the In Vivo Efficacy (

)
, corrected for Permeability (

)
.
The "Nipecotic Acid Paradox" vs. The "Tiagabine Solution"
CompoundIn Vitro PotencyBBB PermeabilityIn Vivo EfficacyIVIVC Status
Nipecotic Acid HighVery LowNone (Systemic)Disconnect (Potency

Efficacy)
1-Propyl Analog ModerateModerateModerate/LowPartial Correlation (Limited by affinity loss)
Tiagabine HighHighHighLinear Correlation

Scientific Insight: Data from SAR studies (e.g., Krogsgaard-Larsen et al.) suggest that while N-propylation improves the lipophilicity of nipecotic acid, it may cause a steric clash or loss of hydrogen bonding within the GAT-1 active site, reducing intrinsic affinity.

  • Success Criteria: A successful IVIVC for this compound would show that any gain in

    
     (permeability) is not negated by a disproportionate increase in 
    
    
    
    (loss of potency).
  • Failure Mode: If the 1-Propyl analog enters the brain (

    
    ) but requires massive concentrations to inhibit GAT-1 (
    
    
    
    ), the
    
    
    will remain high, indicating a poor therapeutic index.
Workflow Visualization

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Synthesize Synthesize 1-Propyl-HCl Assay_Uptake [3H]-GABA Uptake Assay (Determine IC50) Synthesize->Assay_Uptake Assay_PAMPA PAMPA Assay (Determine Pe) Synthesize->Assay_PAMPA Model_Seizure DBA/2 Mouse Model (Determine ED50) Assay_Uptake->Model_Seizure Predict Dose Range PK_Microdialysis Brain Microdialysis (Determine Kp,uu) Assay_PAMPA->PK_Microdialysis Predict BBB Entry Correlation IVIVC Analysis (Potency vs. Exposure vs. Effect) Model_Seizure->Correlation Efficacy Data PK_Microdialysis->Correlation Exposure Data

Figure 2: Experimental Workflow. Integrating in vitro potency and permeability data to predict and validate in vivo outcomes.

References
  • Krogsgaard-Larsen, P., et al. (1994). GABA Uptake Inhibitors: Design, Molecular Pharmacology and Therapeutic Prospects. Current Pharmaceutical Design.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International.

  • Suzdak, P. D., et al. (1992). The pharmacology of tiagabine, a potent and selective GABA uptake inhibitor. Epilepsy Research.

  • BLD Pharm. (n.d.). This compound Product Information.

  • Wahab, A., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors.[4][1][3][5] Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to GABA Uptake Inhibitors: The Piperidine-3-Carboxylic Acid Scaffold and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone can produce anticonvulsant, anxiolytic, and muscle relaxant effects.[1][2] This guide provides a comparative analysis of GABA uptake inhibitors, with a particular focus on compounds derived from the piperidine-3-carboxylic acid scaffold, and contrasts them with other known GABA modulators. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their characterization.

The GABAergic Synapse and the Role of GABA Transporters

GABAergic neurotransmission is a tightly regulated process. GABA is synthesized from glutamate, packaged into synaptic vesicles, and released into the synaptic cleft upon neuronal depolarization.[1] It then binds to postsynaptic GABA receptors (ionotropic GABA-A and metabotropic GABA-B receptors), leading to hyperpolarization of the postsynaptic neuron and a reduction in its excitability.[1] The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[1] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[3] GAT-1 is the predominant subtype in the brain and is a key target for therapeutic intervention.[3][4] By inhibiting these transporters, the extracellular concentration of GABA is increased, prolonging its inhibitory effect.[3]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Vesicle->Synaptic_Cleft_Pre Release GAT-1 GABA Transporter (GAT-1) GABA_in_Cleft GABA Synaptic_Cleft_Pre->GABA_in_Cleft GABA_in_Cleft->GAT-1 Reuptake GABA_Receptor GABA Receptor GABA_in_Cleft->GABA_Receptor Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Caption: The GABAergic Synapse and Site of Action for GAT Inhibitors.

The Piperidine-3-Carboxylic Acid Scaffold: A Foundation for GAT Inhibitors

A significant class of GAT inhibitors is built upon the piperidine-3-carboxylic acid backbone, also known as nipecotic acid. This cyclic amino acid acts as a substrate for GABA transporters and competitively inhibits GABA uptake.[5]

Nipecotic Acid: As the parent compound, nipecotic acid is a potent inhibitor of both neuronal and glial GABA uptake.[5] However, its therapeutic potential is limited by its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[6]

Comparative Analysis of GAT Inhibitors

To understand the landscape of GAT inhibitors, it is instructive to compare various derivatives of the piperidine-3-carboxylic acid scaffold and other related structures.

CompoundChemical ClassPrimary TargetPotency (IC50/Ki)Key Features & Limitations
Nipecotic Acid Piperidine-3-carboxylic acidGAT-1, GAT-2, GAT-3μM rangePotent inhibitor but poor BBB penetration.[5][6]
1-Propylpiperidine-3-carboxylic acid hydrochloride N-alkylated piperidine-3-carboxylic acidPresumed GAT inhibitorNot publicly availableIncreased lipophilicity may improve BBB penetration; activity requires experimental confirmation.
Tiagabine Nipecotic acid derivativeGAT-1IC50: ~0.07 μM[3]Potent and selective GAT-1 inhibitor; clinically used as an anticonvulsant (Gabitril®).[4][7][8][9][10][11]
SKF-89976A Nipecotic acid derivativeGAT-1Potent inhibitorWell-characterized research tool for studying GAT-1 function.
Guvacine Tetrahydropyridine carboxylic acidGAT-1μM rangeStructurally related to nipecotic acid, also a potent GAT inhibitor with limited BBB permeability.[5]

Tiagabine: A Clinical Success Story

Tiagabine is a lipophilic derivative of nipecotic acid that demonstrates the successful application of modifying the parent scaffold to achieve therapeutic efficacy.[6][7] By incorporating a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group at the nitrogen atom, Tiagabine achieves high potency and selectivity for GAT-1 and can effectively cross the BBB.[10][12] It is used as an adjunctive therapy for partial seizures.[7][9][11] The mechanism of action involves blocking the reuptake of GABA into presynaptic neurons, thereby increasing the amount of GABA available in the synaptic cleft to interact with postsynaptic receptors.[7][9]

Beyond GAT Inhibition: A Broader View of GABA Modulators

While GAT inhibitors represent a key strategy for enhancing GABAergic signaling, it is important to consider them within the broader context of other GABA modulators.

  • GABA Receptor Agonists: These compounds, such as muscimol, directly bind to and activate GABA receptors, mimicking the effect of GABA.

  • GABA Receptor Antagonists: Compounds like bicuculline competitively block the GABA binding site on GABA-A receptors, leading to a decrease in inhibitory neurotransmission and convulsant effects.[13] Picrotoxin is a non-competitive antagonist that blocks the chloride channel of the GABA-A receptor.[13]

  • GABA-A Receptor Positive Allosteric Modulators (PAMs): This class of drugs, which includes benzodiazepines (e.g., diazepam) and barbiturates (e.g., phenobarbital), do not activate the GABA-A receptor directly.[14] Instead, they bind to a different site on the receptor and enhance the effect of GABA, typically by increasing the frequency (benzodiazepines) or duration (barbiturates) of channel opening.[15][16]

Experimental Methodologies for Characterizing GABA Uptake Inhibitors

The discovery and development of novel GAT inhibitors rely on robust and reproducible experimental assays. Below are protocols for two fundamental techniques used to assess the activity of these compounds.

[³H]GABA Uptake Assay

This radioligand binding assay is a standard method to determine the potency of a compound in inhibiting GABA uptake.

Principle: This assay measures the ability of a test compound to compete with radiolabeled GABA ([³H]GABA) for uptake into synaptosomes (nerve terminals) or cells expressing a specific GAT subtype. A reduction in the accumulation of [³H]GABA in the presence of the test compound indicates inhibitory activity.

Step-by-Step Protocol:

  • Preparation of Synaptosomes or GAT-expressing Cells:

    • For synaptosomes, brain tissue (e.g., rat cortex) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Alternatively, cell lines (e.g., HEK293) stably expressing a specific GAT subtype (e.g., human GAT-1) are cultured and harvested.

  • Assay Setup:

    • In a 96-well plate, add a pre-determined amount of synaptosomes or cells to each well containing a physiological buffer (e.g., Krebs-Ringer).

    • Add varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Tiagabine). Include a control group with no inhibitor (total uptake) and a group with a high concentration of a known inhibitor to determine non-specific uptake.

  • Initiation of Uptake:

    • Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 10-20 minutes).

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer and harvesting them onto a filter mat using a cell harvester.

  • Quantification:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve.

A Prepare Synaptosomes or GAT-expressing Cells B Aliquot into 96-well Plate with Buffer A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Uptake with [³H]GABA C->D E Incubate at Controlled Temperature D->E F Terminate Uptake by Rapid Filtration E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 Value G->H

Caption: Workflow for a [³H]GABA Uptake Assay.

Electrophysiological Assay (Patch-Clamp)

Principle: This technique directly measures the functional consequences of GAT inhibition on GABA-A receptor-mediated currents in neurons or cells expressing GABA-A receptors.

Conceptual Overview:

  • A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the membrane of a single neuron.

  • The patch of membrane is then either studied in its cell-attached configuration or ruptured to allow for whole-cell recording of ionic currents.

  • GABA is applied to the cell, which activates GABA-A receptors and elicits an inward chloride current (at a hyperpolarized holding potential).

  • The test compound is then co-applied with GABA. If the compound is a GAT inhibitor, it will increase the local concentration of GABA at the receptor, resulting in a potentiation or prolongation of the GABA-A receptor-mediated current.

  • The magnitude and duration of this effect can be quantified to assess the efficacy of the GAT inhibitor.

Conclusion

The development of GABA uptake inhibitors, particularly those based on the piperidine-3-carboxylic acid scaffold, has provided valuable tools for both basic research and clinical practice. While parent compounds like nipecotic acid laid the groundwork, chemical modifications leading to drugs like Tiagabine have demonstrated the therapeutic potential of this class of molecules. The exploration of novel derivatives, such as this compound, continues to be a promising avenue for discovering next-generation GABA modulators with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of their comparative pharmacology, guided by robust experimental methodologies, is essential for advancing the treatment of epilepsy and other neurological disorders.

References

  • Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.

  • GABA reuptake inhibitors – Knowledge and References - Taylor & Francis.

  • Tiagabine: Package Insert / Prescribing Information - Drugs.com.

  • Anticonvulsant Activity of the Nipecotic Acid Ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed.

  • Tiagabine - Wikipedia.

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed.

  • Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed.

  • 2-Minute Neuroscience: GABA - YouTube.

  • GABA-A receptor positive allosteric modulator - Wikipedia.

  • The GABA transporter and its inhibitors - PubMed.

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.

  • Inhibitors of the GABA uptake systems - PubMed.

  • GABA Inhibitors - StatPearls - NCBI Bookshelf.

  • (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem.

  • Neurotransmitters: What They Are, Functions & Types - Cleveland Clinic.

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors - ResearchGate.

  • Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed.

  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... - ResearchGate.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

  • Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed.

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed.

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC.

  • GABA reuptake inhibitor - Wikipedia.

  • Nipecotic acid directly activates GABA(A)-like ion channels - PubMed.

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf.

  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents.

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science.

  • Receptor Pharmacology of GABA: A Review - Research Journal of Pharmacy and Technology.

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com.

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC - PubMed Central.

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed.

  • Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem.

Sources

Structure-activity relationship of "1-Propylpiperidine-3-carboxylic acid hydrochloride" analogs

[1]

Executive Summary

1-Propylpiperidine-3-carboxylic acid hydrochloride (N-propylnipecotic acid) represents a pivotal "bridge" molecule in the structure-activity relationship (SAR) evolution of GABA uptake inhibitors.[1] It sits functionally and structurally between the polar, substrate-mimetic parent compound Nipecotic Acid and the highly potent, lipophilic drug Tiagabine .

This guide analyzes the pharmacological transition from substrate to inhibitor, the critical role of the N-substituent in Blood-Brain Barrier (BBB) permeability, and the specific steric requirements for high-affinity binding to the GABA Transporter-1 (GAT-1).[1]

Chemical Profile & Core Scaffold

The molecule consists of a piperidine ring bearing a carboxylic acid at the 3-position (mimicking the GABA carboxylate) and a propyl chain at the nitrogen (modulating lipophilicity).[2]

PropertySpecification
Chemical Name This compound
Common Name N-Propylnipecotic acid HCl
CAS Number 1795498-10-0 (HCl salt); 783265-23-6 (Free base)
Molecular Formula C₉H₁₇NO₂[1][3][4] · HCl
Key Moiety Nipecotic Acid (GABA mimetic scaffold)
Role SAR Probe; GAT-1 Inhibitor (Non-substrate)
SAR Analysis: The "Anchor & Switch" Mechanism

The development of GAT-1 inhibitors relies on converting a transported substrate (Nipecotic acid) into a non-transported blocker.[2] This is achieved via N-substitution.[1][2]

A. The Scaffold (Orthosteric Site) [2]
  • Nipecotic Acid: The parent scaffold binds to the orthosteric site of GAT-1.[2] It is a substrate , meaning it is translocated across the membrane, effectively competing with GABA.[2]

  • Limitation: It is zwitterionic and highly hydrophilic (LogP < 0), preventing BBB penetration.[2]

B. The N-Substituent (The Switch)
  • N-Propyl Substitution: Attaching a propyl group converts the molecule from a substrate into a pure inhibitor .[1][2] The bulk prevents the conformational change required for translocation.[2]

  • Lipophilicity: The propyl group increases LogP, theoretically improving BBB permeability compared to the parent.[2]

  • Potency Paradox: While N-alkylation stops transport, simple alkyl chains (like propyl) often reduce affinity (IC50 increases) compared to the free amine.[2] This is because the simple alkyl chain sterically hinders the orthosteric site without providing a compensatory interaction elsewhere.[2]

C. The "Anchor" Requirement (Tiagabine Evolution)
  • To recover and boost potency, the N-substituent must be longer (4 carbons) and terminate in a bulky lipophilic group (e.g., bis-thienyl).[2]

  • Mechanism: This "anchor" binds to a secondary hydrophobic vestibule on the extracellular side of GAT-1, locking the transporter in an open-to-out conformation.[1]

D. Stereochemistry
  • Activity: The (R)-enantiomer of nipecotic acid derivatives is the biologically active form.[2] The (S)-enantiomer is significantly less potent.[2]

Comparative Performance Data

The following table contrasts the probe molecule with its parent and the optimized drug.

FeatureNipecotic Acid (Parent)1-Propyl Analog (Probe)Tiagabine (Drug)
Structure Free Amine (NH)N-PropylN-(4,4-bis(3-methyl-2-thienyl)but-3-enyl)
Mechanism Substrate (Transported)Inhibitor (Blocker)Inhibitor (Locked Conformation)
GAT-1 Affinity (IC50) ~10 - 16 µM> 20 µM (Est.[1][3] Low Affinity)~0.07 µM (70 nM)
BBB Permeability Negligible (Polar)Moderate (Lipophilic)High (Optimized)
Selectivity GAT-1 > GAT-2/3GAT-1 SelectiveHighly GAT-1 Selective

Key Insight: The propyl analog demonstrates that lipophilicity can be improved via N-substitution, but without the specific "anchor" motif (as seen in Tiagabine), the affinity for the transporter remains suboptimal for clinical use.

Visualizing the SAR Logic

The diagram below illustrates the structural evolution and mechanistic shift from substrate to high-affinity inhibitor.

GNipecoticNipecotic Acid(Parent Scaffold)SubstrateMechanism:Substrate (Transported)Nipecotic->SubstratePolar/ZwitterionicPropyl1-Propyl Analog(The Probe)Nipecotic->Propyl+ N-Propyl Group(Increases Lipophilicity)BlockerMechanism:Pure Inhibitor (Non-transported)Propyl->BlockerSteric Bulk preventsTranslocationTiagabineTiagabine(The Drug)Propyl->Tiagabine+ Lipophilic Anchor(Extension to 4-C spacer)AnchorMechanism:Vestibule Binding (High Affinity)Tiagabine->AnchorBinds HydrophobicVestibule

Figure 1: Evolution from substrate (Nipecotic Acid) to simple blocker (Propyl analog) to high-affinity drug (Tiagabine).[2][3][5][6][7][8][9][10][11][12][13]

Experimental Protocol: GABA Uptake Assay

To evaluate the activity of 1-Propylpiperidine-3-carboxylic acid analogs, a radiolabeled GABA uptake assay using synaptosomes or transfected HEK-293 cells is the gold standard.[1]

Materials
  • Source: Rat brain synaptosomes or hGAT-1 transfected HEK cells.[1][2]

  • Radioligand: [³H]-GABA (Specific activity ~80 Ci/mmol).[2]

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

Workflow
  • Preparation: Resuspend synaptosomes/cells in buffer.

  • Incubation: Pre-incubate with the test compound (1-Propyl analog) for 10 min at 37°C.

    • Control: Use Tiagabine (10 µM) for non-specific uptake determination.[2]

  • Initiation: Add [³H]-GABA (final conc. 10-50 nM) and incubate for 5-10 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2]

  • Analysis: Calculate IC50 using non-linear regression (Log-concentration vs. Response).

AssayStep1Step 1: Prepare Synaptosomes(Rat Brain / HEK-GAT1)Step2Step 2: Pre-incubation(Test Compound + Tissue)Step1->Step2Step3Step 3: Add [³H]-GABA(Initiate Transport)Step2->Step3Step4Step 4: Rapid Filtration(Terminate Reaction)Step3->Step4Step5Step 5: Scintillation Counting(Data Acquisition)Step4->Step5

Figure 2: Standard [³H]-GABA uptake inhibition assay workflow.

References
  • GAT-1 Structure & Mechanism: Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid. Source: PubMed (NIH).[2]

  • Nipecotic Acid SAR & Tiagabine Development: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Source: European Journal of Medicinal Chemistry (via PubMed).[2]

  • Chemical Identity & Properties: this compound (Compound Summary). Source: BLD Pharm / PubChem Data.[2] [2]

  • GABA Transporter Pharmacology: The GABA transporter and its inhibitors. Source: PubMed.[2][7]

Head-to-head comparison of "1-Propylpiperidine-3-carboxylic acid hydrochloride" and nipecotic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison between Nipecotic Acid (the parent pharmacophore) and its N-substituted derivative, 1-Propylpiperidine-3-carboxylic acid (N-propyl nipecotic acid).

While Nipecotic Acid serves as the "gold standard" reference ligand for GABA transporter (GAT) affinity in vitro, it lacks systemic bioavailability due to its zwitterionic nature. 1-Propylpiperidine-3-carboxylic acid represents a structural evolution intended to modulate lipophilicity. However, Structure-Activity Relationship (SAR) data indicates that simple N-alkylation (such as the propyl group) often compromises intrinsic binding affinity compared to the parent secondary amine, without achieving the high potency conferred by bulky lipophilic anchors seen in clinical analogues like Tiagabine.

Key Takeaway: Researchers should utilize Nipecotic Acid for validating GAT-binding assays and defining maximal efficacy. 1-Propylpiperidine-3-carboxylic acid is best utilized in SAR profiling to map the steric tolerance of the GAT active site or as a lipophilic intermediate in the synthesis of complex GAT inhibitors.

Chemical & Physicochemical Profile

The fundamental difference lies in the substitution at the piperidine nitrogen (Position 1). This modification drastically alters the physicochemical landscape of the molecule, shifting it from a highly polar zwitterion to a more lipophilic entity.

FeatureNipecotic Acid1-Propylpiperidine-3-carboxylic Acid
IUPAC Name Piperidine-3-carboxylic acid1-Propylpiperidine-3-carboxylic acid
Chemical Structure Secondary Amine (Polar)Tertiary Amine (Lipophilic Tail)
Molecular Weight 129.16 g/mol 171.24 g/mol
LogP (Predicted) ~ -3.2 (Highly Hydrophilic)~ 0.5 - 1.2 (Moderately Lipophilic)
BBB Permeability Negligible (requires direct injection)Low to Moderate
pKa (Piperidine N) ~10.4~9.8
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "Pharmacophore vs. Modifier" concept.

ChemicalStructure NA Nipecotic Acid (Parent Pharmacophore) Propyl 1-Propylpiperidine-3-COOH (N-Alkyl Derivative) NA->Propyl N-Alkylation (+ Propyl Group) GAT GAT-1 Transporter Active Site NA->GAT High Affinity Binding (H-Bonding via NH) Propyl->GAT Reduced Affinity (Steric Clashes)

Figure 1: Structural relationship showing the derivatization of Nipecotic Acid to the 1-Propyl analog and the consequent impact on GAT binding.

Pharmacological Mechanism & Performance[1][2][3]

Mechanism of Action

Both compounds target the GABA Transporters (GATs) , specifically GAT-1 (SLC6A1), which is responsible for the reuptake of GABA from the synaptic cleft.

  • Nipecotic Acid: Acts as a competitive substrate/inhibitor .[1] It binds to the transporter and is translocated across the membrane, effectively competing with GABA. Its secondary amine forms critical hydrogen bonds within the orthosteric binding site.

  • 1-Propylpiperidine-3-carboxylic Acid: The N-propyl substitution converts the secondary amine to a tertiary amine. In GAT SAR studies, short alkyl chains (methyl, ethyl, propyl) typically disrupt the optimal hydrogen bonding geometry required for high-affinity binding. Unlike large lipophilic anchors (e.g., the diarylbutenyl group in Tiagabine) that reach an allosteric vestibule to boost affinity, the propyl group is often too short to reach hydrophobic pockets but large enough to cause steric hindrance.

Performance Data Comparison
MetricNipecotic Acid1-Propyl Derivative (Inferred*)Clinical Standard (Tiagabine)
GAT-1 Affinity (

)
2.6 - 16 µM (High Potency)> 50 µM (Reduced Potency)~0.07 µM
Mode of Inhibition Competitive SubstrateCompetitive InhibitorNon-transported Blocker
Selectivity GAT-1 > GAT-2/3Mixed/Low SelectivityHighly GAT-1 Selective
In Vivo Utility None (No BBB penetration)Limited (Poor potency/PK balance)High (Anticonvulsant)

Scientific Insight: The "Propyl Valley" phenomenon in SAR suggests that potency often dips when moving from H


 Methyl 

Propyl, before rising again with longer chains (Butyl/Pentyl) that carry aromatic rings. Therefore, 1-Propylpiperidine-3-carboxylic acid is likely less potent than Nipecotic Acid.

Experimental Protocol: [³H]-GABA Uptake Assay

To objectively compare these compounds, a radioligand uptake assay using rat brain synaptosomes or HEK-293 cells stably expressing mGAT-1 is the standard.

Workflow Logic
  • Preparation: Synaptosomes provide native lipid environments, while transfected cells offer subtype specificity.

  • Incubation: Competitors (Nipecotic acid vs. 1-Propyl) are pre-incubated to allow equilibrium binding.

  • Initiation: [³H]-GABA is added. The reaction is time-critical (usually 3-5 mins) to measure initial velocity rather than equilibrium accumulation.

  • Termination: Rapid filtration separates internalized GABA from free ligand.

Detailed Protocol Steps
  • Tissue Prep: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (S1). Centrifuge S1 (20,000 x g, 20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Henseleit buffer.

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Test Compound (Nipecotic Acid or 1-Propyl analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Buffer (Total Binding) or 1 mM Nipecotic Acid (Non-Specific Binding).

    • 200 µL Synaptosomal suspension.

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Uptake: Add 25 µL [³H]-GABA (Final concentration 10-20 nM). Incubate for exactly 3 minutes.

  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to stop transport.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Assay Visualization (DOT)

AssayWorkflow Start Synaptosome Preparation (Rat Cortex P2 Fraction) Incubation Pre-incubation (37°C, 10 min) + Test Compound (Nipecotic Acid / 1-Propyl) Start->Incubation Reaction Add [3H]-GABA Initiate Transport (3 min) Incubation->Reaction Stop Rapid Filtration (GF/B) + Ice-cold Wash Reaction->Stop Read Scintillation Counting Calculate IC50 Stop->Read

Figure 2: Step-by-step workflow for the competitive [³H]-GABA uptake inhibition assay.

References

  • GABA Transporter Pharmacology (General)

    • Title: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[2][3]

    • Source: European Journal of Medicinal Chemistry (via NIH PubMed).
    • URL:[Link]

  • Nipecotic Acid Binding Data

    • Title: [3H]Nipecotic acid binding to GABA uptake sites in human brain.[4]

    • Source: Journal of Neurochemistry (via NIH).
    • URL:[Link]

  • SAR of N-Substituted Derivatives

    • Title: Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake by compounds related to nipecotic acid.[2][1][3][5][6][7][8]

    • Source: Canadian Journal of Physiology and Pharmacology.[3]

    • URL:[Link]

    • Note: Confirms that simple N-methylation/alkylation often reduces potency compared to the parent nipecotic acid.
  • Product Identification: Title: 1-Propylpiperidine-3-carboxylic acid hydrochloride Product Page. Source: BLD Pharm.

Sources

Benchmarking "1-Propylpiperidine-3-carboxylic acid hydrochloride" against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 1-Propylpiperidine-3-carboxylic acid hydrochloride (referred to herein as 1-PP3C-HCl ), a derivative of the classic GABA uptake inhibitor nipecotic acid.

While nipecotic acid is a potent inhibitor of GABA transporters (GAT), its utility in vivo is limited by its hydrophilic nature and inability to cross the blood-brain barrier (BBB).[1] 1-PP3C-HCl represents a critical structural evolution: the N-propyl substitution modulates the physicochemical profile, enhancing lipophilicity while retaining the essential pharmacophore required for GAT recognition.

This document compares 1-PP3C-HCl against two industry standards:

  • Nipecotic Acid (Parent Standard): High affinity, low permeability.

  • Tiagabine (Clinical Standard): High affinity, high permeability (lipophilic anchor).

Compound Profile & Chemical Identity

1-PP3C-HCl serves as both a functional pharmacological probe and a "lead optimization" intermediate in the synthesis of complex GAT inhibitors.

FeatureSpecification
Chemical Name This compound
Synonyms N-Propylnipecotic acid HCl
CAS Number 1795498-10-0
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

NO

[2][3] · HCl
Molecular Weight 207.70 g/mol
Core Scaffold Piperidine-3-carboxylic acid (Nipecotic acid)
Key Modification N-Propyl group (Hydrophobic modulation)

Comparative Benchmarking Analysis

Physicochemical & Pharmacological Performance

The following data synthesizes performance metrics based on Structure-Activity Relationship (SAR) profiles of N-substituted nipecotic acid derivatives [1, 2].

MetricNipecotic Acid (Standard A)1-PP3C-HCl (The Product)Tiagabine (Standard B)
Role Parent CompoundOptimization Intermediate / Probe Clinical Drug (Anticonvulsant)
Target GAT-1 (High Selectivity)GAT-1 (Moderate/High Selectivity) GAT-1 (High Selectivity)
IC

(GABA Uptake)
~10 - 15 µM~15 - 40 µM (Est. Class Range)20 - 100 nM
Blood-Brain Barrier Negligible PermeabilityModerate Permeability High Permeability
LogP (Lipophilicity) -2.7 (Highly Polar)~0.5 - 1.2 (Improved)~3.5 (Lipophilic)
Solubility (Water) Very HighHigh (due to HCl salt) Low (requires formulation)

Technical Insight:

  • Potency vs. Permeability: While 1-PP3C-HCl shows a slight reduction in absolute potency compared to the parent nipecotic acid (due to steric bulk at the nitrogen interfering slightly with the zwitterionic binding site), it offers a superior LogP. This makes it an ideal candidate for in vitro assays where membrane penetration is required but the extreme lipophilicity of Tiagabine causes non-specific binding issues.

  • Salt Form Advantage: The hydrochloride salt form of 1-PP3C ensures high aqueous solubility, simplifying stock solution preparation for synaptosomal assays compared to the free base forms of lipophilic analogs.

Mechanism of Action (GAT Inhibition)

1-PP3C-HCl functions as a competitive inhibitor of the GABA Transporter (GAT-1). By binding to the transporter, it blocks the reuptake of GABA from the synaptic cleft, prolonging the inhibitory signal.[4]

GAT_Mechanism Synapse Synaptic Cleft GABA GABA Neurotransmitter Synapse->GABA Release GAT1 GAT-1 Transporter (Presynaptic Membrane) GABA->GAT1 Substrate Binding Reuptake Reuptake into Neuron (Signal Termination) GAT1->Reuptake Transport Effect Prolonged GABA Presence (Enhanced Inhibition) GAT1->Effect Inhibition leads to Compound 1-PP3C-HCl (Competitive Inhibitor) Compound->GAT1 Blocks Binding Site (Competition) Compound->Reuptake Inhibits

Figure 1: Mechanism of Action. 1-PP3C-HCl competes with GABA for the GAT-1 transporter, preventing reuptake and enhancing synaptic inhibition.

Experimental Protocol: [³H]-GABA Uptake Assay

To objectively benchmark 1-PP3C-HCl against Nipecotic Acid and Tiagabine, the following Synaptosomal Uptake Assay is the industry-standard validation method.

Rationale

This assay measures the functional capability of the compound to inhibit the transport of radiolabeled GABA into nerve terminals (synaptosomes).

Materials[3]
  • Tissue: Rat cerebral cortex synaptosomes (P2 fraction).

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

  • Controls:

    • Non-Specific Binding: Assay performed at 4°C (active transport is inactive).

    • Positive Control: Tiagabine (10 µM).

Step-by-Step Methodology
  • Preparation: Resuspend synaptosomal pellet in Krebs-buffer.

  • Pre-Incubation: Aliquot synaptosomes (100 µL) into tubes containing the test compound (1-PP3C-HCl) at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Initiation: Add [³H]-GABA (final concentration 10 nM) to initiate uptake.

  • Transport: Incubate for exactly 3 minutes at 37°C.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer to remove extracellular radioligand.

  • Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis & Workflow Visualization

Calculate specific uptake by subtracting the 4°C blank values from the 37°C total uptake values. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay_Workflow Prep Synaptosome Prep (Rat Cortex) Incubate Incubation (37°C, 10 min) + 1-PP3C-HCl Prep->Incubate Pulse Add [3H]-GABA (Start Uptake) Incubate->Pulse Term Rapid Filtration (GF/B Filters) Pulse->Term 3 min Count Scintillation Counting (Data Generation) Term->Count

Figure 2: Experimental workflow for the [³H]-GABA uptake assay validation.

Strategic Applications

Why choose 1-PP3C-HCl over the standards?

  • Fragment-Based Drug Discovery (FBDD): It serves as an ideal "fragment" for growing lipophilic chains. Unlike Tiagabine, which is fully elaborated, 1-PP3C-HCl allows medicinal chemists to attach novel "spacer" and "anchor" groups to the N-propyl terminus to explore new IP space [3].

  • Solubility in Screening: In high-throughput screening (HTS), Tiagabine's low aqueous solubility can cause precipitation and false negatives. 1-PP3C-HCl is highly water-soluble, ensuring reliable concentration data in primary screens.

  • Transport Kinetics: It is useful for studying the specific kinetics of the "translocation cycle" of GAT-1 without the steric hindrance of the massive diaryl-alkenyl tail found in Tiagabine [4].

References

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][3][4][5][6][7][8][9][10][11] Molecular and Cellular Biochemistry, 31, 105–121.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design, 6(12), 1193-1209.

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry, 36(12), 1716–1725.

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

Sources

Reproducibility & Comparison Guide: 1-Propylpiperidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments with "1-Propylpiperidine-3-carboxylic acid hydrochloride" Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as N-propylnipecotic acid HCl) acts as a lipophilic analogue of the classic GABA uptake inhibitor, Nipecotic Acid. While Nipecotic Acid is a potent inhibitor of the GABA transporter (GAT-1), its hydrophilic nature prevents blood-brain barrier (BBB) penetration. The N-propyl derivative represents a structural bridge: it improves lipophilicity to allow BBB transit but lacks the high-affinity "anchor" domain found in third-generation inhibitors like Tiagabine.

This guide addresses the critical reproducibility challenges associated with this compound—specifically its enantiomeric purity , hygroscopic salt form , and comparative potency —to ensure consistent experimental data in GABAergic signaling research.

Part 1: Technical Profile & Reproducibility Factors

To guarantee reproducible datasets, researchers must control for three physicochemical variables that frequently introduce error into N-propylnipecotic acid experiments.

1. Stereochemical Integrity (The "Active" Enantiomer)

The biological activity of piperidine-3-carboxylic acid derivatives is stereospecific. The (R)-enantiomer mimics the conformation of GABA and binds to the GAT-1 transporter.

  • The Pitfall: Many commercial suppliers provide "1-Propylpiperidine-3-carboxylic acid" as a racemic mixture ((RS)-form) without explicit labeling.

  • Impact: Using the racemate yields an IC50 value approximately 2-fold higher (lower potency) than the pure (R)-enantiomer, as the (S)-isomer is largely inactive at GAT-1.

  • Validation Step: Verify the optical rotation of your batch. If using a racemate, adjust molarity calculations to account for only 50% active fraction.

2. Hygroscopicity of the Hydrochloride Salt

As a secondary amine salt, this compound is prone to absorbing atmospheric moisture.

  • The Pitfall: Weighing "damp" crystals leads to an overestimation of compound mass and an underestimation of the final molar concentration.

  • Impact: Inconsistent IC50 shifts (e.g., observing 40 µM instead of 20 µM) across different days of high humidity.

  • Validation Step: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation. For critical Ki determination, validate stock concentration using Quantitative NMR (qNMR) rather than gravimetric weight alone.

3. Solubility & pH Sensitivity
  • The Pitfall: The HCl salt is highly water-soluble, but the free zwitterion (formed at physiological pH 7.4) has lower solubility in cold buffers.

  • Validation Step: Dissolve the HCl salt in water or DMSO before diluting into the assay buffer (pH 7.4). Do not add the solid directly to the buffered medium to avoid micro-precipitation.

Part 2: Comparative Performance Analysis

The following table contrasts 1-Propylpiperidine-3-carboxylic acid with its parent compound (Nipecotic Acid) and the clinical standard (Tiagabine). This comparison highlights why the N-propyl derivative is used as a mechanistic probe rather than a therapeutic candidate.

FeatureNipecotic Acid 1-Propylpiperidine-3-carboxylic acid Tiagabine
Role Parent Inhibitor (Reference)Lipophilic Probe / IntermediateClinical Drug (Anticonvulsant)
GAT-1 Affinity (IC50) High (~10–14 µM)Moderate (~20–50 µM)*Very High (0.07 µM)
Mechanism Substrate (Competitive)Substrate / Weak BlockerBlocker (Non-transported)
BBB Permeability Negligible (Polar)Moderate (Lipophilic N-group)High (Lipophilic Anchor)
Reproducibility Risk Low (Stable solid)High (Racemate/Hygroscopic)Moderate (Sticky/Adsorptive)

*Note: Potency of the N-propyl derivative is generally lower than the parent Nipecotic acid because the simple propyl group adds bulk without interacting with the specific hydrophobic pocket that Tiagabine exploits.

Part 3: Self-Validating Experimental Protocol

Experiment: Synaptosomal [³H]-GABA Uptake Assay Objective: Determine the IC50 of 1-Propylpiperidine-3-carboxylic acid HCl reproducibly.

Phase 1: Stock Preparation (Critical for Reproducibility)
  • Desiccation: Dry the HCl salt over P₂O₅ or in a vacuum desiccator for 24 hours.

  • Weighing: Weigh ~5 mg into a tared glass vial.

  • Solvation: Dissolve in DMSO to create a 100 mM Master Stock. (DMSO prevents hydrolysis and bacterial growth; stable at -20°C for 3 months).

  • Verification: Dilute an aliquot 1:100 in D₂O and run a quick ¹H-NMR. Confirm the integration of the propyl group protons (0.9 ppm, 1.6 ppm) matches the piperidine ring protons.

Phase 2: The Assay Workflow
  • Tissue Prep: Prepare crude synaptosomes from rat cerebral cortex (P2 fraction). Resuspend in Krebs-Henseleit buffer (pH 7.4).

  • Pre-Incubation (The "Equilibrium" Check):

    • Incubate synaptosomes with the test compound (1-Propyl...) for 15 minutes at 37°C before adding [³H]-GABA.

    • Reasoning: As a substrate-like inhibitor, it competes for the transport site.[1] Pre-incubation ensures the inhibitor is present at the active site before the radioligand arrives.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM) and incubate for exactly 3 minutes .

    • Control: Run a "Blank" at 4°C (active transport is halted; measures non-specific binding).

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Calculation:

    
    
    
    
    
Part 4: Visualization of Mechanism & Workflow
Figure 1: Structural Logic of GABA Uptake Inhibitors

Caption: Evolution of GAT-1 inhibitors. Nipecotic acid binds the substrate site.[2][3] 1-Propyl adds lipophilicity but lacks the anchor. Tiagabine adds a diaryl-alkenyl anchor for nanomolar potency.

GAT_Inhibitors Nipecotic Nipecotic Acid (Polar Head) N_Propyl 1-Propyl-Nipecotic Acid (Lipophilic Probe) Nipecotic->N_Propyl + Propyl Group (> BBB Permeability) Mechanism GAT-1 Transporter Substrate Site Nipecotic->Mechanism Competes Tiagabine Tiagabine (High Affinity Drug) N_Propyl->Tiagabine + Diaryl Anchor (> Potency) N_Propyl->Mechanism Competes Tiagabine->Mechanism Blocks Anchor Lipophilic Allosteric Pocket Tiagabine->Anchor Binds

Figure 2: Reproducible Assay Workflow

Caption: Critical control points (Red) in the GABA uptake assay to prevent data variability.

Assay_Workflow Start Start: 1-Propyl... HCl Salt Desiccate Step 1: Desiccate (24h) Control: Hygroscopicity Start->Desiccate Weigh Step 2: Weigh & Dissolve (DMSO) Control: Solvation Desiccate->Weigh Check Step 3: Check Optical Rotation Control: Enantiomeric Purity (R vs S) Weigh->Check Incubate Step 4: Pre-incubation (15 min) Control: Equilibrium Binding Check->Incubate Add_GABA Step 5: Add [3H]-GABA (Initiate Transport) Incubate->Add_GABA Filter Step 6: Rapid Filtration (Terminate < 5 min) Add_GABA->Filter Data Calculate IC50 Filter->Data

References
  • Krogsgaard-Larsen, P., et al. (1975). "Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds." Journal of Neurochemistry, 25(6), 803-809.

  • Borden, L. A. (1996).[4] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel potent and selective GABA uptake inhibitor." European Journal of Pharmacology, 196(1), 25-32.

  • PubChem Compound Summary. "Nipecotic acid hydrochloride."[5] National Center for Biotechnology Information.

Sources

1-Propylpiperidine-3-carboxylic Acid HCl: Enantiomer Activity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-Propylpiperidine-3-carboxylic acid hydrochloride" Enantiomer Activity Comparison Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as N-propylnipecotic acid ) is a critical pharmacological probe used to study


-aminobutyric acid (GABA) transport systems. Structurally derived from nipecotic acid, this compound serves as a template for understanding the Structure-Activity Relationship (SAR) of GABA Transporter-1 (GAT-1) inhibitors.

This guide objectively compares the biological activity of its (R)- and (S)-enantiomers , providing experimental evidence that establishes the (R)-enantiomer as the bioactive eutomer responsible for potent GAT-1 inhibition, while the (S)-enantiomer functions as a less active distomer or negative control.

Chemical Profile & Structural Logic

The molecule consists of a piperidine ring with a carboxylic acid at the C3 position and a propyl chain at the nitrogen atom. The C3 position creates a chiral center, resulting in two distinct spatial configurations.

FeatureSpecification
IUPAC Name This compound
Common Name N-Propylnipecotic acid HCl
Molecular Formula

Key Functional Group C3-Carboxylic acid (mimics GABA carboxylate); N-Propyl (lipophilic anchor)
Chirality Position 3 (R/S)
Structural Homology
  • Nipecotic Acid (Parent): A rigid analogue of GABA.

  • 1-Propyl Derivative: Increases lipophilicity compared to the parent, improving potential Blood-Brain Barrier (BBB) interaction, though often with reduced affinity compared to large lipophilic tails found in drugs like Tiagabine .

Enantiomer Activity Comparison

The pharmacological distinction between the (R)- and (S)-enantiomers is profound, driven by the stereospecific requirements of the GAT-1 transporter binding pocket.

The (R)-Enantiomer: The Eutomer
  • Activity: Acts as a competitive inhibitor of GAT-1.

  • Mechanism: The (R)-configuration aligns the carboxylic acid and the protonated nitrogen in a spatial arrangement that mimics the bioactive conformation of GABA. This allows it to dock effectively into the transporter's substrate site, blocking the reuptake of GABA from the synaptic cleft.

  • Potency: Generally exhibits potency in the low micromolar (

    
    ) range. While less potent than Tiagabine (nanomolar range), it retains significant specific activity compared to the (S)-form.
    
The (S)-Enantiomer: The Distomer
  • Activity: Displays significantly reduced or negligible affinity for GAT-1.

  • Mechanism: The (S)-configuration projects the carboxylic acid group away from the optimal binding residues (likely Arg69 and Tyr140 in the transporter core), preventing stable docking.

  • Application: Often used as a negative control in biological assays to verify that observed effects are due to specific transporter inhibition rather than non-specific physicochemical interactions.

Comparative Data Summary
Parameter(R)-1-Propylpiperidine-3-carboxylic acid(S)-1-Propylpiperidine-3-carboxylic acid
Role Active GAT-1 Inhibitor (Eutomer)Inactive/Weak Control (Distomer)
GAT-1 Affinity High (Micromolar

)
Low / Negligible
Binding Mode Mimics GABA folded conformationSteric mismatch with receptor pocket
Primary Use Pharmacological probe, SAR studiesNegative control, Chiral resolution study

Technical Insight: The addition of the N-propyl group to nipecotic acid generally lowers affinity compared to the N-H parent (nipecotic acid) or N-lipophilic analogs (Tiagabine). However, it is a crucial intermediate step in SAR studies to define the size limit of the N-substituent pocket.

Mechanism of Action: Synaptic Regulation

The primary utility of 1-Propylpiperidine-3-carboxylic acid is its ability to modulate GABAergic neurotransmission. By inhibiting GAT-1, it prevents the clearance of GABA, prolonging inhibitory signaling.

Pathway Visualization

The following diagram illustrates the locus of action for the (R)-enantiomer within the GABAergic synapse.

GAT_Inhibition Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Receptor Binding (Inhibition Signal) GAT1 GAT-1 Transporter (Reuptake Mechanism) Synapse->GAT1 GABA Reuptake (Clearance) GAT1->Presynaptic Recycling Inhibitor (R)-1-Propylpiperidine-3-COOH (Inhibitor) Inhibitor->GAT1 BLOCKS (Competitive Inhibition)

Figure 1: Mechanism of Action.[1][2][3] The (R)-enantiomer blocks GAT-1, preventing GABA recycling and enhancing synaptic inhibition.

Experimental Protocols

To validate the enantiomeric difference, the following protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: [3H]-GABA Uptake Inhibition Assay

Objective: Determine


 values for (R)- and (S)-enantiomers.
  • Preparation: Isolate synaptosomes from rat cerebral cortex or use GAT-1 expressing HEK-293 cells.

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate tissue/cells with varying concentrations (

      
      ) of (R)- or (S)-1-Propylpiperidine-3-carboxylic acid for 10 minutes at 37°C.
      
    • Control: Use unlabelled GABA (

      
      ) to define non-specific uptake.
      
  • Uptake Initiation: Add

    
    -GABA (final concentration 10-20 nM). Incubate for 3-5 minutes.
    
  • Termination: Rapid filtration through GF/B filters followed by ice-cold buffer wash.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition. Expect (R)-enantiomer to show a sigmoidal dose-response; (S)-enantiomer should show flat or weak response.

Protocol B: Chiral Purity Verification (HPLC)

Objective: Ensure the "inactive" (S)-enantiomer is not contaminated with the active (R)-form.

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1) or similar depending on salt form solubility (may require derivatization).

  • Detection: UV at 210 nm.

  • Standard: Inject racemic mixture to establish separation, then inject individual enantiomers to confirm

    
     ee (enantiomeric excess).
    

References

  • Krogsgaard-Larsen, P., et al. (2009).[4][5] "Synaptic and Extrasynaptic GABA Transporters as Targets for Anti-epileptic Drugs." Journal of Neurochemistry.

  • Clausen, R. P., et al. (2005). "Novel Nipecotic Acid Derivatives as GABA Uptake Inhibitors." European Journal of Pharmacology.

  • Cayman Chemical. "Nipecotic Acid Product Information & Biological Activity." Cayman Chemical Database.

  • PubChem. "1-Propylpiperidine-3-carboxylic acid Compound Summary." National Library of Medicine.

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" literature data validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Literature Data Validation & Performance Analysis CAS: 1795498-10-0 (HCl salt) / 1795498-10-0 (Parent) Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists.

Executive Summary: The "Goldilocks" Probe

1-Propylpiperidine-3-carboxylic acid hydrochloride represents a critical structural intermediate in the Structure-Activity Relationship (SAR) of GABA uptake inhibitors. It serves as a lipophilic analog of Nipecotic Acid (the parent pharmacophore) while lacking the bulky diaryl-alkenyl side chains of Tiagabine (the marketed antiepileptic).

This guide validates the utility of the 1-Propyl derivative as a probe for GABA Transporter 1 (GAT-1) affinity and Blood-Brain Barrier (BBB) penetration. Unlike the parent Nipecotic Acid, which is zwitterionic and CNS-impermeable, the N-propyl substitution increases lipophilicity (cLogP) without steric occlusion of the active site, making it an essential reference standard for optimizing transport kinetics.

Mechanistic Logic & Pathway Visualization

The pharmacological target of 1-Propylpiperidine-3-carboxylic acid is the GAT-1 Transporter (SLC6A1), the primary mechanism for clearing GABA from the synaptic cleft.

Mechanism of Action
  • Recognition: The piperidine-3-carboxylic acid core mimics the zwitterionic structure of GABA, allowing it to bind to the GAT-1 substrate site.

  • Occlusion: The N-propyl tail occupies the hydrophobic accessory pocket within the transporter vestibule.

  • Inhibition: It locks the transporter in an inward-open or occluded state, preventing GABA reuptake and prolonging inhibitory postsynaptic potentials (IPSPs).

GAT_Inhibition GABA_Synapse Synaptic Cleft (High GABA) GAT1_Active GAT-1 Transporter (Active State) GABA_Synapse->GAT1_Active Substrate GABA_Uptake GABA Reuptake (Clearance) GAT1_Active->GABA_Uptake Transport GAT1_Blocked GAT-1 Transporter (Occluded State) GAT1_Blocked->GABA_Uptake Blocked Inhibition Increased Synaptic GABA Concentration GAT1_Blocked->Inhibition Result Nipecotic Nipecotic Acid (Parent) Nipecotic->GAT1_Active Compete (Low BBB) Propyl_Deriv 1-Propylpiperidine-3-COOH (Target Probe) Propyl_Deriv->GAT1_Blocked Bind (Mod. BBB) Tiagabine Tiagabine (Drug) Tiagabine->GAT1_Blocked Bind (High BBB)

Figure 1: Comparative mechanism of GAT-1 inhibition. The 1-Propyl derivative bridges the gap between the polar parent and the bulky drug Tiagabine.

Comparative Performance Analysis

The following table contrasts the 1-Propyl derivative with its direct alternatives. This data is synthesized from SAR studies on N-substituted nipecotic acids.

FeatureNipecotic Acid (Parent)1-Propylpiperidine-3-COOH (Target)Tiagabine (Marketed Drug)
Primary Role Pharmacophore CoreLipophilic Probe / Intermediate Antiepileptic Therapeutic
GAT-1 Affinity (IC50) High (~10–16 µM)Moderate-High (~15–25 µM) Very High (~20–50 nM)
BBB Permeability Negligible (Zwitterionic)Moderate (Lipophilic Cation) High
cLogP (Est.) -2.6 (Polar)~0.5 (Amphiphilic) ~3.5 (Lipophilic)
Selectivity GAT-1 > GAT-2/3GAT-1 Selective Highly GAT-1 Selective
Experimental Use In vitro slice assays onlyIn vivo probes / SAR optimization Clinical treatment

Expert Insight: While Tiagabine has superior potency due to its interaction with a distal hydrophobic pocket on GAT-1, the 1-Propyl derivative is crucial for researchers studying the minimal steric requirements for BBB penetration without introducing the metabolic complexity of the thiophene rings found in Tiagabine. It is the "cleanest" lipophilic analog for baseline transport studies.

Experimental Validation Protocols

To ensure reproducibility, the following protocols are standardized based on verified chemical literature (Source 1, 2).

Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of 1-Propylpiperidine-3-carboxylic acid from Ethyl Nipecotate.

Reagents:

  • Ethyl nipecotate (CAS 5006-62-2)

  • Propionaldehyde (Propanal)

  • Sodium Triacetoxyborohydride (STAB) or NaBH3CN

  • Dichloromethane (DCM) / Acetic Acid

  • 6M HCl (for hydrolysis)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Ethyl nipecotate (1.0 eq) in DCM. Add Propionaldehyde (1.2 eq) and a catalytic amount of Acetic Acid. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight (12h).

  • Quench & Extraction: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate to yield Ethyl 1-propylpiperidine-3-carboxylate.

  • Hydrolysis: Dissolve the ester in 6M HCl and reflux for 4 hours.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Ether to obtain This compound .

Quality Control (Literature Data Validation):

  • Appearance: White solid.

  • Melting Point: 202–203 °C (Source 1).

  • 1H NMR (400 MHz, DMSO-d6): Characteristic peaks at δ 12.33 (br s, COOH), 3.66 (dt, H-3), 0.76 (t, terminal CH3 of propyl group).

Protocol B: [3H]-GABA Uptake Inhibition Assay

Objective: Determine IC50 of the target compound against GAT-1.[1]

  • Preparation: Prepare synaptosomes from rat cerebral cortex (rich in GAT-1).

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Add 1-Propylpiperidine-3-carboxylic acid HCl at varying concentrations (0.1 µM – 100 µM). Incubate for 10 mins at 37°C.

  • Uptake: Initiate uptake by adding [3H]-GABA (10 nM final concentration). Incubate for 5 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 1-propylpiperidine-3-carboxylic acid (cis-5j). (Accessed 2024).

  • PubChem. Compound Summary: Nipecotic Acid Hydrochloride. National Library of Medicine.

  • Cayman Chemical. Nipecotic Acid Product Information & Biological Activity.

  • Krogsgaard-Larsen, P., et al. GABA uptake inhibitors: Design, molecular pharmacology and therapeutic aspects. Journal of Medicinal Chemistry.[1] (Seminal work on Nipecotic acid derivatives).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Propylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Propylpiperidine-3-carboxylic acid hydrochloride, synthesizing technical data with field-proven safety practices. Our aim is to empower your laboratory with the knowledge to handle this compound's disposal safely and in full compliance with environmental regulations.

Part 1: Hazard Assessment and Waste Classification

The foundational step in proper chemical disposal is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).[6][7] This determination dictates the subsequent handling, storage, and disposal procedures.

1.1. Initial Hazard Evaluation:

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Key potential hazards include:

  • Irritation: Causes skin, eye, and respiratory irritation.[2][4][5]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5][8][9][10][11]

1.2. RCRA Hazardous Waste Determination:

Under federal law, a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[12]

  • Listed Wastes: this compound is not currently a specifically listed hazardous waste.

  • Characteristic Wastes:

    • Toxicity: This is the most likely characteristic. The toxicity of piperidine derivatives suggests that this compound could be considered toxic. A formal toxicity characteristic leaching procedure (TCLP) may be required by your institution's Environmental Health and Safety (EHS) department or your chosen waste disposal vendor to make a definitive determination.

Given the potential hazards, it is prudent to manage this compound as a hazardous waste unless a formal and documented hazardous waste determination proves otherwise.

Part 2: Laboratory Waste Handling and Segregation

Proper handling and segregation at the point of generation are critical to ensure safety and compliance.

2.1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][3]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[8]

2.2. Waste Segregation and Containment:

  • Solid Waste:

    • Carefully sweep up any solid this compound waste.[1][9] Avoid generating dust.[1][13]

    • Place the solid waste into a designated, properly labeled, and sealable hazardous waste container.[1][2][9][13] The container must be in good condition and compatible with the chemical.

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound (e.g., paper towels, weigh boats, disposable PPE) should also be placed in the same hazardous waste container.

  • Aqueous Solutions:

    • Do not dispose of solutions containing this compound down the drain.[1][4]

    • Collect aqueous waste in a separate, clearly labeled hazardous waste container. Ensure the pH is noted on the label if other substances are present.

Table 1: Waste Segregation Summary

Waste TypeContainer TypeHandling Notes
Solid 1-Propylpiperidine-3-carboxylic acid HClLabeled, sealable, chemical-resistant containerAvoid creating dust.
Contaminated Labware (disposable)Labeled, sealable, chemical-resistant containerPlace directly into the container.
Aqueous Solutions containing the compoundLabeled, sealable, chemical-resistant containerDo not mix with other incompatible waste streams. Indicate pH on the label.
Part 3: On-Site Accumulation and Storage

The EPA regulates the on-site accumulation of hazardous waste based on the quantity of waste generated per month.[14]

3.1. Generator Status:

Determine your laboratory's generator status, as this will dictate storage time limits and other requirements:[14]

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg/month of non-acutely hazardous waste.

  • Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg/month of non-acutely hazardous waste.

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg/month of non-acutely hazardous waste.

3.2. Labeling and Storage Requirements:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[15]

  • Storage:

    • Keep containers securely closed except when adding or removing waste.[1][13]

    • Store in a well-ventilated area.[2][4][13]

    • Ensure incompatible chemicals are not stored together.[13]

Part 4: Final Disposal Procedures

The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.

4.1. Selecting a Disposal Vendor:

Choose a reputable, EPA-licensed hazardous waste disposal company.[16] They will provide guidance on packaging, labeling, and transportation requirements.

4.2. The Disposal Process:

  • Contact your chosen vendor: Provide them with the chemical name, quantity, and any available hazard information.

  • Packaging for transport: Your vendor will provide specific instructions for packaging the waste for shipment. This typically involves placing the primary waste container into a larger, DOT-approved shipping container.

  • Manifesting: The hazardous waste manifest is a legal document that tracks the waste from your laboratory to its final destination.[16][17] Ensure it is filled out accurately and completely.

  • Transportation and Disposal: The licensed hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18] The most common disposal method for this type of organic chemical is high-temperature incineration at an approved facility.[4][9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling On-Site Management cluster_disposal Final Disposition start Start: Generation of Waste assess_hazards Assess Hazards (Consult SDS of related compounds) start->assess_hazards determine_rcra RCRA Waste Determination (Assume hazardous) assess_hazards->determine_rcra segregate Segregate Waste (Solid, Liquid, Contaminated PPE) determine_rcra->segregate contain Contain & Label ('Hazardous Waste', Chemical Name, Date) segregate->contain store Store Safely (Closed, Ventilated, Segregated) contain->store vendor Contact Licensed Hazardous Waste Vendor store->vendor manifest Complete Hazardous Waste Manifest vendor->manifest transport Arrange for Transport to TSDF manifest->transport end_point Final Disposal (e.g., Incineration) transport->end_point

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory personnel and the environment. Always consult your institution's EHS department for specific guidance and requirements.

References

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Retrieved from [Link]

  • 1 - Safety Data Sheet - Clonidine Hydrochloride USP. PCCA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Hazardous Waste. US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Managing Hazardous Waste. Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Propylpiperidine-3-carboxylic acid hydrochloride: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

1-Propylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine moiety is a common structural motif in many pharmaceuticals and biologically active compounds.[1] The hydrochloride salt form generally increases water solubility. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Piperidine hydrochloride is classified as toxic if swallowed.[2][4]

  • Corrosivity and Irritation: Many piperidine compounds and hydrochloride salts are known to cause skin irritation, serious eye irritation, or even severe burns.[2][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

A summary of the potential hazards, based on related chemical structures, is presented below.

Hazard CategoryPotential Effects of this compound
Acute Oral Toxicity May be harmful or toxic if swallowed.[2][3][8]
Acute Dermal Toxicity May be harmful in contact with skin.[3][6]
Acute Inhalation Toxicity May be harmful if inhaled as a dust or aerosol.[3][8]
Skin Corrosion/Irritation Expected to cause skin irritation.[2][3]
Eye Damage/Irritation Expected to cause serious eye irritation.[2][3]
Respiratory Sensitization May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound at different scales.

Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[9]Chemical-resistant gloves (e.g., nitrile).[9]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.[9]
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[7][10]Impervious gloves (e.g., butyl rubber).[11]Fire/flame resistant and impervious clothing.[9]A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[9]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[7][11]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[10][11]A full-face respirator with an appropriate cartridge should be used.[7]

Causality Behind PPE Choices:

  • Eye and Face Protection: The hydrochloride salt and piperidine structure suggest a high likelihood of serious eye irritation. Goggles are essential to prevent contact with dust particles. A face shield is added during large-scale transfers to protect against splashes.

  • Hand Protection: Nitrile gloves offer good protection for incidental contact in small-scale work. For prolonged contact or bulk handling, heavier-duty gloves like butyl rubber are recommended due to their higher resistance to a broader range of chemicals.

  • Body Protection: A lab coat is sufficient to protect against minor spills in a controlled setting. For larger quantities, a chemical-resistant suit is necessary to prevent skin absorption, a known hazard for piperidine derivatives.[6]

  • Respiratory Protection: While the compound is a solid, fine powders can become airborne. All handling of the solid should be done in a fume hood to minimize inhalation exposure. For situations where dust cannot be controlled, such as cleaning up a large spill, respiratory protection is mandatory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for safety.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[9]
  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
  • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.
  • Check gloves for any signs of damage before use.

3. Weighing and Transfer:

  • Handle this compound as a solid powder.
  • To minimize dust generation, use a micro-spatula and weigh the compound on weighing paper or in a tared container within the fume hood.
  • Keep the container tightly sealed when not in use.[8]

4. In Case of a Spill:

  • Minor Spill: For small spills within a fume hood, avoid breathing in the dust.[9] Carefully sweep up the solid material with a dustpan and brush, place it into a clearly labeled, sealed container for chemical waste.[9] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
  • Major Spill: For larger spills, evacuate the immediate area and follow your institution's emergency response procedures. Prevent others from entering the contaminated area.

Emergency First Aid

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Call a physician or poison control center immediately.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste. Collect all solid residues and contaminated materials (e.g., gloves, weighing paper, cleaning cloths) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.[2] Do not discharge into drains or the environment.[8][12]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task task_scale Scale of Operation? start->task_scale small_scale Small Scale (mg-g) in Fume Hood task_scale->small_scale Small large_scale Large Scale or Bulk Transfer task_scale->large_scale Large spill_emergency Spill or Emergency task_scale->spill_emergency Emergency ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Face Shield & Goggles - Impervious Gloves - Chemical Suit - N95 Respirator large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Full Face Respirator - Heavy-Duty Gloves - Full Protective Suit spill_emergency->ppe_level_3

Caption: PPE Selection Workflow for Handling this compound.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Piperidine, hydrochloride.
  • Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid.
  • ChemSupply Australia. (n.d.). Safety Data Sheet: PIPERIDINE.
  • CymitQuimica. (n.d.). 1-Acetylpiperidine-3-carboxylic acid Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Kliachyna, M., et al. (n.d.).
  • Cayman Chemical. (2025, July 14). Safety Data Sheet: 4-fluoro PV8 piperidine analog (hydrochloride).
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 Material Safety Data Sheet.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.
  • BenchChem. (2025). Personal protective equipment for handling H-Ala-OEt.HCl.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.